Ruthenium(2+)
説明
特性
CAS番号 |
12501-45-0 |
|---|---|
分子式 |
H66Mo7N6O24 |
IUPAC名 |
ruthenium(2+) |
InChI |
InChI=1S/Ru/q+2 |
SMILES |
[Ru+2] |
製品の起源 |
United States |
Foundational & Exploratory
Ruthenium(2+) coordination chemistry fundamentals
An In-depth Technical Guide to Ruthenium(2+) Coordination Chemistry: Core Principles and Applications in Drug Development
Introduction
Ruthenium (Ru), a member of the platinum group metals in the second transition series, possesses a rich and versatile coordination chemistry.[1][2] Its ability to exist in multiple stable oxidation states, from -2 to +8, with Ru(II), Ru(III), and Ru(IV) being the most common, allows for the design of a vast array of coordination compounds.[2] Ruthenium(II) complexes, in particular, have garnered significant attention from researchers due to their unique combination of kinetic inertness, rich photophysical and electrochemical properties, and diverse stereochemical possibilities.[3][4]
This guide provides a comprehensive overview of the fundamental principles of Ru(II) coordination chemistry, intended for researchers, scientists, and professionals in the field of drug development. We will explore the electronic structure, common coordination environments, and spectroscopic properties that define these complexes. Furthermore, this document details key experimental protocols for their synthesis and characterization and summarizes their burgeoning applications as therapeutic and diagnostic agents, particularly in oncology.
Core Principles of Ruthenium(II) Coordination Chemistry
The chemical behavior of Ru(II) complexes is governed by its electronic configuration and the nature of the ligands coordinated to the metal center.
Electronic Structure and Geometry
Ruthenium(II) is a d⁶ metal ion. In the vast majority of its complexes, it adopts an octahedral geometry, leading to the splitting of the d-orbitals into t₂g (lower energy) and e_g (higher energy) sets. With strong-field ligands, such as polypyridyls, the pairing energy is less than the ligand field splitting energy, resulting in a low-spin t₂g⁶ e_g⁰ electronic configuration.[5] This filled, low-energy t₂g subshell confers considerable kinetic stability, meaning these complexes undergo ligand exchange reactions relatively slowly.[3] This stability is a crucial attribute for potential drug candidates, as it can prevent unwanted reactions before reaching the biological target.
Common Ligands and Stereochemistry
The coordination sphere of Ru(II) can be tailored by selecting from a wide variety of ligands, which in turn dictates the complex's overall properties and reactivity.
-
Polypyridyl Ligands: Bidentate (e.g., 2,2'-bipyridine, bpy) and tridentate (e.g., 2,2':6',2''-terpyridine, tpy) polypyridyl ligands are ubiquitous in Ru(II) chemistry.[6][7] They are strong σ-donors and π-acceptors, which stabilizes the Ru(II) oxidation state and gives rise to intense Metal-to-Ligand Charge Transfer (MLCT) bands in their electronic spectra.[8]
-
Arene Ligands: "Half-sandwich" complexes featuring a π-bonded arene ligand (e.g., p-cymene) are another important class.[3][9] These scaffolds are often used in catalysis and medicinal chemistry.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with ruthenium, leading to highly stable complexes.
-
Ancillary Ligands: A variety of monodentate ligands such as halides (Cl⁻, Br⁻), water (H₂O), acetonitrile (CH₃CN), and dimethyl sulfoxide (DMSO) are often used to complete the coordination sphere, and their lability can be tuned for specific applications.[6][7]
The octahedral geometry of tris-chelate complexes like [Ru(bpy)₃]²⁺ leads to the existence of Δ and Λ enantiomers, which can exhibit different biological activities. The synthesis of complexes with different ligands (heteroleptic complexes) can also result in various geometric isomers (e.g., cis/trans, mer/fac).[6]
Spectroscopic and Electrochemical Properties
The photophysical and redox properties of Ru(II) complexes are central to many of their applications.
-
UV-Vis Spectroscopy: Ru(II) polypyridyl complexes display characteristic absorption spectra. Intense bands in the ultraviolet region (<300 nm) are attributed to ligand-centered π–π* transitions. The most prominent feature is the broad, strong absorption band in the visible region (typically 400-500 nm), which is assigned to a metal-to-ligand charge transfer (MLCT) transition from the metal's d-orbitals to the ligand's π* orbitals.[8][10] The energy and intensity of this band are highly sensitive to the nature of the ligands and the solvent.
-
Luminescence: Many Ru(II) polypyridyl complexes are luminescent at room temperature, with emission typically occurring around 600 nm from the triplet MLCT (³MLCT) excited state.[8] This property is exploited in applications such as chemical sensing and photodynamic therapy (PDT).
-
Cyclic Voltammetry: The electrochemical behavior of Ru(II) complexes is typically characterized by a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple.[8][11] The potential of this redox process is a direct measure of the electron density at the metal center and is strongly influenced by the electron-donating or -withdrawing nature of the coordinated ligands.[12] Ligand-based reduction waves are also often observed at negative potentials.[6]
Quantitative Data Summary
The properties of Ru(II) complexes can be precisely quantified. The following tables summarize representative data for well-known complexes.
Table 1: Spectroscopic Data of Representative Ru(II) Complexes
| Complex | Solvent | λ_max (nm) (MLCT) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|
| [Ru(bpy)₃]²⁺ | Acetonitrile | 452 | 14,600 | [13] |
| p-[Ru(pynp)(phen)(CO)(CH₃CN)]²⁺ | Acetonitrile | 490 | 1,200 | [6] |
| A1[Ru(bpy)₂]²⁺ | DMF | ~450 | Not specified | [8] |
| A2[Ru(bpy)₂]²⁺ | DMF | ~460 | Not specified |[8] |
Table 2: Electrochemical Data of Representative Ru(II) Complexes
| Complex | Solvent | E₁/₂ (V vs. Fc⁺/Fc) (Ru²⁺/³⁺) | Reference |
|---|---|---|---|
| A1[Ru(bpy)₂]²⁺ | Acetonitrile | 0.6 | [8] |
| A2[Ru(bpy)₂]²⁺ | Acetonitrile | 0.6 | [8] |
| Ru(H₂dcbpy)₂(dcbpy) | DMSO | 0.15 (vs. Ag⁺/Ag) | [12] |
| [Ru(H₂dcbpy)₃]Cl₂ | DMSO | 1.62 (vs. Ag⁺/Ag) |[12] |
Table 3: Selected Bond Lengths from X-ray Crystallography
| Complex | Bond | Distance (Å) | Reference |
|---|---|---|---|
| 2-co-HEWL adduct | Ru-NH1(Arg14) | 2.6 | [14] |
| 2-co-HEWL adduct | Ru-NE2(His15) | 2.8 | [14] |
| c-co-HEWL adduct | Ru-NH1(Arg14B) | 2.0 | [14] |
| c-co-HEWL adduct | Ru-NE2(His15) | 2.4 | [14] |
| Ruthenacyclic carbamoyl complex 4k | Ru-Npy | 2.148 |[15] |
Applications in Drug Development and Biology
The unique properties of Ru(II) complexes make them promising candidates for various therapeutic strategies, often as alternatives to platinum-based drugs.[4]
Interaction with Biomolecules
-
DNA Binding: Ru(II) complexes can interact with DNA, a primary target for many anticancer drugs, through several modes.[16] These include non-covalent interactions like intercalation between base pairs or binding within the DNA grooves, and covalent binding to nucleotide bases (often guanine) after ligand aquation.[16] This binding can disrupt DNA replication and transcription, leading to cell death.[16]
-
Enzyme Inhibition: Certain Ru(II) complexes are designed to inhibit specific enzymes that are overactive in cancer cells, such as protein kinases.[17][18] They can function by coordinating to key residues in the enzyme's active site, blocking its function.[19] For example, Ru(II) complexes have been developed as potent inhibitors of the major human drug-metabolizing enzyme CYP3A4 and topoisomerase.[17][19]
Photodynamic Therapy (PDT)
Ru(II) complexes can act as photosensitizers in PDT.[4] In this approach, a non-toxic drug is administered and allowed to accumulate in tumor tissue. The tumor is then irradiated with light of a specific wavelength, which excites the Ru(II) complex. The excited complex can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS) that induce localized cell death. The Ru(II)-polypyridyl compound TLD-1433 entered clinical trials as a PDT agent for bladder cancer.[4]
Visualizations: Workflows and Mechanisms
// Nodes Ru_GS [label="Ru(II) Complex\n(Ground State, S₀)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Light [label="Light Irradiation\n(hν)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ru_Excited_S1 [label="Excited Singlet State\n¹MLCT"]; Ru_Excited_T1 [label="Excited Triplet State\n³MLCT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxygen_GS [label="Molecular Oxygen\n(³O₂)", shape=ellipse]; Oxygen_Singlet [label="Singlet Oxygen\n(¹O₂)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Damage [label="Oxidative Stress &\nCell Damage", shape= Mdiamond, fillcolor="#202124", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis / Necrosis", shape= Mdiamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Light -> Ru_GS [label="Excitation", dir=back]; Ru_GS -> Ru_Excited_S1; Ru_Excited_S1 -> Ru_Excited_T1 [label="Intersystem\nCrossing (ISC)"]; Ru_Excited_T1 -> Ru_GS [label="Phosphorescence"]; Ru_Excited_T1 -> Oxygen_Singlet [label="Energy Transfer"]; Oxygen_GS -> Ru_Excited_T1 [style=dashed, arrowhead=none]; Oxygen_Singlet -> Cell_Damage; Cell_Damage -> Apoptosis; } END_DOT Caption: Simplified signaling pathway for a Ru(II) complex in Photodynamic Therapy (PDT).
// Nodes Ligand_Props [label="Ligand Properties", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Sigma_Donation [label="σ-Donating Ability"]; Pi_Accepting [label="π-Accepting Ability"]; Steric_Bulk [label="Steric Bulk"];
Metal_Center [label="Ru(II) Metal Center\nElectron Density", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Complex_Props [label="Complex Properties", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Redox_Potential [label="Redox Potential\n(Ru²⁺/³⁺)"]; MLCT_Energy [label="MLCT Energy\n(Absorption λ_max)"]; Lability [label="Ligand Lability"];
Function [label="Biological Function", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Relationships Ligand_Props -> {Sigma_Donation, Pi_Accepting, Steric_Bulk};
Sigma_Donation -> Metal_Center [label="Increases", color="#34A853"]; Pi_Accepting -> Metal_Center [label="Decreases", color="#EA4335"];
Metal_Center -> Redox_Potential [label="More negative"]; Metal_Center -> MLCT_Energy [label="Decreases\n(Red Shift)"];
{Redox_Potential, MLCT_Energy, Lability} -> Function;
Steric_Bulk -> Lability [label="Influences"];
{Sigma_Donation, Pi_Accepting} -> Complex_Props [style=invis]; {Redox_Potential, MLCT_Energy, Lability} -> Function [style=invis];
} END_DOT Caption: Logical relationships showing how ligand properties influence the physicochemical properties and function of Ru(II) complexes.
Key Experimental Protocols
Detailed and reproducible experimental procedures are critical for the synthesis and evaluation of new chemical entities.
Protocol 1: General Synthesis of a Heteroleptic Ru(II) Polypyridyl Complex
This protocol describes a typical synthesis for a complex of the type [Ru(N^N)₂(N'^N')]²⁺, adapted from literature procedures.[6][13]
-
Preparation of Precursor: The intermediate complex, cis-[Ru(N^N)₂Cl₂], is synthesized first. A mixture of RuCl₃·xH₂O and 2.2 equivalents of the first bidentate ligand (N^N, e.g., 2,2'-bipyridine) is refluxed in a suitable solvent like ethanol or DMF. The product is often purified by recrystallization.
-
Ligand Exchange Reaction: The cis-[Ru(N^N)₂Cl₂] precursor (1 equivalent) and the second bidentate ligand (N'^N', e.g., 5-chloro-1,10-phenanthroline) (1.1 equivalents) are refluxed in an ethanol/water mixture (e.g., 3:1 v/v) for several hours until the reaction is complete (monitored by TLC or UV-Vis).
-
Isolation: The solution is cooled to room temperature. A saturated aqueous solution of KPF₆ is added to precipitate the complex as its hexafluorophosphate salt.
-
Purification: The crude product is collected by filtration and washed with water and diethyl ether. Further purification is achieved by column chromatography on alumina or silica gel, using an eluent such as acetonitrile/toluene or an acetonitrile/saturated KNO₃/water mixture.
-
Final Product: The purified fractions are combined, the solvent is removed under reduced pressure, and the final product is recrystallized and dried in vacuo.
Protocol 2: Characterization by Cyclic Voltammetry (CV)
This protocol outlines the electrochemical analysis of a Ru(II) complex.[8]
-
Instrumentation: A standard three-electrode system is used, comprising a glassy carbon working electrode, a platinum wire auxiliary electrode, and an Ag/Ag⁺ (or SCE) reference electrode.
-
Sample Preparation: A ~1 mM solution of the Ru(II) complex is prepared in an appropriate solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Measurement: The solution is deaerated by bubbling with inert gas (N₂ or Ar) for 10-15 minutes. The cyclic voltammogram is recorded by scanning the potential over the desired range (e.g., -2.0 V to +2.0 V) at a set scan rate (e.g., 100 mV/s).
-
Data Analysis: The half-wave potential (E₁/₂) for reversible couples is calculated as the average of the anodic (E_pa) and cathodic (E_pc) peak potentials. The ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for referencing the potentials.
Protocol 3: Characterization by UV-Vis Spectroscopy
This protocol describes the acquisition of an electronic absorption spectrum.[6][8]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Sample Preparation: A stock solution of the Ru(II) complex is prepared in a spectroscopic grade solvent (e.g., DMF, acetonitrile). A dilute solution (typically 10⁻⁵ to 10⁻⁶ M) is prepared in a quartz cuvette with a 1 cm path length. A matching cuvette containing only the solvent is used as a reference.
-
Measurement: The absorbance is measured over a wavelength range of approximately 200-800 nm.
-
Data Analysis: The wavelengths of maximum absorbance (λ_max) are identified. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
Conclusion
Ruthenium(II) coordination chemistry presents a fertile ground for the development of novel therapeutics and advanced materials. The ability to systematically tune the steric, electronic, and photophysical properties of Ru(II) complexes through rational ligand design is a powerful tool for chemists.[10] The foundational principles of a stable d⁶ low-spin electronic configuration, octahedral geometry, and rich redox behavior provide a robust platform for creating molecules with specific biological functions. As our understanding of the intricate mechanisms of action deepens—from DNA interactions to enzyme inhibition and light-activated cytotoxicity—the potential for translating these fundamental chemical principles into clinically successful drugs continues to grow, promising a new generation of metal-based medicines.
References
- 1. Ruthenium (Ru): Properties, coordination compounds, and catalytic and pharmacological applications | Research, Society and Development [rsdjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetically labile ruthenium(ii) complexes of terpyridines and saccharin: effect of substituents on photoactivity, solvation kinetics, and photocytotoxicity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of a Ru(II) Complex with Functionalized Phenanthroline Ligands Having Single-Double Linked Anthracenyl and 1-Methoxy-1-buten-3-yne Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruthenium complexes in different oxidation states: synthesis, crystal structure, spectra and redox properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. scholarworks.uark.edu [scholarworks.uark.edu]
- 14. Frontiers | Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. RutheniumII(η6-arene) Complexes of Thiourea Derivatives: Synthesis, Characterization and Urease Inhibition [mdpi.com]
- 18. Ruthenium complexes as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Photosensitive Ru(II) Complexes as Inhibitors of the Major Human Drug Metabolizing Enzyme CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electronic Configuration and Properties of Ruthenium(2+)
Abstract
Ruthenium, a rare transition metal of the platinum group, exhibits a rich and versatile chemistry, largely defined by its ability to exist in multiple oxidation states.[1] The Ruthenium(II) oxidation state is of particular significance due to its kinetic inertness and unique electronic and photophysical properties, which have been harnessed in diverse fields such as catalysis, solar energy conversion, and medicinal chemistry. This guide provides a comprehensive overview of the fundamental electronic configuration of the Ru(2+) ion and explores the synthesis, characterization, and application of its coordination complexes. Detailed experimental protocols, tabulated quantitative data, and visual diagrams of key processes are provided to serve as a practical resource for professionals in research and drug development.
Core Electronic Properties of Ruthenium(2+)
Ruthenium (Ru) is a 4d transition metal with the atomic number 44.[2] In its neutral ground state, Ruthenium is an exception to the standard Aufbau principle, exhibiting an electronic configuration of [Kr] 4d⁷ 5s¹ .
When forming the Ruthenium(2+) cation (Ru²⁺), the atom loses two electrons. These electrons are removed from the orbitals with the highest principal quantum number first. Therefore, the single 5s electron is lost, followed by one electron from the 4d orbital.
-
Neutral Ru atom: [Kr] 4d⁷ 5s¹
-
Ruthenium(2+) ion: [Kr] 4d⁶
The resulting [Kr] 4d⁶ configuration for Ru(2+) is central to its chemical behavior.[3] In the presence of ligands in an octahedral field, these six d-electrons typically adopt a low-spin configuration (t₂g⁶ eg⁰), resulting in a diamagnetic species. This configuration confers considerable kinetic stability to Ru(II) complexes, a property that is highly desirable in the design of therapeutic agents and catalysts.
Table 1: Fundamental Properties of Ruthenium and the Ru(2+) Ion
| Property | Value | Source |
| Ruthenium (Neutral Atom) | ||
| Atomic Number | 44 | [2] |
| Standard Atomic Weight | 101.07 u | [2] |
| Density | 12.3 g/cm³ | [4] |
| Melting Point | 2334 °C | [4] |
| Boiling Point | 4150 °C | [4] |
| Electronegativity (Pauling scale) | 2.2 | [4] |
| Ruthenium(2+) Ion | ||
| Molecular Formula | Ru²⁺ | [5] |
| Molecular Weight | 101.1 g/mol | [5] |
| Ground State Configuration | [Kr] 4d⁶ | [3] |
| Description | Monoatomic dication | [5] |
Properties and Applications of Ruthenium(II) Complexes
The bare Ru(2+) ion is not stable in isolation and is always found in coordination complexes. The properties and applications of Ru(II) chemistry are therefore defined by the ligands coordinated to the metal center.
Medicinal Chemistry
Ru(II) complexes are extensively studied as anticancer and antiviral agents, offering alternatives to traditional platinum-based drugs.[6] "Piano-stool" complexes, featuring an η⁶-arene ring, are a prominent class of potential metallodrugs.[6][7] Compounds like RAPTA-C ([Ru(η⁶-p-cymene)Cl₂(PTA)]) have shown significant antimetastatic properties and are known to be multi-targeting, inhibiting enzymes like cathepsin B and thioredoxin reductase, often in a pH-dependent manner within the tumor microenvironment.[6]
Photophysics and Photochemistry
Ruthenium(II) polypyridine complexes, such as [Ru(bpy)₃]²⁺ (where bpy = 2,2'-bipyridine), are renowned for their photophysical properties.[8] These complexes exhibit strong Metal-to-Ligand Charge Transfer (MLCT) bands in the visible spectrum.[8] Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. This excited state has a relatively long lifetime, allowing for energy or electron transfer to other molecules, a property exploited in solar energy conversion, photocatalysis, and sensing applications.[9][10]
Catalysis
Ruthenium(II) complexes are versatile catalysts for a wide range of organic transformations.[1][10] For instance, Ru(II) complexes have demonstrated excellent catalytic activity for silane hydrolysis, a reaction that releases hydrogen gas and has potential applications in hydrogen storage.[11] The catalytic cycle often involves the coordination of the substrate to the labile metal center.
Table 2: Selected Properties of Representative Ru(II) Complexes
| Complex | Application | Property | Value | Source |
| [Ru(bpy)₃]²⁺ | Photophysics | Absorption Max (λ_max) | 452 nm | [8] |
| Emission Max (λ_em) | 615 nm | [8] | ||
| Excited State Lifetime (τ) | ~600 ns (in CH₃CN) | [8] | ||
| Ru-1 (Flavin-decorated) | Photophysics | Extinction Coefficient (ε) | 2.34 x 10⁴ M⁻¹cm⁻¹ at 456 nm | [9] |
| Phosphorescence λ_em | 643 nm | [9] | ||
| Phosphorescence Quantum Yield (Φ_P) | 1% | [9] | ||
| RAPTA-C | Medicinal | Lipophilicity (log P) | Varies with conditions | [12] |
| Cytotoxicity (IC₅₀) | Similar to cisplatin in some cell lines | [6] |
Experimental Protocols
Synthesis of a Piano-Stool Ru(II)-Arene Complex
This protocol is a generalized procedure based on the synthesis of complexes like [Ru(p-cymene)Cl₂(L)], where L is a neutral ligand.[7][12]
Materials:
-
[{(η⁶-p-cymene)Ru(μ-Cl)Cl}₂] (Ruthenium dimer precursor)
-
Ligand of interest (e.g., 2-aminobenzonitrile)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether or hexane
Procedure:
-
All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.[11]
-
In a Schlenk flask, dissolve the ruthenium dimer precursor (1 equivalent) in anhydrous DCM (15 mL).
-
Add the desired ligand (2 equivalents for monomeric complexes) to the solution.[7]
-
Stir the resulting suspension at room temperature for 1-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Precipitate the solid product by adding an anti-solvent like diethyl ether or hexane.
-
Isolate the solid by filtration, wash it repeatedly with the anti-solvent to remove unreacted starting materials, and dry it under vacuum.
-
For X-ray quality crystals, slow diffusion of hexane into a concentrated solution of the complex in DCM can be employed.[7]
Characterization Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve the complex in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Spectra are recorded to confirm the coordination of the ligand and the arene. Downfield shifts in the ligand's proton signals upon coordination to the ruthenium center are typically observed.[11]
-
COSY ¹H-¹H: This 2D NMR experiment is used to assign the aromatic signals of the coordinated ligands.[7]
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (ESI-MS): Electrospray ionization is used to confirm the molecular weight and isotopic distribution pattern of the cationic complex, verifying its elemental composition.[7]
3. Single-Crystal X-ray Diffraction:
-
A suitable single crystal is mounted and analyzed to determine the precise molecular structure, including bond lengths, bond angles, and the coordination geometry around the ruthenium center, which is typically a distorted octahedral or pseudo-tetrahedral "piano-stool" geometry.[13][14]
Visualizing Key Processes and Workflows
General Workflow for Synthesis and Characterization
The following diagram outlines the logical flow from starting materials to a fully characterized Ru(II) complex.
Caption: Workflow for the synthesis and characterization of a Ru(II) complex.
Simplified Mechanism of a RAPTA-Type Anticancer Drug
This diagram illustrates the proposed activation and action of a RAPTA-type Ru(II) prodrug within a tumor environment.
Caption: Proposed mechanism of action for RAPTA-type Ru(II) anticancer agents.
Metal-to-Ligand Charge Transfer (MLCT) Process
This diagram shows the fundamental electronic transitions in a photoluminescent Ru(II) polypyridine complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Ruthenium - Wikipedia [en.wikipedia.org]
- 3. ck12.org [ck12.org]
- 4. azom.com [azom.com]
- 5. Ruthenium(2+) | Ru+2 | CID 3792939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Complexes of Ruthenium(II) as Promising Dual-Active Agents against Cancer and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and photophysical properties of ruthenium(ii) polyimine complexes decorated with flavin - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Novel Ruthenium(II) Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of novel Ruthenium(II) complexes, with a focus on their potential as therapeutic agents. It details experimental protocols for their preparation and analysis, presents key quantitative data in a structured format, and visualizes complex workflows and biological pathways.
Introduction to Ruthenium(II) Complexes
Ruthenium(II) complexes have garnered significant attention in medicinal chemistry and materials science due to their unique photophysical, electrochemical, and biological properties.[1][2] Their versatile coordination chemistry allows for the fine-tuning of their characteristics, leading to the development of compounds with applications ranging from photosensitizers in photodynamic therapy (PDT) to potent anticancer agents that can overcome the limitations of traditional platinum-based drugs.[3][4] This guide will focus on two major classes of Ru(II) complexes: polypyridyl complexes and half-sandwich arene complexes.
Synthesis of Novel Ruthenium(II) Complexes
The synthesis of Ru(II) complexes typically involves the reaction of a ruthenium precursor with appropriate ligands in a suitable solvent system. The choice of ligands and reaction conditions dictates the final structure and properties of the complex.
Synthesis of Polypyridyl Ru(II) Complexes
Polypyridyl complexes, such as those containing 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen), are renowned for their rich photophysical and electrochemical properties. A general synthetic approach involves the reaction of a ruthenium(III) chloride precursor with the desired ligands, often with in situ reduction of Ru(III) to Ru(II).[5] A widely used precursor for more controlled, stepwise ligand introduction is the dichloro(p-cymene)ruthenium(II) dimer.[6]
Experimental Protocol: Synthesis of [Ru(bpy)₂dppz]²⁺
The complex [Ru(bpy)₂(dppz)]²⁺ (dppz = dipyrido[3,2-a:2',3'-c]phenazine) is a well-known "molecular light switch" for DNA, exhibiting strong luminescence upon intercalation.
-
Materials: RuCl₃·3H₂O, 2,2'-bipyridine (bpy), 1,10-phenanthroline-5,6-dione, o-phenylenediamine, ethanol, ammonium hexafluorophosphate (NH₄PF₆).
-
Synthesis of dppz ligand: 1,10-phenanthroline-5,6-dione (0.24 mmol) is dissolved in hot ethanol (4 mL). To this solution, o-phenylenediamine (0.24 mmol) is added, and the mixture is refluxed for 30 minutes. Upon cooling, the dppz ligand precipitates and is collected by filtration, washed with methanol, and dried.[7]
-
Synthesis of cis-[Ru(bpy)₂Cl₂]·2H₂O precursor: This precursor is prepared according to established literature procedures.[8][9]
-
Synthesis of --INVALID-LINK--₂: A mixture of cis-[Ru(bpy)₂Cl₂]·2H₂O (0.5 mmol) and dppz (0.5 mmol) in an ethanol/water (2:1) mixture (30 mL) is refluxed under a nitrogen atmosphere for 4 hours, resulting in a clear red solution. After cooling, a saturated aqueous solution of NH₄PF₆ is added to precipitate the product. The red solid is collected by filtration, washed with water, ethanol, and diethyl ether, and then dried under vacuum.[10]
Synthesis of Half-Sandwich Ru(II) Arene Complexes
Half-sandwich or "piano-stool" Ru(II) arene complexes, with the general formula [(η⁶-arene)Ru(L)X₂], have shown significant promise as anticancer agents.[11] The arene ligand often enhances the complex's lipophilicity and cellular uptake.
Experimental Protocol: Synthesis of [(η⁶-p-cymene)Ru(L)Cl]Cl
-
Materials: [(η⁶-p-cymene)RuCl₂]₂ dimer, desired ligand (L), methanol, dichloromethane.
-
Synthesis of [(η⁶-p-cymene)RuCl₂]₂ dimer: The dimer is prepared by reacting ruthenium trichloride hydrate with α-phellandrene in ethanol. The mixture is refluxed, and upon cooling, the red crystalline dimer precipitates.[12][13]
-
Synthesis of the mononuclear complex: The [(η⁶-p-cymene)RuCl₂]₂ dimer (0.33 mmol) is dissolved in dichloromethane (10 mL) and degassed with argon. The desired ligand (e.g., a thiosemicarbazone, 0.66 mmol) is added, and the mixture is stirred at room temperature for 3 hours. The volume is reduced, and diethyl ether is added to precipitate the product, which is then collected by filtration and dried.[14]
Characterization of Ruthenium(II) Complexes
A combination of spectroscopic and electrochemical techniques is employed to fully characterize the synthesized Ru(II) complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the coordination of ligands to the ruthenium center and determining the structure and purity of the complexes.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the Ru(II) complex in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN, D₂O).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum at room temperature. The chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).[15] Coordination to the ruthenium ion typically causes shifts in the proton signals of the ligands compared to the free ligands.[11]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and confirming the composition of the Ru(II) complexes.[16]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the complex (e.g., 0.1 mg/mL) in a solvent mixture such as acetonitrile/dichloromethane or methanol/dichloromethane.[17]
-
Instrumentation: An ESI-quadrupole time-of-flight (QTOF) mass spectrometer is commonly used.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The resulting spectrum will show peaks corresponding to the [M-X]⁺ or [M-2X]²⁺ ions, where M is the complex and X is the counter-ion. The isotopic pattern of ruthenium is characteristic and should be observed in the high-resolution mass spectrum.
UV-Visible and Fluorescence Spectroscopy
These techniques are crucial for investigating the photophysical properties of the Ru(II) complexes, particularly for applications in PDT and as luminescent probes.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare solutions of the complex in a suitable solvent (e.g., acetonitrile, water) in a 1 cm path length quartz cuvette.
-
UV-Vis Spectroscopy: Record the absorption spectrum over a range of 200-800 nm. Ru(II) polypyridyl complexes typically exhibit intense ligand-centered (π-π*) transitions in the UV region and metal-to-ligand charge transfer (MLCT) bands in the visible region.[8][18]
-
Fluorescence Spectroscopy: Record the emission spectrum by exciting at the wavelength of the MLCT absorption maximum. The emission wavelength and quantum yield are key parameters for luminescent applications.[8][19]
Cyclic Voltammetry (CV)
CV is used to determine the redox properties of the Ru(II) complexes, providing information about the Ru(II)/Ru(III) oxidation potential and ligand-based reductions.[20]
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in a dry, deoxygenated solvent like acetonitrile.[4]
-
Working Solution: Dissolve the Ru(II) complex in the electrolyte solution to a concentration of approximately 1 mM.
-
Electrochemical Cell: Use a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode.[20]
-
Data Acquisition: Purge the solution with nitrogen for at least 10 minutes before the measurement to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential over a suitable range. The formal reduction potential (E°') for a reversible couple is calculated as the average of the anodic and cathodic peak potentials (Epa and Epc).[20]
Data Presentation
The quantitative data for a selection of novel Ru(II) complexes are summarized in the following tables for easy comparison.
Table 1: Photophysical Properties of Selected Ru(II) Polypyridyl Complexes
| Complex | Absorption λmax (nm) (in CH₃CN) | Emission λmax (nm) (in CH₃CN) | Reference(s) |
| [Ru(bpy)₂(dppz)]²⁺ | 448 | 610 | [21] |
| [Ru(phen)₂(PAIDH)]²⁺ | 455 | 625 | [22] |
| [Ru(bpy)₂(bqbg)]²⁺ | 452 | 615 | [23] |
Table 2: Electrochemical Data for Selected Ru(II) Complexes
| Complex | E°' (Ru³⁺/²⁺) (V vs. Ag/AgCl) | Solvent | Reference(s) |
| [Ru(bpy)₃]²⁺ | +1.26 | CH₃CN | [20] |
| [(η⁶-p-cymene)RuCl(bimCOO)] | +0.58 | CH₃CN | [11] |
| [Ru(H₂dcbpy)₂(dcbpy)] | +1.15 | DMSO | [9] |
Table 3: In Vitro Cytotoxicity (IC₅₀ values in µM) of Selected Anticancer Ru(II) Complexes
| Complex | HeLa | MCF-7 | A549 | Reference(s) |
| [(η⁶-p-cymene)Ru(2-aminophenol)Cl] | 105.3 | 28.5 | - | [24] |
| [Ru(phen)₂(PAIDH)]²⁺ | 1.8 | 3.2 | 5.6 | [22] |
| 1Ru (flavone complex) | - | 66.15 | - | [25] |
| Cisplatin (for comparison) | ~16.2 | ~21.2 | ~15.2 | [6] |
Visualizations
Experimental Workflow
The general workflow for the synthesis and characterization of a novel Ru(II) complex is depicted below.
Signaling Pathway: Mitochondrial Apoptosis Induced by Ru(II) Complexes
Many anticancer Ru(II) complexes exert their cytotoxic effects by inducing apoptosis, often through the intrinsic mitochondrial pathway.[22][26]
Conclusion
The field of Ruthenium(II) complexes continues to be a vibrant area of research, offering vast possibilities for the design of novel therapeutic agents and functional materials. This guide has provided a foundational understanding of the synthesis and characterization of these promising compounds. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore and expand upon the exciting potential of Ruthenium(II) chemistry. The continued investigation into their mechanisms of action will undoubtedly pave the way for the development of next-generation metallodrugs.
References
- 1. Synthesis of novel π-extended D–A–D-type dipyrido[3,2-a:2′,3′-c]phenazine derivatives and their photosensitized singlet oxygen generation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium(II) Complexes as Potential Apoptosis Inducers in Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Complexes of Ruthenium(II) as Promising Dual-Active Agents against Cancer and Viral Infections [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. dspace.su.edu.ly [dspace.su.edu.ly]
- 11. pubs.acs.org [pubs.acs.org]
- 12. (Cymene)ruthenium dichloride dimer - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Synthesis and structure of [(η6-p-cymene)Ru(2-anthracen-9-ylmethylene-N-ethylhydrazinecarbothioamide)Cl]Cl; biological evaluation, topoisomerase II inhibition and reaction with DNA and human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of a Ru(II) Complex with Functionalized Phenanthroline Ligands Having Single-Double Linked Anthracenyl and 1-Methoxy-1-buten-3-yne Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of bindings of organometallic ruthenium complexes to GSTπ by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. electrochemsci.org [electrochemsci.org]
- 19. New ruthenium polypyridyl complexes as potential sensors of acetonitrile and catalysts for water oxidation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09455F [pubs.rsc.org]
- 20. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 21. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 22. The induction of mitochondria-mediated apoptosis in cancer cells by ruthenium(II) asymmetric complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Interactions of ruthenium(II) polypyridyl complexes with human telomeric DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. p-Cymene Complexes of Ruthenium(II) as Antitumor Agents [mdpi.com]
- 25. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 26. Ruthenium(II) Complex with 3,4-Methylenedioxy Cinnamic Acid Induces Cell Cycle Arrest at G0/G1 and Apoptosis via ROS Generation and Bioenergetics Disruption in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Basic Photophysical and Electrochemical Properties of Ru(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental photophysical and electrochemical properties of Ruthenium(II) complexes, with a particular focus on their relevance in research and drug development. This document details the theoretical underpinnings of their light-matter interactions and redox behaviors, presents key quantitative data for a range of representative complexes, and outlines detailed experimental protocols for their characterization.
Core Photophysical Properties of Ru(II) Complexes
Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical behavior, which is dominated by metal-to-ligand charge transfer (MLCT) transitions. Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. This initial excitation to a singlet MLCT state (¹MLCT) is followed by rapid intersystem crossing to a longer-lived triplet MLCT state (³MLCT), from which luminescence (phosphorescence) typically occurs.
The photophysical characteristics of these complexes, such as their absorption and emission wavelengths, excited-state lifetimes, and quantum yields, are highly tunable through synthetic modification of the ligands. This tunability is a key reason for their widespread investigation in applications ranging from solar energy conversion to photodynamic therapy (PDT).[1]
Absorption and Emission
The UV-Vis absorption spectra of Ru(II) polypyridyl complexes are characterized by intense bands in the ultraviolet region, attributed to intra-ligand (π-π*) transitions, and a broad, prominent band in the visible region corresponding to the ¹MLCT transition.[2] The emission spectra are typically broad and unstructured, with a significant Stokes shift, and the emission maximum is sensitive to the solvent polarity and the nature of the ligands.[3]
Excited-State Lifetime and Quantum Yield
The excited-state lifetime (τ) and luminescence quantum yield (Φ) are critical parameters that dictate the efficiency of photophysical and photochemical processes. For many Ru(II) complexes, lifetimes are in the range of nanoseconds to microseconds in deaerated solutions at room temperature.[4] The quantum yield, which is the ratio of photons emitted to photons absorbed, is influenced by non-radiative decay pathways. Both lifetime and quantum yield can be significantly affected by factors such as temperature, solvent, and the presence of quenchers like molecular oxygen.
Core Electrochemical Properties of Ru(II) Complexes
The electrochemical behavior of Ru(II) complexes is central to their application in areas requiring electron transfer processes. Cyclic voltammetry is the primary technique used to probe the redox properties of these compounds.
The most significant feature in the cyclic voltammogram of a typical Ru(II) polypyridyl complex is a reversible one-electron oxidation corresponding to the Ru(II)/Ru(III) couple.[5] The potential at which this occurs is sensitive to the electron-donating or -withdrawing nature of the coordinated ligands. Additionally, multiple reversible one-electron reductions are often observed at negative potentials, which are attributed to the stepwise reduction of the polypyridyl ligands.[5]
Quantitative Data Summary
The following tables summarize key photophysical and electrochemical data for a selection of common Ru(II) polypyridyl complexes to facilitate comparison.
Table 1: Photophysical Properties of Selected Ru(II) Complexes
| Complex | Solvent | λabs (nm) (ε, M-1cm-1) | λem (nm) | Φem | τ (ns) | Reference(s) |
| [Ru(bpy)₃]²⁺ | Acetonitrile | 452 (14,600) | 620 | 0.062 | 890 | [4][6] |
| [Ru(bpy)₃]²⁺ | Water | 452 (14,600) | 620 | 0.042 | 650 | [3][6] |
| [Ru(phen)₃]²⁺ | Acetonitrile | 447 (19,000) | 610 | 0.057 | 1100 | [7] |
| [Ru(dppz)₂]²⁺ | Acetonitrile | 438 (20,000) | 628 | 0.03 | 200 | [8] |
| [Ru(bpy)₂(dcbpy)]²⁺ | DMF | 456 (13,900) | 650 | 0.025 | 150 | [3] |
bpy = 2,2'-bipyridine; phen = 1,10-phenanthroline; dppz = dipyrido[3,2-a:2',3'-c]phenazine; dcbpy = 4,4'-dicarboxy-2,2'-bipyridine
Table 2: Electrochemical Properties of Selected Ru(II) Complexes
| Complex | Solvent | E₁/₂ (Ru³⁺/²⁺) (V vs. SCE) | E₁/₂ (red) (V vs. SCE) | Reference(s) |
| [Ru(bpy)₃]²⁺ | Acetonitrile | +1.26 | -1.33, -1.51, -1.78 | [5][9] |
| [Ru(phen)₃]²⁺ | Acetonitrile | +1.26 | -1.30, -1.45 | [9] |
| [Ru(bpy)₂(dcbpy)]²⁺ | DMF | +1.10 | -1.08, -1.48, -1.75 | [5] |
| [Ru(H₂dcbpy)₂(NCS)₂] | DMSO | +0.59 | -0.94, -1.55 | [5] |
Visualizing Key Concepts and Processes
Jablonski Diagram for a Typical Ru(II) Complex
The following diagram illustrates the key photophysical processes that occur in a Ru(II) complex upon photoexcitation.
References
- 1. lornajane.net [lornajane.net]
- 2. Photophysics and Cell Uptake of Self-Assembled Ru(II)Polypyridyl Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. doras.dcu.ie [doras.dcu.ie]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Oxidation States and Stability of Ruthenium(II) in Solution for Researchers and Drug Development Professionals
An In-Depth Exploration of the Coordination Chemistry, Stability, and Therapeutic Potential of Ruthenium(II) Complexes
Ruthenium, a versatile transition metal, exhibits a rich coordination chemistry, with the +2 oxidation state (Ru(II)) being of particular interest to researchers in materials science and drug development.[1] The stability of Ru(II) complexes in solution is a critical determinant of their reactivity, biological activity, and overall suitability for therapeutic applications. This technical guide provides a comprehensive overview of the factors governing the stability of Ru(II) in solution, methods for its characterization, and its relevance in the design of novel therapeutic agents.
The Ruthenium(II) Oxidation State: Electronic Configuration and Coordination
Ruthenium can exist in a wide range of oxidation states, from -2 to +8; however, the +2, +3, and +4 states are the most common in coordination complexes.[2] The Ru(II) ion has a d⁶ electronic configuration, which, in an octahedral ligand field, results in a low-spin t₂g⁶ configuration. This fully filled t₂g subshell imparts significant kinetic inertness to many Ru(II) complexes, contributing to their stability.[3]
The coordination environment around the Ru(II) center is typically octahedral, although other geometries are known. The nature of the coordinating ligands plays a pivotal role in modulating the stability, redox properties, and reactivity of the resulting complex. Common ligands for Ru(II) include polypyridyls (e.g., 2,2'-bipyridine, 1,10-phenanthroline), arenes, and various N-, O-, and S-donor ligands.[4][5]
Stability of Ruthenium(II) in Solution
The stability of Ru(II) complexes in solution is a multifactorial property influenced by the solvent, pH, light, and the intrinsic properties of the ligands. While simple aqua ions of Ru(II) are unstable and readily oxidize to Ru(III) by reducing water, coordination with appropriate ligands can significantly stabilize the +2 oxidation state.[6]
Ligand Effects on Stability
The choice of ligands is the most critical factor in stabilizing the Ru(II) oxidation state.
-
Polypyridyl Ligands: Bidentate and tridentate polypyridyl ligands, such as bipyridine (bpy) and terpyridine (tpy), form highly stable chelate rings with Ru(II). The π-acceptor character of these ligands delocalizes electron density from the metal center, contributing to the overall stability of the complex.[7]
-
Arene Ligands: Arene ligands in "piano-stool" complexes also effectively stabilize the Ru(II) state.[4]
-
Ligand Field Strength: The ligand field strength influences the energy of the metal-centered d-orbitals. Stronger field ligands lead to a larger splitting energy, which can enhance the kinetic inertness of the complex.[8]
Redox Stability
The redox potential of the Ru(II)/Ru(III) couple is a key indicator of the thermodynamic stability of the Ru(II) oxidation state. This potential is highly sensitive to the nature of the coordinated ligands. Electron-donating ligands tend to lower the redox potential, making the Ru(II) state easier to oxidize, while electron-withdrawing ligands increase the potential, thus stabilizing the Ru(II) form.[9]
Table 1: Redox Potentials of Selected Ruthenium(II) Polypyridyl Complexes
| Complex | E₁/₂ (Ru(II)/Ru(III)) vs. SCE (V) | Solvent | Reference |
| [Ru(bpy)₃]²⁺ | +1.26 | Acetonitrile | [10] |
| [Ru(phen)₃]²⁺ | +1.27 | Acetonitrile | [10] |
| [Ru(bpy)₂(4,4'-dcbpy)]²⁺ | +1.32 | Acetonitrile | [1] |
| [Ru(H₂dcbpy)(CO)₂Cl₂] | +1.62 | Acetonitrile | [9] |
| [Ru(H₂dcbpy)₂Cl₂] | +0.85 | Acetonitrile | [9] |
| [Ru(tpy)₂]²⁺ | +1.25 | Acetonitrile | [10] |
bpy = 2,2'-bipyridine; phen = 1,10-phenanthroline; 4,4'-dcbpy = 4,4'-dicarboxy-2,2'-bipyridine; H₂dcbpy = 2,2'-bipyridine-4,4'-dicarboxylic acid; tpy = 2,2':6',2''-terpyridine.
Hydrolytic Stability and Ligand Substitution Kinetics
In aqueous environments, particularly for complexes with leaving groups such as halides, hydrolysis can be a critical reaction pathway. This process involves the substitution of a ligand by a water molecule. The rate of hydrolysis is highly dependent on the nature of the other ligands in the coordination sphere. For many Ru(II)-based anticancer drug candidates, hydrolysis is considered an activation step, as the resulting aqua species are generally more reactive towards biological targets like DNA.[11]
Table 2: Kinetic Data for Hydrolysis and Ligand Substitution of Selected Ru(II) Complexes
| Complex | Reaction | Rate Constant (k) at 298 K | Conditions | Reference |
| [(η⁶-biphenyl)Ru(en)Cl]⁺ | Aquation | 1.23 x 10⁻³ s⁻¹ | I = 0.1 M | |
| [(η⁶-THA)Ru(en)Cl]⁺ | Aquation | 2.59 x 10⁻³ s⁻¹ | I = 0.1 M | |
| [(η⁶-DHA)Ru(en)Cl]⁺ | Aquation | 2.45 x 10⁻³ s⁻¹ | I = 0.1 M | |
| cis-[RuCl(Me₂SO)₃(H₂O)₂]⁺ + Gly-Gly | Ligand Substitution (k₁) | ~10⁻³ s⁻¹ | pH 5.0 | [12] |
| Intermediate + Gly-Gly | Ligand Substitution (k₂) | ~10⁻⁵ s⁻¹ | pH 5.0 | [12] |
en = ethylenediamine; THA = 5,8,9,10-tetrahydroanthracene; DHA = 9,10-dihydroanthracene; Gly-Gly = diglycine.
Ruthenium(II) Complexes in Drug Development
The unique properties of Ru(II) complexes, including their stability, kinetic inertness, and rich photophysical behavior, have made them attractive candidates for the development of novel therapeutics, particularly in oncology.[3][13]
Mechanism of Action of Anticancer Ru(II) Complexes
The anticancer activity of many Ru(II) complexes is predicated on their ability to interact with cellular macromolecules. The primary target is often nuclear DNA, where the complex can bind covalently or non-covalently, leading to cell cycle arrest and apoptosis.[3] However, other targets, such as proteins and mitochondria, are also being explored.[3][5]
For certain classes of Ru(II) complexes, particularly those designed for photodynamic therapy (PDT), the mechanism of action is light-activated.[14] Upon irradiation with a specific wavelength of light, these photosensitizers can generate reactive oxygen species (ROS) that induce localized cell death.[2]
Cytotoxicity of Anticancer Ru(II) Complexes
The efficacy of potential Ru(II)-based anticancer drugs is often evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
Table 3: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Anticancer Ruthenium(II) Complexes
| Complex | A2780 (Ovarian) | HCT116 (Colon) | HeLa (Cervical) | A549 (Lung) | Reference |
| [(η⁶-C₆H₅)Ru(en)Cl]⁺ | 17 | - | - | - | [3] |
| RuphenImH | Comparable to Cisplatin | Comparable to Cisplatin | - | - | [5] |
| [Ru(phen)₂(HDPIP)] | - | - | - | Low µM range | [5] |
| [Ru(η⁶-p-cymene)(PPh₃)(T)Cl]PF₆ (Complex 1a) | - | - | - | 0.25 - 0.61 | [15] |
| [(hmb)Ru(Qbiph)(PTA)][PF₆] | Low µM range | - | - | Low µM range | [5] |
IC₅₀ values are highly dependent on the cell line and experimental conditions.
Experimental Protocols for Characterization
A combination of spectroscopic and electrochemical techniques is essential for the comprehensive characterization of Ru(II) complexes and the assessment of their stability in solution.
Synthesis of a Representative Ru(II) Complex: cis-[Ru(bpy)₂Cl₂]·2H₂O
This protocol describes the synthesis of a common precursor for many other Ru(II) polypyridyl complexes.[16]
Materials:
-
RuCl₃·nH₂O
-
2,2'-bipyridine (bpy)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Water
Procedure:
-
Combine RuCl₃·nH₂O (e.g., 6 mmol), 2,2'-bipyridine (12 mmol), and lithium chloride (28 mmol) in a three-necked flask.
-
Add DMF (10 mL) and reflux the mixture under an argon atmosphere for 8 hours.
-
Cool the reaction mixture to room temperature.
-
Add acetone (50 mL) to precipitate the product and store the mixture in a freezer overnight.
-
Collect the dark purple crystalline precipitate by suction filtration.
-
Wash the product with cold water and then cold acetone.
-
Dry the final product, cis-[Ru(bpy)₂Cl₂]·2H₂O, under vacuum.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure and purity of diamagnetic Ru(II) complexes.
Sample Preparation:
-
Dissolve 5-25 mg of the Ru(II) complex in a suitable deuterated solvent (e.g., CD₃CN, DMSO-d₆, D₂O).[17][18]
-
Transfer the solution to an NMR tube.
-
If necessary, add an internal standard (e.g., TMS).
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a suitable spectrometer (e.g., 400 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the solvent or internal standard.
Evaluation of Redox Stability by Cyclic Voltammetry (CV)
Cyclic voltammetry is used to determine the redox potentials of the Ru(II)/Ru(III) couple and to assess the electrochemical stability of the complex.[19]
Experimental Setup:
-
Potentiostat
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon, platinum)
-
Reference electrode (e.g., Ag/AgCl, SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile)
-
Solution of the Ru(II) complex (typically in the mM range)
Procedure:
-
Assemble the three-electrode cell with the electrolyte solution.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Record a background voltammogram of the electrolyte solution.
-
Add the Ru(II) complex to the cell and continue to blanket the solution with the inert gas.
-
Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected redox event.
-
Determine the half-wave potential (E₁/₂) from the anodic and cathodic peak potentials.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Controlling ligand substitution reactions of organometallic complexes: Tuning cancer cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evaluating the mechanisms of action and subcellular localization of ruthenium(II)-based photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrolysis reaction promotes changes in coordination mode of Ru(II)/acylthiourea organometallic complexes with cytotoxicity against human lung tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN102464676A - Ruthenium (II) polypyridine complex and preparation method and application thereof - Google Patents [patents.google.com]
- 17. dspace.su.edu.ly [dspace.su.edu.ly]
- 18. NMR Sample Preparation [nmr.chem.umn.edu]
- 19. Cyclic Voltammetry analysis of laser-inscribed graphene electrodes: Ruthenium(III) chloride trihydrate redo... [protocols.io]
An In-depth Technical Guide to the Discovery and History of Ruthenium(2+) Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of Ruthenium(II) compounds. It traces the journey from the initial isolation of the element to the synthesis and characterization of pioneering Ru(II) coordination complexes. Special emphasis is placed on the evolution of Ru(II) polypyridyl and organometallic "piano-stool" complexes, which have become cornerstones in photophysics, catalysis, and medicinal chemistry. This document details key synthetic methodologies, presents quantitative data on photophysical and biological properties, and outlines the mechanistic pathways underlying their anticancer activity.
Introduction: The Emergence of Ruthenium
Ruthenium, a rare transition metal belonging to the platinum group, was first isolated and identified by the Russian scientist Karl Karlovich Klaus in 1844 at Kazan State University. He named the element after "Ruthenia," the Latin name for Rus', a historical area that includes modern-day Russia. For many decades following its discovery, the chemistry of ruthenium remained relatively unexplored.
The theoretical foundation for understanding the structure of ruthenium compounds, like all coordination complexes, was laid by Alfred Werner in 1893. His revolutionary theory of coordination, which proposed octahedral geometries for transition metal complexes, earned him the Nobel Prize in Chemistry in 1913 and provided the framework for predicting and explaining the structures of complex metal compounds. Werner's work was instrumental in transforming inorganic chemistry into a structured, predictive science.
Pioneering Syntheses and Key Milestones
The mid-20th century marked a pivotal period for Ru(II) chemistry, largely driven by the work of Australian chemist Francis P. Dwyer. In the 1950s, Dwyer and his colleagues were the first to systematically investigate the biological activities of kinetically inert Ru(II) polypyridyl complexes, such as tris(2,2'-bipyridine)ruthenium(II) [Ru(bpy)3]2+ and its phenanthroline analogues.[1][2] Their seminal work revealed that these stable, chiral complexes exhibited interesting biological activities, including bacteriostatic action, laying the groundwork for the future field of medicinal ruthenium chemistry.[1][3]
The synthesis of [Ru(bpy)3]2+, first reported in 1936, has been refined over the years. Modern methods typically involve the reduction of Ruthenium(III) chloride in the presence of the 2,2'-bipyridine ligand, yielding the iconic orange-red complex renowned for its unique photophysical properties.[1] This complex became a benchmark compound for studying metal-to-ligand charge transfer (MLCT) transitions, a characteristic that underpins its applications in solar energy conversion and photochemistry.[4]
The timeline below highlights key developments in the history of Ruthenium(II) compounds.
References
- 1. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Photophysical Properties and Photobiological Activities of Ruthenium(II) Complexes Bearing π-Expansive Cyclometalating Ligands with Thienyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical and Experimental Guide to Ruthenium(II) Complex Geometries for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ruthenium(II) complexes are at the forefront of inorganic medicinal chemistry, with applications ranging from anticancer agents to photosensitizers in photodynamic therapy. A thorough understanding of their three-dimensional structure is paramount for elucidating their mechanism of action and designing more effective therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to determine the geometries of Ruthenium(II) complexes, with a focus on computational approaches.
Theoretical Calculations: Predicting and Understanding Geometries
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the geometric and electronic properties of Ruthenium(II) complexes with high accuracy.
Density Functional Theory (DFT)
DFT is a quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. For Ruthenium(II) complexes, DFT is widely used to optimize molecular geometries, predict spectroscopic properties, and investigate reaction mechanisms.
The choice of the exchange-correlation functional and the basis set is crucial for obtaining reliable results. A combination of a hybrid functional and a basis set that includes effective core potentials (ECPs) for the heavy ruthenium atom is a common and effective approach.
| Parameter | Common Choices | Description |
| DFT Functionals | B3LYP, PBE0, M06-L, CAM-B3LYP | Hybrid functionals like B3LYP and PBE0 often provide a good balance of accuracy and computational cost. M06-L is known for its good performance with transition metals. CAM-B3LYP is suitable for studying excited states. |
| Basis Sets (Light Atoms: C, H, N, O) | 6-31G(d), 6-311+G(d,p) | Pople-style basis sets are widely used for lighter atoms in the ligands. |
| Basis Sets (Ruthenium) | LANL2DZ, Stuttgart/Dresden (SDD), CEP-31G | These basis sets employ effective core potentials to describe the core electrons of the heavy ruthenium atom, reducing computational cost while maintaining accuracy. |
| Solvent Models | Polarizable Continuum Model (PCM), SMD | These models are used to account for the effect of the solvent on the complex's geometry and properties, which is crucial for biological systems. |
The following provides a generalized workflow for performing a geometry optimization of a Ruthenium(II) complex using the Gaussian software package.
Methodology for DFT Calculation:
-
Build Initial Structure: An initial 3D structure of the Ruthenium(II) complex is created using molecular building software (e.g., GaussView, Avogadro). The initial coordinates can be based on experimental data (e.g., from X-ray crystallography) if available, or a reasonable guess.
-
Create Gaussian Input File: A text file is prepared specifying the calculation type (Opt for optimization), the theoretical method (e.g., B3LYP), the basis set for each element (e.g., LANL2DZ for Ru and 6-31G(d) for other atoms), the charge, and the spin multiplicity of the complex.
-
Run Geometry Optimization: The input file is submitted to the Gaussian program. The software iteratively adjusts the atomic coordinates to find a structure with the minimum energy.
-
Check for Convergence: After the calculation is complete, the output file is checked to ensure that the optimization has converged to a stationary point on the potential energy surface.
-
Perform Frequency Calculation: A frequency calculation (Freq) is then performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
-
Analyze Results: The optimized bond lengths, bond angles, and dihedral angles are extracted from the output file. These can be compared with experimental data or used for further calculations.
Force Fields for Molecular Dynamics
While DFT is highly accurate, it is computationally expensive for large systems or long simulations. Molecular dynamics (MD) simulations, which use classical mechanics and force fields, are better suited for studying the dynamic behavior of Ruthenium(II) complexes in biological environments. However, a significant challenge is the lack of well-established and readily available force field parameters for Ruthenium(II) complexes in standard force fields like CHARMM, AMBER, or GROMACS.
Developing accurate force field parameters for a novel Ruthenium(II) complex is a non-trivial process that typically involves fitting to high-level quantum mechanical data.
General Parameterization Protocol:
-
Quantum Mechanics Calculations: High-level quantum mechanics calculations (usually DFT) are performed on the Ruthenium(II) complex and relevant fragments to generate reference data.
-
Generate Target Data: This data includes potential energy surfaces for bond stretching, angle bending, and dihedral rotations, as well as electrostatic potential maps for deriving partial atomic charges.
-
Define Force Field Functional Form: The mathematical form of the force field is chosen (e.g., harmonic bonds, Lennard-Jones potentials).
-
Fit Parameters: The force field parameters (e.g., force constants, equilibrium values) are adjusted to reproduce the quantum mechanical target data as closely as possible. Software like ForceBalance can automate this process.
-
Validation: The new force field is validated by performing MD simulations and comparing the results (e.g., structural properties, dynamics) with experimental data or further QM calculations.
Experimental Determination of Geometries
Experimental techniques, particularly single-crystal X-ray diffraction, provide the definitive determination of the solid-state geometry of Ruthenium(II) complexes and serve as a crucial benchmark for theoretical calculations.
Synthesis and Characterization of Ruthenium(II) Polypyridyl Complexes
The synthesis of Ruthenium(II) polypyridyl complexes, a common class of compounds studied for their therapeutic potential, generally involves the reaction of a ruthenium precursor with the desired polypyridyl ligands.
General Synthetic Protocol:
-
Precursor Synthesis: A common precursor, such as RuCl₃·xH₂O, is often used as the starting material.
-
Ligand Synthesis: The polypyridyl ligands are either commercially available or synthesized according to literature procedures.
-
Complexation Reaction: The ruthenium precursor is reacted with the stoichiometric amount of the ligands in a suitable solvent, often under reflux and an inert atmosphere.
-
Purification: The resulting complex is purified, typically by column chromatography or recrystallization.
-
Characterization: The identity and purity of the complex are confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Single-Crystal X-ray Diffraction
This technique provides precise information about the atomic positions within a crystal, yielding accurate bond lengths, bond angles, and the overall molecular geometry.
General X-ray Crystallography Protocol:
-
Crystal Growth: Single crystals of the Ruthenium(II) complex suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature to reduce thermal motion).
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Comparison of Theoretical and Experimental Data
A critical aspect of computational studies is the validation of the chosen theoretical methods against experimental data. The table below presents a hypothetical comparison of key geometric parameters for a generic octahedral Ruthenium(II) complex, illustrating the typical level of agreement between DFT calculations and X-ray crystallography.
| Geometric Parameter | DFT (B3LYP/LANL2DZ) | X-ray Crystallography | Difference |
| Ru-N Bond Length (Å) | 2.05 - 2.15 | 2.04 - 2.14 | 0. |
Introduction to Ruthenium(2+) catalysis in organic synthesis
An In-depth Technical Guide to Ruthenium(II) Catalysis in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ruthenium, a versatile transition metal, has emerged as a powerhouse in modern organic synthesis, largely due to the rich and diverse reactivity of its +2 oxidation state.[1] Ruthenium(II) complexes are pivotal catalysts, enabling a wide array of transformations with high efficiency, selectivity, and functional group tolerance.[2][3] Their applications span from the construction of complex carbon skeletons via C-H activation and olefin metathesis to the stereoselective synthesis of chiral molecules through asymmetric hydrogenation. This guide provides a technical overview of the core principles, key reaction classes, and practical applications of Ru(II) catalysis, with a focus on its impact on pharmaceutical research and drug development.
Core Principles and Mechanistic Pathways
The catalytic prowess of Ru(II) complexes stems from their ability to access multiple coordination geometries and participate in a series of fundamental organometallic transformations. Key to many catalytic cycles is the formation of a coordinatively unsaturated, active catalytic species from a stable precatalyst.
Key Mechanistic Steps:
-
C–H Activation: This is a hallmark of Ru(II) catalysis, allowing for the direct functionalization of otherwise inert C-H bonds.[4] A common pathway is the Concerted Metalation-Deprotonation (CMD) , often facilitated by a carboxylate or carbonate ligand, which acts as a proton shuttle to form a cyclometalated intermediate (a ruthenacycle).[5][6] This process is frequently guided by a directing group on the substrate to ensure high regioselectivity.[3][5][7]
-
Oxidative Addition and Reductive Elimination: These are fundamental steps in cross-coupling reactions. The Ru(II) center can undergo oxidative addition with a substrate (e.g., an aryl halide) to form a Ru(IV) intermediate, which then reductively eliminates the coupled product to regenerate the Ru(II) catalyst.[6][8]
-
Migratory Insertion: An unsaturated molecule, such as an alkene or alkyne, can insert into a Ru-C or Ru-H bond, a key step in many addition and annulation reactions.[9]
-
β-Hydride Elimination: This process, the reverse of migratory insertion, involves the transfer of a hydrogen atom from the β-position of a ligand to the metal center, forming a metal-hydride and releasing an alkene. It is a crucial step in reactions like Heck-type couplings and isomerizations.[7][10]
Below is a generalized workflow for a typical Ru(II)-catalyzed C-H functionalization experiment conducted under an inert atmosphere.
Key Ru(II)-Catalyzed Reactions
C–H Activation and Functionalization
Directing group-assisted C–H functionalization is one of the most powerful applications of Ru(II) catalysis, providing a step-economical route to complex molecules.[11] The robustness and low cost of ruthenium catalysts make them an attractive alternative to palladium or rhodium.[4]
A generalized catalytic cycle for the direct arylation of a 2-arylpyridine derivative is depicted below. The cycle begins with the formation of a five-membered ruthenacycle via carboxylate-assisted C-H activation.[5] This is followed by oxidative addition of the aryl halide, and subsequent reductive elimination delivers the arylated product and regenerates the active catalyst.[6]
Table 1: Representative Ru(II)-Catalyzed C-H Arylation Reactions
| Directing Group | Substrate | Arylating Agent | Catalyst System | Conditions | Yield (%) | Reference |
| Pyridyl | 2-Phenylpyridine | 4-Chlorotoluene | [RuCl₂(p-cymene)]₂, K₂CO₃, PivOH | NMP, 120 °C | 95 | [6] |
| Pyrimidyl | 2-(Indol-1-yl)pyrimidine | Phenyltrimethoxysilane | [RuCl₂(p-cymene)]₂, AgSbF₆, Cu(OAc)₂ | H₂O, 100 °C | 85 | [11] |
| Amide | N,N-diethylbenzamide | Phenylboronic acid neopentyl glycol ester | [Ru(p-cymene)Cl₂]₂, Ag₂O | Toluene, 110 °C | 92 | [11] |
| Carboxylate | Benzoic Acid | 1-Bromo-4-methoxybenzene | [Ru(OAc)₂(p-cymene)] | Toluene, K₂CO₃, 110 °C | 78 | [5] |
Asymmetric Hydrogenation
The development of Ru(II)-catalyzed asymmetric hydrogenation by Ryōji Noyori, work for which he shared the 2001 Nobel Prize in Chemistry, revolutionized the synthesis of enantiomerically pure compounds.[12] These reactions are particularly vital in the pharmaceutical industry for producing chiral alcohols and amines. The most renowned catalysts are of the type Ru(II)-diphosphine/diamine complexes.[12]
The catalytic cycle typically involves a Ru-dihydride species that coordinates the ketone or imine substrate. The hydrogen atoms are then transferred in a concerted manner through a six-membered pericyclic transition state, a process known as an "outer sphere" mechanism.[12]
References
- 1. Ruthenium (Ru): Properties, coordination compounds, and catalytic and pharmacological applications | Research, Society and Development [rsdjournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ruthenium-catalyzed hydroarylation reactions as the strategy towards the synthesis of alkylated arenes and substituted alkenes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00211J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ruthenium(ii)-catalyzed C–H activation/lactonization of aromatic acids with diazonaphthoquinones: regioselective synthesis of polycyclic coumarin frameworks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
Luminescence Properties of Ruthenium(II) Polypyridyl Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the luminescence properties of Ruthenium(II) polypyridyl complexes, covering their fundamental principles, synthesis, photophysical characteristics, and applications in research and drug development. Detailed experimental protocols and quantitative data are presented to facilitate practical implementation and comparison.
Introduction to Ruthenium(II) Polypyridyl Complexes
Ruthenium(II) polypyridyl complexes are a class of coordination compounds that have garnered significant attention due to their unique photophysical and photochemical properties.[1] The archetypal complex, tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), and its derivatives exhibit intense and long-lived luminescence, making them ideal candidates for a wide range of applications, including bioimaging, sensing, and photodynamic therapy (PDT).[2][3][4]
The luminescence in these complexes typically arises from a metal-to-ligand charge transfer (MLCT) excited state.[5] Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. The subsequent relaxation of this excited state can occur via the emission of a photon (luminescence), or through non-radiative pathways. The energy and lifetime of the MLCT state, and thus the luminescence properties, can be finely tuned by modifying the structure of the polypyridyl ligands.[6]
A notable characteristic of some Ru(II) polypyridyl complexes, particularly those with extended planar ligands like dipyrido[3,2-a:2',3'-c]phenazine (dppz), is the "molecular light-switch" effect.[2][7] These complexes are non-luminescent in aqueous solutions but exhibit a dramatic increase in luminescence upon binding to biomolecules such as DNA, a property that is highly valuable for probe design.[2][7]
Quantitative Photophysical Data
The following tables summarize key photophysical properties of selected Ru(II) polypyridyl complexes to provide a comparative reference.
Table 1: Photophysical Properties of Common Ru(II) Polypyridyl Complexes
| Complex | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Solvent | Reference(s) |
| [Ru(bpy)₃]²⁺ | 452 | 14,600 | 620 | 0.040 (aerated) | 650 | Water | [8][9] |
| 452 | 14,600 | 615 | 0.095 (deaerated) | 890 | Acetonitrile | [8][10] | |
| [Ru(phen)₃]²⁺ | 447 | 19,000 | 610 | 0.057 (deaerated) | 870 | Acetonitrile | [11] |
| [Ru(bpy)₂(dppz)]²⁺ | 448 | 18,000 | 628 | < 0.01 (in water) | - | Water | [3] |
| 448 | 18,000 | 628 | ~0.08 (bound to DNA) | ~200 | Buffer | [7] | |
| [Ru(phen)₂(dppz)]²⁺ | 446 | 20,000 | 628 | < 0.01 (in water) | - | Water | [3] |
| 446 | 20,000 | 628 | ~0.10 (bound to DNA) | ~250 | Buffer | [7] |
Table 2: Environmental Effects on Luminescence Properties of [Ru(bpy)₃]²⁺
| Solvent | Quantum Yield (Φ) (aerated) | Quantum Yield (Φ) (deaerated) | Lifetime (τ, ns) (aerated) | Lifetime (τ, ns) (deaerated) | Reference(s) |
| Water | 0.040 | 0.063 | 400 | 650 | [8][9] |
| Acetonitrile | 0.018 | 0.095 | 600 | 890 | [8][10] |
| Ethanol | 0.035 | 0.080 | - | - | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative Ru(II) polypyridyl complexes and the characterization of their luminescence properties.
Synthesis of [Ru(bpy)₃]Cl₂
This protocol is adapted from established methods for the synthesis of tris(2,2'-bipyridine)ruthenium(II) chloride.[6][12]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-bipyridine (bpy)
-
Sodium hypophosphite (NaH₂PO₂)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve RuCl₃·xH₂O (1 mmol) in a mixture of ethanol (20 mL) and water (5 mL).
-
Add 2,2'-bipyridine (3.3 mmol) to the solution.
-
Add a solution of sodium hypophosphite (10 mmol) in water (5 mL) to the reaction mixture.
-
Reflux the mixture for 4 hours. The color of the solution should change from dark brown to a deep red-orange.
-
Cool the reaction mixture to room temperature and add a few drops of concentrated HCl.
-
Reduce the volume of the solvent under reduced pressure until a precipitate begins to form.
-
Add diethyl ether to complete the precipitation of the crude product.
-
Collect the orange-red solid by filtration and wash with small portions of cold water and then diethyl ether.
-
Recrystallize the product from a minimal amount of hot water to obtain pure [Ru(bpy)₃]Cl₂ as red-orange crystals.
-
Dry the product under vacuum.
Synthesis of Ru(phen)₂(dppz)₂
This protocol outlines the synthesis of a common "light-switch" complex, --INVALID-LINK--₂.[1][5]
Materials:
-
cis-[Ru(phen)₂Cl₂] (prepared from RuCl₃·xH₂O and 1,10-phenanthroline)
-
Dipyrido[3,2-a:2',3'-c]phenazine (dppz)
-
Ethylene glycol
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Water
-
Acetone
-
Diethyl ether
Procedure:
-
In a round-bottom flask, suspend cis-[Ru(phen)₂Cl₂] (1 mmol) and dppz (1.1 mmol) in ethylene glycol (25 mL).
-
Heat the mixture to reflux at 180-190 °C for 6 hours under an inert atmosphere (e.g., nitrogen or argon). The solution will turn a deep red-brown color.
-
Cool the reaction mixture to room temperature and add water (100 mL) to precipitate the crude product as the chloride salt.
-
Filter the solid and wash with water.
-
Dissolve the solid in a minimal amount of hot water and add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt.
-
Cool the mixture in an ice bath to complete precipitation.
-
Collect the orange-brown solid by filtration, wash with cold water, and then with diethyl ether.
-
Recrystallize the product from an acetone/diethyl ether mixture.
-
Dry the final product, --INVALID-LINK--₂, under vacuum.
Measurement of Luminescence Quantum Yield
The relative quantum yield of a Ru(II) complex can be determined by comparing its emission spectrum to that of a standard with a known quantum yield.[13][14][15] [Ru(bpy)₃]²⁺ is a commonly used standard.[13][14]
Materials and Equipment:
-
Fluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Sample of the Ru(II) complex
-
Quantum yield standard (e.g., [Ru(bpy)₃]Cl₂ in deaerated water, Φ = 0.063)[9]
-
Solvent (spectroscopic grade)
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the luminescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. The excitation wavelength should be one at which both the sample and the standard absorb.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where:
-
Φ_r is the quantum yield of the reference.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Measurement of Luminescence Lifetime
Luminescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).[16]
Materials and Equipment:
-
TCSPC instrument with a pulsed light source (e.g., laser diode or LED) and a sensitive detector (e.g., photomultiplier tube).
-
Sample of the Ru(II) complex in solution.
-
Solvent (spectroscopic grade).
Procedure:
-
Prepare a dilute solution of the Ru(II) complex.
-
Excite the sample with short pulses of light from the light source at an appropriate wavelength.
-
The detector measures the arrival time of the emitted photons relative to the excitation pulse.
-
A histogram of the arrival times is constructed, which represents the luminescence decay curve.
-
The decay curve is then fitted to an exponential function (or a sum of exponentials for more complex decays) to determine the luminescence lifetime (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τ) where I₀ is the initial intensity.
Key Applications and Mechanisms
The unique luminescent properties of Ru(II) polypyridyl complexes have led to their use in a variety of applications, particularly in biological systems.
Bioimaging and Cellular Probes
The long lifetimes and large Stokes shifts of Ru(II) complexes make them excellent probes for luminescence microscopy, including confocal and fluorescence lifetime imaging microscopy (FLIM).[17][18] They can be conjugated to biomolecules or targeting moieties to enable specific labeling of cellular compartments or proteins.[17]
Experimental Workflow: Cellular Imaging
Caption: Workflow for a typical cellular imaging experiment using a luminescent Ru(II) complex probe.
DNA "Light-Switch" Probes
Complexes such as [Ru(bpy)₂(dppz)]²⁺ and [Ru(phen)₂(dppz)]²⁺ act as "light-switches" for DNA.[2][7] In aqueous solution, the dppz ligand's phenazine nitrogen atoms are exposed to water, which quenches the luminescence through hydrogen bonding. Upon intercalation into the hydrophobic core of the DNA double helix, the dppz ligand is shielded from water, leading to a dramatic increase in luminescence quantum yield.[3][7]
Signaling Pathway: DNA Light-Switch Mechanism
References
- 1. Synthesis of [Ru(phen)(2)dppz](2+)-tethered oligo-DNA and studies on the metallointercalation mode into the DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruthenium(II) Polypyridyl Complexes and Their Use as Probes and Photoreactive Agents for G-quadruplexes Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ruthenium(II) Polypyridyl Complexes and Their Use as Probes and Photoreactive Agents for G-quadruplexes Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing red-emissive ruthenium(II) complex-based luminescent probes for cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ether.chem.iitb.ac.in [ether.chem.iitb.ac.in]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. Interactions of ruthenium(II) polypyridyl complexes with human telomeric DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 9. Guidelines for measurement of luminescence spectra and qu... [degruyterbrill.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 13. Luminescence quantum yield [bio-protocol.org]
- 14. rsc.org [rsc.org]
- 15. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Methods to Explore Cellular Uptake of Ruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Paramagnetism of Ruthenium(II): A Technical Guide to its Magnetic Properties and Photochemical Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ruthenium, a versatile transition metal, plays a pivotal role in the development of novel therapeutic and diagnostic agents. Its rich coordination chemistry allows for the fine-tuning of electronic and steric properties, leading to complexes with diverse functionalities. While the diamagnetic nature of Ruthenium(II) is well-established and widely exploited, the exploration of its paramagnetic counterparts remains a frontier in inorganic chemistry and drug development. This technical guide provides a comprehensive overview of the magnetic properties of ruthenium species, with a focus on the conditions governing paramagnetism, and delves into the significant photochemical signaling pathways of Ruthenium(II) complexes relevant to therapeutic applications.
The Predominance of Diamagnetism in Ruthenium(II)
Ruthenium(II) possesses a d⁶ electron configuration. In an octahedral ligand field, these six d-electrons can adopt either a low-spin or a high-spin configuration, which dictates the magnetic properties of the complex. The energy difference between the t₂g and eg sets of d-orbitals, known as the crystal field splitting energy (Δo), and the spin-pairing energy (P) are the determining factors.
-
Low-Spin Configuration (Δo > P): When the ligand field is strong, the crystal field splitting energy is greater than the energy required to pair electrons in the same orbital. Consequently, all six d-electrons occupy the lower energy t₂g orbitals, resulting in a (t₂g)⁶ configuration with no unpaired electrons (S=0). This renders the complex diamagnetic . The vast majority of reported Ruthenium(II) complexes, particularly those with nitrogen- and carbon-donor ligands common in medicinal chemistry, fall into this category.
-
High-Spin Configuration (Δo < P): In the presence of weak-field ligands, the crystal field splitting is smaller than the spin-pairing energy.[1][2] To minimize electron-electron repulsion, electrons will occupy the higher energy eg orbitals before pairing up in the t₂g orbitals. This would lead to a (t₂g)⁴(eg)² configuration with four unpaired electrons (S=2), making the complex paramagnetic .
Despite the theoretical possibility of high-spin Ruthenium(II), there is a notable scarcity of well-characterized, stable paramagnetic Ru(II) complexes in the scientific literature. The strong propensity of Ruthenium(II) to form low-spin complexes is a consequence of its position in the second transition series, where the larger spatial extension of the 4d orbitals leads to stronger metal-ligand interactions and consequently larger Δo values.
Paramagnetic Ruthenium(III) Species: A Well-Studied Analogue
In contrast to Ruthenium(II), Ruthenium(III) (d⁵) is a common and well-characterized paramagnetic species. With an odd number of d-electrons, Ru(III) complexes are inherently paramagnetic, typically possessing one unpaired electron (S=1/2) in a low-spin (t₂g)⁵ configuration. These complexes have been extensively studied for their potential as anticancer agents.[3]
Quantitative Magnetic Data for a Representative Paramagnetic Ru(III) Complex
The magnetic properties of paramagnetic ruthenium complexes are typically characterized by magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy. Below is a summary of representative data for a mixed-valence Ru(II)/Ru(III) complex, where the paramagnetism arises from the Ru(III) center.
| Complex | Method | Parameter | Value | Reference |
| [RuII(bipy)₂(pic)]⁺[cis-RuIIICl₂(pic)₂]⁻ | Faraday Method | Effective Magnetic Moment (μ_eff) at room temp. | 2.05 μB | [3] |
| SQUID Magnetometry | Magnetic Susceptibility (χ_M) vs. Temperature | Temperature-dependent | [3] | |
| X-band EPR | g-values (frozen solution) | g_x = 2.440, g_y = 1.705, g_z = 2.533 | [3] |
Experimental Protocols for Magnetic Characterization
Synthesis of a Representative Mixed-Valence Ru(II)/Ru(III) Complex
A representative mixed-valence Ru(II)/Ru(III) ion-pair complex, [RuII(bipy)₂(pic)]⁺[cis-RuIIICl₂(pic)₂]⁻, can be synthesized by mixing equimolar amounts of H₂pic[cis-RuIIICl₂(pic)₂]·1.5H₂O and [RuII(bipy)₂(pic)]Cl·5.5H₂O in an ethanol-water (1:1) solution at a pH of 3.60, adjusted with HCl.[3] The synthesis of the precursor, [RuII(bipy)₂(pic)]Cl·5.5H₂O, involves refluxing [Ru(bipy)₂Cl₂]·2H₂O in water under an argon atmosphere, followed by the addition of picolinic acid dissolved in ethanol and further refluxing.[3]
Magnetic Susceptibility Measurements (SQUID Magnetometry)
Objective: To determine the temperature-dependent magnetic susceptibility of a solid sample to understand its magnetic behavior (paramagnetic, ferromagnetic, antiferromagnetic).
Methodology:
-
Sample Preparation: A precisely weighed amount of the powdered sample (typically 5-20 mg) is placed in a gelatin capsule or a suitable sample holder.[4][5] For air-sensitive samples, the preparation and loading into a sealed, inert container (e.g., a quartz tube) should be performed in a glovebox.[6]
-
Instrumentation: A Superconducting Quantum Interference Device (SQUID) magnetometer (e.g., Quantum Design MPMS3) is used for measurements.[7]
-
Measurement Protocol:
-
The sample is centered in the magnetometer.
-
The magnetic moment of the sample is measured as a function of temperature (typically from 2 K to 300 K) under a constant applied magnetic field (e.g., 0.1 T).
-
Both zero-field-cooled (ZFC) and field-cooled (FC) measurements can be performed to probe for magnetic ordering.
-
-
Data Analysis: The raw data (magnetic moment) is converted to molar magnetic susceptibility (χ_M). The effective magnetic moment (μ_eff) can be calculated from the susceptibility data using the equation: μ_eff = √(8χ_M T).
Electron Paramagnetic Resonance (EPR) Spectroscopy
Objective: To probe the electronic environment of the unpaired electron(s) in a paramagnetic species.
Methodology:
-
Sample Preparation: For solution-state measurements at low temperatures, the sample is dissolved in a suitable solvent or solvent mixture that forms a good glass upon freezing (e.g., a mixture of water, ethanol, and ethylene glycol). The solution is then transferred to a quartz EPR tube and flash-frozen in liquid nitrogen.[3] For solid-state measurements, a powdered sample is used.
-
Instrumentation: An X-band EPR spectrometer is commonly used.
-
Measurement Protocol:
-
The sample is placed in the EPR cavity, and the temperature is controlled using a cryostat (e.g., at 77 K with liquid nitrogen).
-
The microwave frequency is held constant while the external magnetic field is swept.
-
The first derivative of the microwave absorption is recorded as a function of the magnetic field.
-
-
Data Analysis: The EPR spectrum is analyzed to extract the g-values and any hyperfine coupling constants. The g-values provide information about the electronic structure and symmetry of the paramagnetic center.[8]
Photochemical Signaling in Ruthenium(II) Complexes: A Pathway to Drug Activation
While typically diamagnetic in their ground state, Ruthenium(II) polypyridyl complexes exhibit rich photochemistry that is highly relevant for drug development, particularly in the field of photodynamic therapy (PDT) and photoactivated chemotherapy (PACT).[9][10] A key process is the photoinduced ligand exchange, where a coordinated ligand can be released upon irradiation with light, a mechanism often referred to as "photocaging".[11][12]
The generally accepted mechanism for this process is as follows:
-
Light Absorption: The Ru(II) complex absorbs a photon, promoting an electron from a metal-centered d-orbital to a ligand-based π* orbital. This creates a metal-to-ligand charge transfer (¹MLCT) excited state.
-
Intersystem Crossing: The singlet ¹MLCT state rapidly undergoes intersystem crossing to a longer-lived triplet ³MLCT state.
-
Population of the Dissociative State: From the ³MLCT state, a thermally activated transition populates a dissociative triplet ligand field (³LF or ³d-d) state. This state has an electron in an anti-bonding e_g* orbital, which weakens the Ru-ligand bonds.
-
Ligand Dissociation: The population of the ³LF state leads to the dissociation of a ligand from the ruthenium center.
-
Solvent Coordination: The resulting coordinatively unsaturated species is then rapidly quenched by a solvent molecule (e.g., water in biological systems), forming a solvento complex. This new species is often the biologically active form that can interact with therapeutic targets.
// Ground State GS [label="S₀ (Ground State)\n[Ru(L)₅(X)]²⁺", fillcolor="#F1F3F4", fontcolor="#202124"];
// Excited States MLCT1 [label="¹MLCT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLCT3 [label="³MLCT", fillcolor="#FBBC05", fontcolor="#202124"]; LF3 [label="³LF (dissociative)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Products Product [label="[Ru(L)₅(Solvent)]²⁺ + X\n(Photoproduct)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Transitions GS -> MLCT1 [label="Absorption (hν)", color="#EA4335"]; MLCT1 -> MLCT3 [label="Intersystem Crossing (ISC)", style=dashed, color="#FBBC05"]; MLCT3 -> LF3 [label="Thermal Activation (Δ)", style=dashed, color="#4285F4"]; LF3 -> Product [label="Ligand Dissociation", color="#34A853"]; MLCT3 -> GS [label="Phosphorescence", style=dotted, color="#5F6368"]; } .dot Figure 1. Photoinduced ligand exchange in a Ru(II) complex.
This photochemical pathway allows for the spatiotemporal control of drug release, a highly desirable feature in targeted therapies. The released ligand can be a biologically active molecule, or the resulting ruthenium-aqua complex itself can be the therapeutic agent.
Conclusion
While the existence of paramagnetic Ruthenium(II) species remains a compelling area for future research, the current body of scientific literature indicates a strong preference for a diamagnetic low-spin configuration. For researchers and drug development professionals interested in the magnetic properties of ruthenium, the paramagnetic Ru(III) state offers a well-characterized and biologically relevant platform. The photochemical reactivity of diamagnetic Ru(II) complexes, particularly their ability to undergo photoinduced ligand exchange, provides a powerful tool for the development of light-activated drugs. A thorough understanding of both the magnetic properties of paramagnetic ruthenium species and the photochemical signaling pathways of their diamagnetic counterparts is crucial for the rational design of next-generation ruthenium-based therapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. coordination compounds - Determining High Spin or Low Spin Configuration: Influence of Weak and Strong Field Ligands - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Highly Sensitive Tunable Magnetometer Based on Superconducting Quantum Interference Device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Ru(II) Polypyridyl Complexes as Photocages for Bioactive Compounds Containing Nitriles and Aromatic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Ruthenium(II) Complexes as Photosensitizers in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium(II) polypyridyl complexes have emerged as a highly promising class of photosensitizers (PSs) for photodynamic therapy (PDT).[1][2] Their unique photophysical and photochemical properties, including strong absorption in the visible and near-infrared (NIR) regions, long-lived excited states, and efficient generation of reactive oxygen species (ROS), make them attractive alternatives to traditional organic photosensitizers.[3][4] The modular nature of these complexes, allowing for precise tuning of their properties through ligand design, offers significant advantages for developing targeted and effective anticancer therapies.[1][2] One such complex, TLD-1433, has already advanced to Phase II clinical trials for the treatment of non-muscle-invasive bladder cancer, highlighting the clinical potential of this class of compounds.[3]
This document provides a detailed overview of the application of Ru(II) complexes in PDT, including their mechanisms of action, key quantitative data, and comprehensive experimental protocols for their evaluation.
Mechanism of Action
Upon excitation with light of a specific wavelength, a Ru(II) photosensitizer transitions from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing (ISC) to a longer-lived triplet state (T₁).[5] From this triplet state, the photosensitizer can initiate two types of photochemical reactions to generate cytotoxic ROS.[6]
-
Type I Mechanism: The excited photosensitizer can react directly with biomolecules through electron transfer, producing radical ions. These can further react with molecular oxygen to generate superoxide anions (O₂⁻•) and hydroxyl radicals (•OH).[7] This pathway is particularly relevant in hypoxic tumor environments where the oxygen concentration is low.[7]
-
Type II Mechanism: The excited photosensitizer in its triplet state can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[5][6] This is often the dominant pathway in well-oxygenated tissues.
Many Ru(II) complexes can mediate both Type I and Type II processes, offering a dual mechanism of action that can enhance therapeutic efficacy, especially in the heterogeneous tumor microenvironment.[8]
Data Presentation: Photophysical and Photobiological Properties
The efficacy of a Ru(II) photosensitizer is determined by a combination of its photophysical and photobiological properties. The following tables summarize key quantitative data for representative Ru(II) complexes.
| Complex | λabs (nm) | ε (M-1cm-1) | λem (nm) | ΦΔ (Singlet Oxygen Quantum Yield) | Reference |
| TLD-1433 | ~480, ~660 | <100 (at 660 nm) | - | High | [1] |
| Ru1 | 462 | - | - | - | [9] |
| Ru2 | 462 | - | - | - | [9] |
| [CuRu1]4+ | - | - | - | 0.29 ± 0.06 | [10] |
| [Cu2Ru2] | - | - | - | 0.38 ± 0.08 | [10] |
| Ru-1 (PPIX-derived) | - | - | - | 0.30 - 0.50 | [8] |
| Ru-3B (PPIX-derived) | - | - | - | 0.11 | [8] |
| Complex | Cell Line | Dark IC50 (µM) | Light IC50 (µM) | Phototoxicity Index (PI) | Subcellular Localization | Reference |
| Ru6 | CT-26 | >50 | 0.08 (660 nm) | >625 | Mitochondria | [3] |
| Ru-2 | HeLa | - | - | - | Mitochondria (Pearson's coeff: 0.95) | [11] |
| Various | - | - | - | - | Lysosomes | [12] |
| 1 | HeLa | - | - | - | Cytoplasm (via caveolae-dependent endocytosis) | [13] |
| 2 | HeLa | - | - | - | Cytoplasm (via caveolae-dependent endocytosis) | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of Ru(II) photosensitizers.
Protocol 1: Synthesis and Characterization of Ru(II) Complexes
A common synthetic route for Ru(II) polypyridyl complexes involves the reaction of a Ru(II) precursor, such as Ru(bpy)₂Cl₂ or Ru(dppn)₂Cl₂, with the desired ancillary ligands in a suitable solvent (e.g., ethanol, acetonitrile) under reflux.[9]
-
Synthesis:
-
Dissolve the Ru(II) precursor and a stoichiometric amount of the desired ligand in the chosen solvent.
-
Reflux the mixture for several hours to days, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding a saturated solution of a counter-ion salt (e.g., KPF₆, NH₄PF₆).
-
Filter the precipitate, wash with water and diethyl ether, and dry under vacuum.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or alumina, or by recrystallization.
-
-
Characterization:
-
Confirm the structure and purity of the complex using standard analytical techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
High-Resolution Mass Spectrometry (HR-MS).
-
Infrared (IR) Spectroscopy.
-
Elemental Analysis.
-
Single-crystal X-ray diffraction for definitive structural elucidation.[8]
-
-
Protocol 2: Photophysical Characterization
-
UV-Visible Absorption Spectroscopy:
-
Dissolve the complex in a suitable solvent (e.g., acetonitrile, DMSO, PBS).
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelengths (λabs) and molar extinction coefficients (ε).
-
-
Luminescence Spectroscopy:
-
Record the emission spectrum to determine the maximum emission wavelength (λem).
-
Measure the luminescence quantum yield relative to a standard (e.g., [Ru(bpy)₃]²⁺ in acetonitrile).
-
Determine the excited-state lifetime using time-resolved emission spectroscopy.
-
-
Singlet Oxygen Quantum Yield (ΦΔ) Determination:
-
Use a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF) or Singlet Oxygen Sensor Green (SOSG).[3][8]
-
Prepare a solution of the Ru(II) complex and the trap in a suitable solvent.
-
Irradiate the solution with light at a wavelength absorbed by the complex.
-
Monitor the decrease in absorbance (for DPBF) or the increase in fluorescence (for SOSG) of the trap over time.
-
Calculate ΦΔ by comparing the rate of trap degradation/fluorescence increase to that of a reference photosensitizer with a known quantum yield (e.g., verteporfin, methylene blue).[8]
-
Protocol 3: In Vitro Evaluation
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., HeLa, A549, CT-26) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cellular Uptake and Localization:
-
Incubate cells with the Ru(II) complex at a specific concentration for various time points.
-
For uptake quantification, lyse the cells and measure the ruthenium content using inductively coupled plasma mass spectrometry (ICP-MS).
-
For localization, co-stain the cells with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Image the cells using confocal laser scanning microscopy (CLSM) to determine the subcellular distribution of the complex.[11][13] The degree of colocalization can be quantified using Pearson's correlation coefficient.[11]
-
-
Phototoxicity Assay (MTT or similar):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Incubate the cells with various concentrations of the Ru(II) complex for a predetermined time (e.g., 4-24 hours).
-
Wash the cells with PBS to remove the excess complex.
-
Irradiate the cells with a light source (e.g., LED array, laser) at the appropriate wavelength and light dose (fluence, J/cm²).
-
Include a set of non-irradiated (dark toxicity) control plates.
-
After irradiation, incubate the cells for a further 24-48 hours.
-
Assess cell viability using the MTT assay or other cell viability assays.
-
Calculate the IC₅₀ values (the concentration of the complex that causes 50% cell death) for both light and dark conditions. The phototoxicity index (PI) is calculated as IC₅₀ (dark) / IC₅₀ (light).
-
Protocol 4: In Vivo Evaluation
-
Animal Model:
-
Establish subcutaneous or orthotopic tumors in immunocompromised or syngeneic mice by injecting cancer cells.
-
-
In Vivo PDT:
-
When tumors reach a palpable size, administer the Ru(II) complex intravenously or intraperitoneally.
-
After a specific drug-to-light interval (DLI) to allow for tumor accumulation, irradiate the tumor area with a laser of the appropriate wavelength and power density.[3]
-
Monitor tumor growth over time using calipers.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
-
Toxicity Assessment:
-
Monitor the body weight and general health of the animals throughout the experiment.
-
Perform histological analysis of major organs to assess any systemic toxicity.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Rational design of type I photosensitizers based on Ru(ii) complexes for effective photodynamic therapy under hypoxia - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ruthenium( ii ) polypyridyl complexes with π-expansive ligands: synthesis and cubosome encapsulation for photodynamic therapy of non-melanoma skin can ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02678C [pubs.rsc.org]
- 10. Highly Charged Ru(II) Polypyridyl Complexes as Photosensitizer Agents in Photodynamic Therapy of Epithelial Ovarian Cancer Cells [mdpi.com]
- 11. Mitochondria-targeted ruthenium(ii) complexes for photodynamic therapy and GSH detection in living cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Tracking the cellular uptake and phototoxicity of Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ruthenium(II) Catalysts in Asymmetric Hydrogenation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the stereoselective synthesis of chiral molecules, which are fundamental building blocks in the pharmaceutical, agrochemical, and fine chemical industries. Among the array of catalysts developed for this purpose, Ruthenium(II) complexes have emerged as exceptionally versatile and efficient catalysts for the asymmetric hydrogenation of a wide range of prochiral substrates, including ketones, olefins, and imines.
Pioneered by the work of Noyori and others, Ru(II) catalysts, often featuring chiral diphosphine and diamine ligands, operate through a mechanism of metal-ligand bifunctional catalysis.[1][2] This unique mechanism allows for highly efficient and enantioselective hydrogen transfer to the substrate, often under mild reaction conditions. These catalysts have demonstrated remarkable activity and selectivity, achieving high turnover numbers (TON) and enantiomeric excesses (ee%).[2] The significance of this work was recognized with the Nobel Prize in Chemistry in 2001.[3]
This document provides detailed application notes and experimental protocols for the use of Ru(II) catalysts in asymmetric hydrogenation, with a focus on practical implementation for researchers in organic synthesis and drug development.
Key Catalyst Systems
Several classes of Ru(II) catalysts have been developed, with the most prominent being those based on diphosphine/diamine ligands and arene/N-tosylethylenediamine ligands.
-
Ru(II)-Diphosphine-Diamine Complexes: These catalysts, with general formula [RuX₂ (diphosphine)(diamine)], are highly effective for the hydrogenation of ketones.[4] The combination of a chiral diphosphine (e.g., BINAP) and a chiral diamine (e.g., DPEN) creates a highly stereoselective catalytic environment. The presence of an N-H bond in the diamine ligand is crucial for the catalytic activity.[2]
-
η⁶-Arene-N-Tosylethylenediamine-Ru(II) Complexes: These complexes are particularly effective for the asymmetric hydrogenation and transfer hydrogenation of ketones.[1][5] A key feature of these catalysts is their ability to function under slightly acidic conditions, expanding the scope of asymmetric hydrogenation to base-sensitive substrates.[1][6]
Data Presentation: Performance of Ru(II) Catalysts
The following tables summarize the performance of representative Ru(II) catalysts in the asymmetric hydrogenation of various ketones.
Table 1: Asymmetric Hydrogenation of Aryl/Alkyl Ketones with [RuCl₂{(S)-BINAP}{(S,S)-DPEN}]
| Substrate | Product | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | (S)-1-Phenylethanol | 0.005 | 8 | 30 | 2-Propanol | 4 | >99 | 99 | [2] |
| 1'-Acetonaphthone | (S)-1-(1-Naphthyl)ethanol | 0.005 | 8 | 30 | 2-Propanol | 6 | >99 | 98 | [2] |
| 2,4,6-Trimethylacetophenone | (S)-1-(2,4,6-Trimethylphenyl)ethanol | 0.01 | 8 | 30 | 2-Propanol | 12 | >99 | 99 | [2] |
Table 2: Asymmetric Hydrogenation of Ketones with [Ru(OTf){(S,S)-TsDPEN}(η⁶-p-cymene)]
| Substrate | Product | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temp (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | Reference |
| Acetophenone | (S)-1-Phenylethanol | 0.01 | 10 | 25 | Methanol | 12 | 100 | 96 | [1][6] |
| 4-Chromone | (S)-4-Chromanol | 0.014 | 100 | 60 | Methanol | 15 | 100 | 96 | [7] |
| α-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | 0.1 | 50 | 30 | Methanol | 16 | >99 | 97 | [7] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Acetophenone with a Ru(II)-Diphosphine-Diamine Catalyst
This protocol is a representative procedure for the asymmetric hydrogenation of an aryl ketone using a pre-catalyst of the type trans-[RuCl₂{(S)-binap}{(S,S)-dpen}].
Materials:
-
trans-[RuCl₂{(S)-binap}{(S,S)-dpen}] catalyst
-
Acetophenone
-
Potassium tert-butoxide (KOt-Bu)
-
2-Propanol (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Activation: In a glovebox, add trans-[RuCl₂{(S)-binap}{(S,S)-dpen}] (0.005 mol%) and potassium tert-butoxide (2 equivalents relative to the catalyst) to an appropriate amount of anhydrous 2-propanol. Stir the mixture at room temperature for 30 minutes to generate the active dihydride species.[4][8]
-
Reaction Setup: In a separate flask, dissolve acetophenone (1 equivalent) in anhydrous 2-propanol.
-
Hydrogenation: Transfer the substrate solution to the autoclave. Under a counterflow of argon, add the activated catalyst solution to the autoclave.
-
Reaction Conditions: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 8 atm. Heat the reaction mixture to 30°C and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC. Once the reaction is complete (typically 4 hours), cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purification: Quench the reaction with a small amount of water. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the product, (S)-1-phenylethanol, by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Hydrogenation of Acetophenone with an η⁶-Arene-N-Tosylethylenediamine-Ru(II) Catalyst
This protocol describes the asymmetric hydrogenation of acetophenone using [Ru(OTf){(S,S)-TsDPEN}(η⁶-p-cymene)] under slightly acidic conditions.[1][6]
Materials:
-
[Ru(OTf){(S,S)-TsDPEN}(η⁶-p-cymene)] catalyst
-
Acetophenone
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: In a glovebox, charge an autoclave equipped with a magnetic stir bar with [Ru(OTf){(S,S)-TsDPEN}(η⁶-p-cymene)] (0.01 mol%).
-
Substrate Addition: Add a solution of acetophenone (1 equivalent) in anhydrous methanol to the autoclave.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge the reactor with hydrogen gas three times.
-
Reaction Conditions: Pressurize the autoclave to 10 atm with hydrogen and place it in a temperature-controlled heating block at 25°C. Stir the reaction mixture vigorously.
-
Monitoring and Work-up: After 12 hours, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by flash chromatography on silica gel to afford the desired product.
-
Analysis: Determine the enantiomeric excess of (S)-1-phenylethanol by chiral HPLC or GC.
Visualizations
Catalytic Cycle of Asymmetric Hydrogenation
The following diagram illustrates the generally accepted catalytic cycle for the asymmetric hydrogenation of a ketone with a Ru(II)-diphosphine-diamine catalyst. The cycle highlights the key steps of hydride formation, substrate coordination, and hydrogen transfer.
Experimental Workflow
The following diagram outlines the general experimental workflow for a Ru(II)-catalyzed asymmetric hydrogenation reaction.
Conclusion
Ruthenium(II) catalysts are indispensable tools for asymmetric hydrogenation, offering high efficiency, selectivity, and broad substrate scope. The protocols and data presented herein provide a practical guide for researchers to implement these powerful catalytic systems in their synthetic endeavors. Careful selection of the catalyst, ligand, and reaction conditions is paramount to achieving optimal results for a specific substrate. The continued development of novel Ru(II) catalysts and a deeper understanding of their reaction mechanisms will undoubtedly lead to even more powerful and versatile methods for the synthesis of enantiomerically pure compounds.
References
- 1. Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Ruthenium(2+) Based Dyes for Dye-Sensitized Solar Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices due to their low production cost, ease of fabrication, and respectable power conversion efficiencies.[1][2] The central component of a DSSC is the sensitizer dye, which is responsible for absorbing sunlight and initiating the process of converting light into electrical energy.[3] Ruthenium(II) polypyridyl complexes have been extensively investigated and remain the most efficient and stable sensitizers for DSSCs to date.[2][4]
These complexes, such as the widely recognized N3, N719, and Z907 dyes, exhibit several key properties that make them ideal for this application:
-
Broad Absorption Spectra: They absorb light across a wide range of the visible spectrum.[5]
-
Efficient Charge Injection: Upon light absorption, they efficiently inject electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).[3]
-
Excellent Stability: They demonstrate high thermal and photochemical stability, which is crucial for the long-term performance of the solar cell.[6][7]
-
Suitable Redox Properties: Their electrochemical potential allows for efficient regeneration by the electrolyte after electron injection.[5]
This document provides a summary of the performance of common Ruthenium(2+) based dyes, detailed protocols for their synthesis and application in DSSC fabrication, and standard characterization techniques.
Performance of Ruthenium(2+) Based Dyes
The efficiency of a DSSC is evaluated based on several key photovoltaic parameters: Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), Fill Factor (FF), and overall Power Conversion Efficiency (PCE or η). The table below summarizes the performance of seminal Ruthenium(2+) dyes reported in various studies.
| Dye | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (η) (%) | Reference |
| N3 | 0.516 | 2.49 | - | 8.04 | [8] |
| N719 | 0.65 | 10.80 | 64 | 4.53 | [6][7] |
| N719 | - | - | - | 7.30 - 7.50 | [8][9] |
| Z907 | 0.69 | 13.91 | 52.72 | 5.07 | [10] |
| Z907 + SQ2 | 0.70 | 21.38 | 52.46 | 7.83 | [11] |
Note: Performance can vary significantly based on fabrication conditions, including TiO₂ film thickness, electrolyte composition, and counter electrode material.
Experimental Protocols
3.1. Synthesis of N3 Dye (cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II))
The N3 dye is a foundational sensitizer in DSSC research. A common "one-pot" synthesis protocol is described below.[1][12]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-bipyridine-4,4'-dicarboxylic acid
-
Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard reflux apparatus with nitrogen inlet
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
In a round-bottom flask, dissolve RuCl₃·xH₂O (1 equivalent) and 2,2'-bipyridine-4,4'-dicarboxylic acid (2 equivalents) in anhydrous DMF under a nitrogen atmosphere.
-
Heat the mixture to reflux (approx. 150 °C) for 4 to 8 hours. The color of the solution will change, indicating the formation of the ruthenium bipyridyl complex.[12]
-
Cool the reaction mixture to about 80-100 °C.
-
Add a large excess of NH₄SCN or KSCN (e.g., 20-30 equivalents) to the reaction mixture.
-
Continue to reflux the mixture for another 4 to 6 hours. During this time, the thiocyanate ligands will coordinate to the ruthenium center.
-
Cool the reaction mixture to room temperature. The crude product will precipitate out of the solution.
-
Collect the solid product by filtration and wash it sequentially with water and diethyl ether to remove unreacted starting materials and impurities.
-
The product can be further purified by column chromatography on Sephadex LH-20 or by recrystallization from a suitable solvent like methanol/water.
-
Dry the final product under vacuum. The resulting dark violet or black powder is the N3 dye.
3.2. Fabrication of a Dye-Sensitized Solar Cell
A typical DSSC is assembled in a sandwich configuration, as detailed below.[13][14]
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
Ruthenium(2+) dye solution (e.g., 0.3-0.5 mM N719 or Z907 in a mixture of acetonitrile and tert-butanol)
-
Platinum-coated FTO glass (or prepare by applying a drop of H₂PtCl₆ solution and annealing at 400-450 °C).[13][15]
-
Iodide/triiodide-based electrolyte (e.g., 0.1M LiI, 0.05M I₂, 0.5M TBP, and 0.6M DMPII in acetonitrile).[13]
-
Surlyn or other thermoplastic sealant
-
Doctor blade or screen printer
-
Furnace or hot plate capable of reaching 500 °C
Procedure: Photoanode Preparation
-
Clean the FTO glass substrates thoroughly by sonicating in detergent, deionized water, and ethanol.
-
Use the doctor-blade method to coat a thin, uniform layer of TiO₂ paste onto the conductive side of an FTO substrate.[13] Scotch tape can be used as a spacer to control the thickness (typically 10-15 µm).[16]
-
Allow the film to level at room temperature for a few minutes.
-
Sinter the TiO₂-coated electrode in a furnace. A typical program involves a gradual ramp up to 500 °C, holding for 30 minutes, and then cooling down slowly to room temperature. This process removes organic binders and ensures good electrical contact between TiO₂ nanoparticles.
-
Optionally, treat the sintered film with a TiCl₄ solution to improve performance.[13]
-
After cooling, immerse the TiO₂ electrode into the ruthenium dye solution and let it soak for 18-24 hours in a dark, sealed container to ensure a monolayer of dye adsorbs onto the TiO₂ surface.[13]
-
Remove the electrode from the dye solution and rinse with ethanol to remove any non-adsorbed dye molecules. The photoanode is now ready.
Procedure: DSSC Assembly
-
Take the dye-sensitized photoanode and the platinum-coated counter electrode.
-
Place a thin frame of Surlyn sealant around the TiO₂ area on the photoanode.
-
Place the counter electrode on top, with the conductive side facing the photoanode.
-
Heat the assembly on a hot plate while applying gentle pressure to melt the sealant and bond the two electrodes together, leaving a small gap for electrolyte injection.
-
Introduce the liquid electrolyte into the cell via the gap using a vacuum backfilling method or by capillary action.
-
Seal the injection hole completely using a small piece of sealant and a soldering iron or hot-melt glue.
-
The DSSC is now fully assembled and ready for characterization.
3.3. Characterization of DSSC Performance
The primary method for evaluating DSSC performance is by measuring its current density-voltage (J-V) characteristics under simulated sunlight.[13][17]
Equipment:
-
Solar simulator (calibrated to AM 1.5G, 100 mW/cm²)
-
Source meter (e.g., Keithley 2400 series)
-
Computer with control software
-
Black mask to define the active area of the cell (e.g., 0.25 cm²).[13]
Procedure:
-
Place the fabricated DSSC under the solar simulator. Use a black mask to precisely define the area of the cell exposed to light, which prevents overestimation of the efficiency.[13]
-
Connect the photoanode (negative terminal) and the counter electrode (positive terminal) to the source meter.
-
Sweep the voltage across the cell from a reverse bias to a forward bias (e.g., from -0.1 V to +0.8 V) and measure the corresponding current.
-
The software will generate a J-V curve. From this curve, the following parameters are determined:
-
Voc: The voltage at which the current is zero.
-
Jsc: The current density at zero voltage.
-
Fill Factor (FF): Calculated as FF = (Jmax × Vmax) / (Jsc × Voc), where Jmax and Vmax are the current and voltage at the maximum power point.
-
Power Conversion Efficiency (PCE, η): Calculated as η (%) = (Jsc × Voc × FF) / Pin × 100, where Pin is the power density of the incident light (100 mW/cm²).[17]
-
Visualizations
The following diagram illustrates the key electronic processes that occur within a DSSC, from light absorption to power generation.
Caption: The operational workflow of a dye-sensitized solar cell.
This diagram outlines the sequential steps involved in the laboratory fabrication of a complete dye-sensitized solar cell.
Caption: Experimental workflow for fabricating a dye-sensitized solar cell.
References
- 1. A Cheap Synthetic Route to Commercial Ruthenium N3 Dye for Sensitizing Solar Cell Applications | Scientific.Net [scientific.net]
- 2. scispace.com [scispace.com]
- 3. e-asct.org [e-asct.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. iris.inrim.it [iris.inrim.it]
- 8. mdpi.com [mdpi.com]
- 9. air.unimi.it [air.unimi.it]
- 10. faculty.kfupm.edu.sa [faculty.kfupm.edu.sa]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Influence of Cell Fabrication Procedure on the Performance of the...: Ingenta Connect [ingentaconnect.com]
- 15. www3.nd.edu [www3.nd.edu]
- 16. How to Build & Use a Dye-Sensitized Solar Cell (DSSC) + a Discussion on Energy & Efficiency : 6 Steps - Instructables [instructables.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Ruthenium(II) Complexes for In Vitro Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium(II) polypyridyl complexes have emerged as a versatile and powerful class of luminophores for in vitro cellular imaging.[1][2][3] Their unique photophysical properties, including large Stokes shifts, long emission lifetimes, and excellent photostability, offer significant advantages over traditional organic fluorophores. These characteristics make them particularly suitable for advanced imaging techniques such as confocal, two-photon, and stimulated emission depletion (STED) microscopy.[4][5] Furthermore, the facile tunability of their chemical structures allows for the rational design of probes targeted to specific cellular organelles or biomolecules, enabling a wide range of biological investigations.[1][6] This document provides detailed application notes and experimental protocols for the use of Ruthenium(II) complexes in cellular imaging.
Key Advantages of Ruthenium(II) Complexes in Cellular Imaging
-
Large Stokes Shift: Minimizes self-quenching and reduces background interference, leading to improved signal-to-noise ratios.[4]
-
Long Luminescence Lifetimes: Enables time-gated imaging and phosphorescence lifetime imaging microscopy (PLIM) to eliminate autofluorescence and probe the cellular microenvironment.[4][5][7]
-
Photostability: Ruthenium(II) complexes exhibit high resistance to photobleaching, allowing for prolonged imaging experiments and time-lapse studies.[4]
-
Two-Photon Absorption (TPA): Many Ru(II) complexes possess significant TPA cross-sections, enabling deep-tissue imaging with near-infrared (NIR) light, which offers greater penetration and reduced phototoxicity.[8][5][9][10]
-
Structural Versatility: The ligand sphere around the ruthenium center can be readily modified to tune the photophysical properties and to introduce targeting moieties for specific organelles or biomolecules.[1][11]
-
Theranostic Applications: Beyond imaging, many Ru(II) complexes can function as photosensitizers for photodynamic therapy (PDT) or as photoactivated chemotherapy (PACT) agents, combining diagnostic and therapeutic functions.[6][12][13][14]
Data Presentation: Photophysical Properties of Representative Ruthenium(II) Complexes
The following table summarizes the key photophysical properties of several Ruthenium(II) complexes used for cellular imaging. This data allows for a comparative assessment of their suitability for different imaging applications.
| Complex | Ligands | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) | Two-Photon Cross-Section (GM) | Reference |
| [Ru(bpy)₃]²⁺ | 2,2'-bipyridine | 453 | 1.36 x 10⁴ | ~620 | ~0.04 (in H₂O) | ~400 ns (in H₂O) | ~10 | [15] |
| [Ru(bpy)₂(dppz)]²⁺ | 2,2'-bipyridine, dipyrido[3,2-a:2',3'-c]phenazine | ~440 | ~2.0 x 10⁴ | ~610 | "Light-switch" effect | DNA-bound: >160 ns | N/A | [2][16] |
| [Ru(bpy)₂(dpqp)]²⁺ | 2,2'-bipyridine, pyrazino[2',3':5,6]pyrazino[2,3-f][1][16]phenanthroline | ~450 | N/A | ~625 | Strong in water | N/A | N/A | [16] |
| Ru-ER | ER-targeting peptide conjugate | N/A | N/A | ~615 | N/A | Long lifetime | N/A | [1][4] |
| Ru-NLS | Nuclear localization signal conjugate | N/A | N/A | ~615 | N/A | Long lifetime | N/A | [1][4] |
| TLD-1433 | N/A | ~500 | N/A | N/A | High ¹O₂ generation | N/A | N/A | [12][13] |
| [{Ru(TAP)₂}₂(tpphz)]⁴⁺ | 1,4,5,8-tetraazaphenanthrene, tetrapyrido[3,2-a:2',3'-c:3",2"-h:2"',3"'-j]phenazine | ~450 | N/A | ~620 | N/A | N/A | High | [10] |
Experimental Protocols
Protocol 1: General Staining of Live Cells with a Lipophilic Ruthenium(II) Complex
This protocol describes a general method for staining live cells with a lipophilic Ruthenium(II) complex that can passively diffuse across the cell membrane.
Materials:
-
Ruthenium(II) complex stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging dish or chambered coverglass
-
Cells of interest (e.g., HeLa, A549)
-
Confocal microscope with appropriate laser lines and detectors
Procedure:
-
Cell Seeding: Seed cells onto a live-cell imaging dish at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Preparation of Staining Solution: Dilute the Ruthenium(II) complex stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM). Vortex briefly to ensure complete mixing.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate at 37°C in a CO₂ incubator for the desired time (typically 30 minutes to 4 hours).
-
Washing: After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound complex.
-
Imaging: Add fresh, pre-warmed complete cell culture medium to the cells. Image the stained cells using a confocal microscope.
-
Excitation: Use a laser line close to the absorption maximum of the complex (e.g., 458 nm or 488 nm).
-
Emission: Collect the emission signal in the appropriate range (e.g., 580-650 nm).
-
Protocol 2: Targeted Imaging of Specific Organelles (e.g., Mitochondria)
This protocol outlines the use of a Ruthenium(II) complex functionalized with a targeting moiety for a specific organelle, such as the mitochondria.
Materials:
-
Mitochondria-targeting Ruthenium(II) complex (e.g., Ru-2 as described in[17])
-
MitoTracker™ Green FM (as a co-stain for colocalization)
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Preparation of Staining Solution: Prepare the staining solution containing the mitochondria-targeting Ruthenium(II) complex at the desired concentration (e.g., 5 µM) in complete cell culture medium.
-
Cell Staining: Follow step 3 from Protocol 1.
-
Co-staining (Optional): During the last 30 minutes of incubation with the Ruthenium complex, add MitoTracker™ Green FM to the medium at a final concentration of 100-200 nM.
-
Washing: Follow step 4 from Protocol 1.
-
Imaging: Image the cells using a confocal microscope with sequential scanning to avoid bleed-through between channels.
-
Ruthenium Complex Channel: Excite at ~458 nm, collect emission at ~600-650 nm.
-
MitoTracker Channel: Excite at ~488 nm, collect emission at ~500-540 nm.
-
-
Colocalization Analysis: Use imaging software to analyze the colocalization between the Ruthenium complex and the MitoTracker signals. A high Pearson's correlation coefficient (e.g., 0.95 for Ru-2) indicates successful mitochondrial targeting.[17]
Protocol 3: Two-Photon Microscopy of Ruthenium(II) Complex-Stained Cells
This protocol describes the imaging of cells stained with a two-photon active Ruthenium(II) complex.
Materials:
-
Two-photon active Ruthenium(II) complex
-
Other materials as listed in Protocol 1
-
Two-photon laser scanning microscope
Procedure:
-
Cell Preparation and Staining: Prepare and stain the cells as described in Protocol 1.
-
Microscope Setup:
-
Imaging:
-
Focus on the stained cells and acquire images. Adjust laser power to obtain a good signal while minimizing phototoxicity.
-
Collect the emitted fluorescence using a non-descanned detector.
-
Mandatory Visualizations
Caption: General experimental workflow for in vitro cellular imaging with Ruthenium(II) complexes.
Caption: Strategy for targeted delivery of Ruthenium(II) complexes to specific cellular organelles.
Caption: Simplified signaling pathway for photodynamic therapy (PDT) using Ruthenium(II) complexes.
Conclusion
Ruthenium(II) complexes represent a highly promising and versatile platform for a wide array of in vitro cellular imaging applications. Their robust photophysical properties and the ease with which their structures can be tailored make them ideal candidates for both fundamental biological research and the development of novel theranostic agents. The protocols and data presented here provide a foundation for researchers to explore the potential of these remarkable compounds in their own work. Further research will undoubtedly continue to expand the applications of Ruthenium(II) complexes in cellular biology and medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ruthenium(ii) polypyridyl complexes and DNA—from structural probes to cellular imaging and therapeutics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. The development of ruthenium(ii) polypyridyl complexes and conjugates for in vitro cellular and in vivo applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Precision targeted ruthenium( ii ) luminophores; highly effective probes for cell imaging by stimulated emission depletion (STED) microscopy - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02588A [pubs.rsc.org]
- 5. Dinuclear ruthenium(II) complexes as two-photon, time-resolved emission microscopy probes for cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of Ruthenium Complex in Tumor Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dinuclear Ruthenium(II) Complexes as Two-Photon, Time-Resolved Emission Microscopy Probes for Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ruthenium(ii) polypyridyl complexes with visible light-enhanced anticancer activity and multimodal cell imaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and photophysical properties of ruthenium(ii) polyimine complexes decorated with flavin - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mitochondria-targeted ruthenium(ii) complexes for photodynamic therapy and GSH detection in living cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Ruthenium(2+) Catalyzed C-H Activation and Functionalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the utilization of Ruthenium(2+) catalysts in C-H activation and functionalization, key processes in modern synthetic organic chemistry and drug discovery. The methodologies described herein offer efficient and atom-economical routes to construct complex molecular architectures.
Introduction
Ruthenium(II)-catalyzed C-H bond functionalization has emerged as a powerful tool for the synthesis of complex organic molecules.[1] This approach allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, minimizing the need for pre-functionalized starting materials and reducing waste.[1] The versatility of Ru(II) catalysts is demonstrated in a wide range of transformations, including arylations, alkylations, and annulations.[1] A common and effective catalyst precursor for these reactions is the [RuCl2(p-cymene)]2 dimer.[2][3]
Core Applications and Methodologies
This document details protocols for three key applications of Ru(II)-catalyzed C-H functionalization:
-
Ortho-Arylation: The selective introduction of an aryl group at the ortho-position of a directing group on an aromatic ring.
-
Alkylation: The formation of a new carbon-carbon bond by introducing an alkyl group.
-
Annulation for Isoquinoline Synthesis: The construction of isoquinoline scaffolds through a cyclization reaction involving C-H activation.
Ortho-Arylation of 2-Phenylpyridine
The direct arylation of 2-phenylpyridine is a benchmark reaction showcasing the efficiency of Ru(II) catalysis. The pyridine moiety acts as a directing group, facilitating the selective activation of the ortho-C-H bond on the phenyl ring.
General Reaction Scheme
Caption: General scheme for Ru(II)-catalyzed ortho-arylation.
Experimental Protocol
This protocol is adapted from methodologies described in the literature for the direct arylation of 2-phenylpyridine with aryl bromides.[4][5]
Materials:
-
[RuCl2(p-cymene)]2 (Ruthenium(II) catalyst precursor)
-
2-Phenylpyridine
-
Aryl bromide
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (Base)
-
Toluene or N,N-Dimethylformamide (DMF) (Solvent)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add [RuCl2(p-cymene)]2 (e.g., 2.5 mol%).
-
Add the base, such as K2CO3 (e.g., 2.0 equivalents).
-
Add 2-phenylpyridine (e.g., 1.0 equivalent) and the aryl bromide (e.g., 1.2 equivalents).
-
Add the anhydrous solvent (e.g., Toluene or DMF) to the desired concentration (e.g., 0.2 M).
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the specified temperature (e.g., 120 °C) for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired ortho-arylated product.
Quantitative Data Summary
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Bromobenzene | K2CO3 | Toluene | 120 | 20 | 85 | [6] |
| 2 | 4-Bromotoluene | K2CO3 | Toluene | 120 | 20 | 82 | [6] |
| 3 | 4-Bromoanisole | K2CO3 | Toluene | 120 | 20 | 78 | [6] |
| 4 | 2-Bromothiophene | Cs2CO3 | DMF | 110 | 12 | 95 | [7] |
C-H Alkylation of Aromatic Amides
Ruthenium(II) catalysts can effectively mediate the ortho-alkylation of aromatic amides using unactivated olefins. The amide functionality serves as a directing group.
General Reaction Scheme
Caption: General scheme for Ru(II)-catalyzed ortho-alkylation.
Experimental Protocol
This protocol is a general representation based on literature procedures for the alkylation of benzamides.[2]
Materials:
-
[Ru(p-cymene)Cl2]2
-
Substituted Benzamide
-
Olefin (e.g., 1-hexene)
-
Pivalic Acid (additive)
-
1,4-Dioxane (solvent)
-
Schlenk tube
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk tube under a nitrogen atmosphere, combine the benzamide (e.g., 1.0 equiv), [Ru(p-cymene)Cl2]2 (e.g., 5 mol%), and pivalic acid (e.g., 30 mol%).
-
Add the olefin (e.g., 2.0 equiv) and 1,4-dioxane (e.g., 0.5 M).
-
Seal the tube and heat the mixture at a specified temperature (e.g., 100 °C) for the designated time (e.g., 16 hours).
-
After cooling to room temperature, monitor the reaction completion by TLC.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the ortho-alkylated product.
Quantitative Data Summary
| Entry | Benzamide | Olefin | Additive | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzamide | 1-Hexene | PivOH | 100 | 16 | 88 | [2] |
| 2 | 4-Methoxybenzamide | 1-Hexene | PivOH | 100 | 16 | 92 | [2] |
| 3 | 4-Chlorobenzamide | Styrene | PivOH | 100 | 16 | 75 | [2] |
Annulation for Isoquinoline Synthesis
The synthesis of isoquinolines can be achieved through a Ru(II)-catalyzed annulation of aromatic ketoximes with alkynes. This reaction proceeds via C-H activation and subsequent cyclization.[8]
General Reaction Scheme
Caption: General scheme for Ru(II)-catalyzed isoquinoline synthesis.
Experimental Protocol
This protocol is based on the work of Jeganmohan and coworkers for the synthesis of substituted isoquinolines.[8]
Materials:
-
[RuCl2(p-cymene)]2
-
Aromatic or heteroaromatic ketoxime
-
Internal alkyne
-
Sodium acetate (NaOAc)
-
Methanol (MeOH) or Dichloroethane (DCE) (solvent)
-
Sealed tube
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
To a sealed tube, add the ketoxime (e.g., 1.0 equiv), the alkyne (e.g., 1.2 equiv), [RuCl2(p-cymene)]2 (e.g., 5 mol%), and NaOAc (e.g., 2.0 equiv).
-
Add the solvent (e.g., MeOH or DCE) to achieve the desired concentration (e.g., 0.25 M).
-
Seal the tube and heat the reaction mixture in a preheated oil bath at the specified temperature (e.g., 100 °C) for the required duration (e.g., 12 hours).
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure isoquinoline derivative.
Quantitative Data Summary
| Entry | Ketoxime | Alkyne | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone oxime | Diphenylacetylene | MeOH | 100 | 12 | 95 | [8] |
| 2 | Propiophenone oxime | 1-Phenyl-1-propyne | DCE | 100 | 12 | 89 | [8] |
| 3 | 4'-Methoxyacetophenone oxime | Diphenylacetylene | MeOH | 100 | 12 | 92 | [8] |
Visualizing the Catalytic Process
Experimental Workflow
Caption: A generalized workflow for Ru(II)-catalyzed C-H functionalization.
Proposed Catalytic Cycle
The catalytic cycle for these transformations generally involves C-H activation to form a ruthenacycle intermediate, followed by coordination of the coupling partner, insertion, and reductive elimination to regenerate the active catalyst.
Caption: A simplified catalytic cycle for Ru(II)-catalyzed C-H arylation.
Safety and Handling
-
Ruthenium catalysts and reagents should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Reactions under pressure or at high temperatures should be conducted with appropriate safety precautions, such as using a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
These protocols and notes are intended as a guide for trained chemists. Reaction conditions may need to be optimized for specific substrates.
References
- 1. mdpi.com [mdpi.com]
- 2. Ruthenium-catalyzed hydroarylation reactions as the strategy towards the synthesis of alkylated arenes and substituted alkenes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00211J [pubs.rsc.org]
- 3. [(p-Cymene)RuCl2 ]2 : an efficient catalyst for highly regioselective allylic alkylations of chelated amino acid ester enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Anticancer Studies of Ruthenium(II) Bipyridine Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and anticancer evaluation of Ruthenium(II) bipyridine complexes. Detailed protocols for key experiments are included to facilitate the screening and mechanistic investigation of these promising therapeutic agents.
Introduction
Ruthenium(II) polypyridyl complexes have emerged as a promising class of compounds in the field of medicinal inorganic chemistry, exhibiting significant potential as anticancer agents.[1] Their unique photophysical and electrochemical properties, coupled with their ability to induce cancer cell death through various mechanisms, make them attractive alternatives to traditional platinum-based drugs.[1] This document outlines the synthesis of representative Ru(II) bipyridine complexes and provides detailed protocols for evaluating their anticancer activity, focusing on the induction of apoptosis.
Data Presentation
The anticancer activity of various Ruthenium(II) bipyridine complexes is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes the IC50 values for selected complexes, demonstrating their potent cytotoxic effects.
| Complex | Cancer Cell Line | IC50 (µM) | Reference |
| --INVALID-LINK--·2H2O (Ld = 3-hydroxyflavone) | HeLa | 0.78 ± 0.20 | [2] |
| SW620 | 0.75 ± 0.15 | [2] | |
| MCF-7 | 0.52 ± 0.38 | [2] | |
| HepG2 | 2.51 ± 0.67 | [2] | |
| [Ru(bpy)2(L)]CF3SO3 (L = Schiff base) | MCF-7 | 26 ± 1 | [2] |
| [Ru(II)(bmbp)(phen)]2+ | A375 | 25.2 | [3] |
| HeLa | 47.9 | [3] | |
| MCF-7 | 45.4 | [3] | |
| PC3 | 49.6 | [3] | |
| MDA-MB-231 | 12.5 | [3] | |
| [Ru(dip)2(SA)] (Ru-1) | A549 | 15.31 ± 0.81 | [4] |
| MCF-7 | 18.24 ± 0.95 | [4] | |
| HeLa | 20.56 ± 1.12 | [4] | |
| HepG2 | 25.17 ± 1.33 | [4] | |
| [Ru(dmp)2(SA)] (Ru-2) | A549 | 25.42 ± 1.27 | [4] |
| MCF-7 | 30.15 ± 1.58 | [4] | |
| HeLa | 33.78 ± 1.76 | [4] | |
| HepG2 | 40.23 ± 2.11 | [4] | |
| [Ru(bpy)2(6-methylpyridine-2-carboxylic acid)]PF6 | HeLa | Moderate Activity | [5] |
| [Ru(bpy)2(5-bromopyridine-2-carboxylic acid)]PF6 | HeLa | Moderate Activity | [5] |
| [Ru(bpy)2(6-bromopyridine-2-carboxylic acid)]PF6 | HeLa | Moderate Activity | [5] |
Experimental Protocols
Synthesis of a Representative Ruthenium(II) Bipyridine Complex: [Ru(bpy)2(L)]2+
This protocol describes a general method for the synthesis of a heteroleptic Ruthenium(II) bipyridine complex, where 'L' represents a functional bidentate ligand. A common precursor, cis-[Ru(bpy)2Cl2], is first synthesized.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl3·xH2O)
-
2,2'-bipyridine (bpy)
-
Functional bidentate ligand (L)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Water
-
Acetone
-
Diethyl ether
-
Ammonium hexafluorophosphate (NH4PF6) or Potassium hexafluorophosphate (KPF6)
-
Argon or Nitrogen gas
Procedure for cis-[Ru(bpy)2Cl2]:
-
Combine RuCl3·xH2O, 2 equivalents of 2,2'-bipyridine, and an excess of LiCl in DMF.
-
Reflux the mixture under an inert atmosphere (Argon or Nitrogen) for 8 hours.
-
Cool the reaction mixture to room temperature and add acetone to precipitate the product.
-
Cool the mixture to 0°C to enhance precipitation.
-
Filter the resulting black crystalline solid, wash with water and then diethyl ether.
-
Dry the product under vacuum.
Procedure for --INVALID-LINK--2:
-
Dissolve cis-[Ru(bpy)2Cl2] and 1.2 equivalents of the functional ligand (L) in an ethanol/water mixture (e.g., 8:2 v/v).[6]
-
Reflux the solution overnight under an inert atmosphere.[6]
-
Remove the solvents using a rotary evaporator.
-
Add a saturated aqueous solution of KPF6 to the residue to precipitate the desired complex as a hexafluorophosphate salt.[6]
-
Filter the precipitate, wash with water and diethyl ether, and air-dry.[6]
-
Further purification can be achieved by column chromatography on neutral alumina with acetonitrile as the eluent.[6]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ruthenium complex stock solution (in DMSO or water)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the Ruthenium complex and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis: Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Ruthenium complex
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the Ruthenium complex at its IC50 concentration for a specified time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family (Bcl-2, Bax) and caspases.[5]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies overnight at 4°C.[5]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]
-
Detect the protein bands using an ECL substrate and an imaging system.[5]
-
Normalize the band intensities to a loading control like β-actin.
Cellular Uptake and Localization by Confocal Microscopy
This technique visualizes the intracellular accumulation and distribution of the luminescent Ruthenium complexes.
Materials:
-
Cancer cell lines
-
Ruthenium complex
-
Glass-bottom dishes or chamber slides
-
PBS
-
Confocal microscope
Procedure:
-
Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Treat the cells with the luminescent Ruthenium complex for a specific duration.
-
Wash the cells with PBS to remove the extracellular complex.
-
Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the complex.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and in vitro anticancer evaluation of Ruthenium(II) bipyridine complexes.
Signaling Pathway of Apoptosis Induction
Caption: The intrinsic (mitochondrial) pathway of apoptosis commonly induced by Ruthenium(II) bipyridine complexes.
References
- 1. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jhsci.ba [jhsci.ba]
- 3. researchgate.net [researchgate.net]
- 4. Ru(II) Complexes Bearing O, O-Chelated Ligands Induced Apoptosis in A549 Cells through the Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, DNA-Binding, Anticancer Evaluation, and Molecular Docking Studies of Bishomoleptic and Trisheteroleptic Ru-Diimine Complexes Bearing 2-(2-Pyridyl)-quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrochemical Sensing with Ruthenium(II) Compounds
For Researchers, Scientists, and Drug Development Professionals
Ruthenium(II) complexes, particularly those with polypyridyl ligands like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen), are exemplary candidates for developing robust electrochemical sensors.[1] Their utility stems from stable and accessible Ru(II)/Ru(III) redox couples, remarkable photophysical properties, and the versatility to modify their ligands for specific analyte recognition.[1][2] These compounds are widely employed in various electrochemical detection schemes, including direct voltammetry, electrocatalysis, and highly sensitive electrochemiluminescence (ECL).[3] This document provides detailed application notes and protocols for the use of Ru(II) compounds in sensing critical biological and chemical analytes.
Application 1: Electrochemical DNA Biosensing
Ruthenium(II) complexes are extensively used as labels in DNA biosensors.[4] Their primary mode of interaction is through intercalation into the double-stranded DNA (dsDNA) helix.[4] This binding event can be transduced into a measurable electrochemical signal, allowing for the sensitive detection of specific DNA sequences, which is crucial for clinical diagnostics and genetic analysis.[4][5] The signal intensity from the intercalated Ru(II) complex is typically higher for complementary DNA hybridization compared to single-stranded or mismatched DNA, forming the basis for selectivity.[6]
Quantitative Data Summary: DNA Biosensors
| Ru(II) Complex | Analyte | Detection Method | Limit of Detection (LOD) | Linear Range | Reference |
| [Ru(bpy)2(PIP)]2+ | Porcine DNA | DPV | Not Specified | Not Specified | [4][5] |
| Ru(dip)2(tpphz) | Target DNA | ECL/PL | 69 fM | Not Specified | [7][8] |
DPV: Differential Pulse Voltammetry; ECL: Electrochemiluminescence; PL: Photoluminescence.
Signaling Pathway for DNA Hybridization Detection
Caption: Workflow for DNA detection using a Ru(II) intercalator.
Protocol: Fabrication of a DNA Biosensor for Porcine Oligonucleotides
This protocol is adapted from the methodology for detecting porcine DNA using a [Ru(bpy)2(PIP)]2+ intercalator.[4][5][6]
Materials:
-
Screen Printed Electrode (SPE)
-
Succinimide-acrylic microspheres
-
Aminated porcine DNA probe sequences
-
Target complementary DNA, mismatch DNA, and non-complementary DNA
-
[Ru(bpy)2(PIP)]2+ complex solution
-
Phosphate buffered saline (PBS), pH 7.4
-
Electrochemical workstation (for Cyclic Voltammetry and Differential Pulse Voltammetry)
Procedure:
-
Electrode Modification:
-
Prepare a suspension of succinimide-acrylic microspheres in PBS.
-
Drop-cast the microsphere suspension onto the working area of the SPE.
-
Allow the electrode to dry at room temperature to form a stable modification layer.
-
-
Probe DNA Immobilization:
-
Prepare a solution of the aminated porcine DNA probe in PBS.
-
Apply the DNA probe solution to the modified SPE surface.
-
Incubate in a humid chamber for 2-4 hours to allow for covalent bonding between the amine groups of the DNA and the succinimide groups on the microspheres.
-
Gently rinse the electrode with PBS to remove any unbound probes.
-
-
Hybridization:
-
Apply the sample solution containing the target DNA sequence to the probe-immobilized electrode.
-
Incubate for 60 minutes at a controlled temperature (e.g., 37°C) to facilitate hybridization.
-
Wash the electrode thoroughly with PBS to remove non-hybridized DNA strands.
-
-
Intercalation Labeling:
-
Immerse the electrode in a solution containing the [Ru(bpy)2(PIP)]2+ complex.
-
Incubate for 30 minutes to allow the complex to intercalate into the dsDNA formed on the electrode surface.
-
Rinse with PBS to remove any non-intercalated complex.
-
-
Electrochemical Detection:
-
Place the electrode in a clean electrochemical cell containing only PBS.
-
Perform Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) measurements over the potential range where the Ru(II) complex is electroactive.
-
Record the peak current. A significantly higher current response indicates successful hybridization with the complementary target DNA.[4]
-
Application 2: Electrochemiluminescence (ECL) Sensing of Dopamine
ECL is a highly sensitive detection technique where light is generated from electrochemically produced reactants.[9] Tris(2,2'-bipyridyl)ruthenium(II), [Ru(bpy)3]2+, is the most prominent ECL luminophore. Its application in dopamine sensing often relies on the enhancement of the ECL signal in the presence of dopamine, which can act as a co-reactant.[10] This principle enables the development of ultra-sensitive sensors for neurotransmitters.
Quantitative Data Summary: Dopamine Sensors
| Ru(II) Emitter | Analyte | Detection Method | Limit of Detection (LOD) | Linear Range | Reference |
| Ru(bpy)32+ in MOFs | Dopamine | ECL | 0.024 pM | 0.1 pM - 10 nM | [10] |
| TAEA-Ru(II) composite | Dopamine | Ratiometric ECL | 2.9 fM | 10.0 fM - 1.0 nM | [9] |
| Single-atom Ru on C3N4 | Dopamine | Voltammetry | 20 nM | 0.06 µM - 490 µM | [11] |
| Au surface grafted Ru complex | Dopamine | Voltammetry | 3.3 µM | Not Specified | [3] |
MOF: Metal-Organic Framework; TAEA: Tris(2-aminoethyl)amine.
General ECL Signaling Pathway with a Co-reactant
Caption: General mechanism of Ru(bpy)32+ ECL with a co-reactant.
Protocol: ECL Detection of Dopamine using Ru-MOFs
This protocol is based on the methodology of encapsulating [Ru(bpy)3]2+ into metal-organic frameworks (MOFs) for sensitive dopamine detection.[10]
Materials:
-
Glassy Carbon Electrode (GCE)
-
Ru-MOF composite material
-
Dopamine stock solution and standards
-
Phosphate buffered saline (PBS), pH 7.4
-
ECL detection system with a potentiostat
Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina slurry, then sonicate in ethanol and deionized water to ensure a clean surface.
-
Prepare a stable suspension of the Ru-MOF composite in a suitable solvent (e.g., a water/Nafion mixture).
-
Drop-cast a small volume (e.g., 5 µL) of the Ru-MOF suspension onto the GCE surface and allow it to dry completely.
-
-
ECL Measurement:
-
Place the modified GCE into the ECL cell containing a known volume of PBS (pH 7.4).
-
Perform a potential scan (e.g., from 0 V to 1.3 V) and record the background ECL signal. The voltage scan oxidizes the [Ru(bpy)3]2+ within the MOF and initiates the ECL process.
-
Add a specific concentration of dopamine standard solution to the cell.
-
Run the same potential scan and record the ECL intensity. Dopamine acts as a co-reactant, significantly enhancing the ECL signal.
-
The change in ECL intensity is proportional to the dopamine concentration.
-
-
Calibration and Analysis:
-
Repeat step 2 with a series of dopamine standards to construct a calibration curve (ECL intensity vs. concentration).
-
Analyze unknown samples by measuring their ECL response under the same conditions and determining the concentration from the calibration curve.
-
Application 3: Non-Enzymatic Glucose Sensing
While many glucose sensors are enzyme-based, they can suffer from instability.[12] Ruthenium-based materials, including RuO2 and Ru(II) complexes immobilized on nanocomposites, offer a promising alternative for direct, non-enzymatic glucose detection.[12][13] These sensors operate via the direct electrocatalytic oxidation of glucose on the modified electrode surface, providing a current response proportional to the glucose concentration.
Quantitative Data Summary: Non-Enzymatic Glucose Sensors
| Ru-based Material | Analyte | Detection Method | Sensitivity | Linear Range | Reference |
| RuO2-PtNP-Nafion | Glucose | Amperometry | 0.328 mA mM⁻¹ cm⁻² | 3 mM - 24 mM | [12] |
| Cationic Ru(II) complex on RGO-TiO2 | Glucose | Amperometry | 62.69 µA mM⁻¹ cm⁻² | Not Specified | [13] |
| Bi2Ru2O7 with MWCNTs | Glucose | Amperometry | -0.815 µA mM⁻¹ | 1.0 mM - 20.0 mM | [14] |
NP: Nanoparticle; RGO: Reduced Graphene Oxide; MWCNT: Multi-walled Carbon Nanotube.
Workflow for Non-Enzymatic Glucose Sensor Fabrication and Use
Caption: Fabrication and operation of a non-enzymatic glucose sensor.
Protocol: Non-Enzymatic Glucose Sensing with a Ru(II)-RGO-TiO2 Electrode
This protocol is adapted from the methodology using a cationic Ru(II) complex immobilized on a reduced graphene oxide (RGO)-TiO2 composite.[13]
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass or Glassy Carbon Electrode (GCE)
-
Graphene oxide (GO) and Titanium(IV) isopropoxide (for RGO-TiO2 synthesis)
-
Synthesized cationic Ru(II) complex
-
Glucose solutions of varying concentrations
-
Phosphate buffered saline (PBS), pH 7.4
-
Electrochemical workstation for amperometric measurements
Procedure:
-
Fabrication of the RGO-TiO2@FTO Electrode:
-
Synthesize the RGO-TiO2 nanocomposite via established hydrothermal or sol-gel methods.
-
Prepare a stable dispersion of the RGO-TiO2 nanocomposite.
-
Deposit the nanocomposite onto the conductive surface of the FTO or GCE substrate and allow it to dry.
-
-
Immobilization of the Ru(II) Complex:
-
Immerse the RGO-TiO2 modified electrode into a solution containing the cationic Ru(II) complex.
-
Allow sufficient time (e.g., several hours) for the complex to adsorb or bind to the nanocomposite surface.
-
Gently rinse the electrode with solvent to remove any loosely bound complex. The final electrode is Ru(II)-RGO-TiO2@FTO.
-
-
Amperometric Glucose Detection:
-
Set up a three-electrode system in an electrochemical cell containing PBS (pH 7.4). Use the modified electrode as the working electrode.
-
Apply a constant potential (e.g., +0.34 V vs. Ag/AgCl).[13]
-
Allow the background current to stabilize.
-
Introduce a known concentration of glucose into the cell while stirring.
-
Record the steady-state current response. The current increases due to the electrocatalytic oxidation of glucose by the Ru(II) complex.
-
Repeat with different glucose concentrations to establish the sensor's linear range and sensitivity.
-
References
- 1. Development and Application of Ruthenium(II) and Iridium(III) Based Complexes for Anion Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. psasir.upm.edu.my [psasir.upm.edu.my]
- 7. Exploring a New Ruthenium(II) Complex with High DNA Binding Ability as a Novel Efficient Luminescent Intercalation Agent to Construct a Label-Free ECL/PL Dual-Mode Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A dual-potential electrochemiluminescence ratiometric sensor for sensitive detection of dopamine based on graphene-CdTe quantum dots and self-enhanced Ru(II) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Encapsulating a ruthenium(ii) complex into metal organic frameworks to engender high sensitivity for dopamine electrochemiluminescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Single-Atom Ruthenium Biomimetic Enzyme for Simultaneous Electrochemical Detection of Dopamine and Uric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijht.org.in [ijht.org.in]
- 13. Synthesis of a cationic ruthenium(ii) complex and its non-enzymatic glucose-sensing properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Ruthenium(2+) Complexes in Light-Triggered Drug Release Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium(II) polypyridyl complexes have emerged as a versatile and promising class of compounds for light-triggered drug release systems. Their unique photophysical and photochemical properties, coupled with their chemical stability and synthetic tunability, make them ideal candidates for Photoactivated Chemotherapy (PACT) and Photodynamic Therapy (PDT).[1][2][3] In these therapeutic strategies, a biologically inactive Ru(II) complex acts as a prodrug that can be selectively activated at a target site, such as a tumor, by irradiation with light of a specific wavelength. This spatiotemporal control minimizes off-target toxicity and enhances therapeutic efficacy.[4]
These application notes provide an overview of the mechanisms, applications, and key quantitative data for various Ru(II) complexes. Detailed protocols for the synthesis, characterization, and biological evaluation of these light-activated systems are also presented to guide researchers in this field.
Mechanisms of Light-Triggered Drug Release
The light-induced activation of Ru(II) complexes can proceed through two primary, non-mutually exclusive pathways:
-
Photoactivated Chemotherapy (PACT): In PACT, the absorption of light by the Ru(II) complex leads to the cleavage of a coordination bond, resulting in the release of a cytotoxic ligand (the drug) and/or the formation of a coordinatively unsaturated and biologically active ruthenium species.[2][3][5] This process is typically oxygen-independent, making it suitable for treating hypoxic tumors.[4] The released ruthenium fragment can then bind to biological targets like DNA, mimicking the mechanism of platinum-based drugs but with a photo-controlled activation.[4]
-
Photodynamic Therapy (PDT): In PDT, the light-excited Ru(II) complex (the photosensitizer) transfers its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS).[1] These ROS are potent cytotoxic agents that can induce oxidative stress and trigger apoptosis or necrosis in nearby cells.[6] The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).[7]
Quantitative Data of Selected Ru(II) Complexes
The following tables summarize key quantitative data for representative Ru(II) complexes used in light-triggered drug release and phototherapy.
Table 1: Photophysical and Photochemical Properties
| Complex Name/Structure | Activation Wavelength (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Released Ligand/Drug | Reference |
| [Ru(bpy)₃]²⁺ (Reference) | ~450 | 0.57 (in MeCN) | N/A (PDT Photosensitizer) | [8] |
| [Ru(phen)₂(econazole)Cl]⁺ | Green light | Not specified | Econazole | [9] |
| [Ru(bpy)₂(3H)]²⁺ | 450 | Not specified | Bis(thioether) chelate | [10] |
| Ru(II) polypyridyl-purine complex | 465 | Not specified | 6-mercaptopurine | [10] |
| TLD1433 | 525-530 | ~0.99 (in MeCN) | N/A (PDT Photosensitizer) | [11][12] |
| Ru(II) Dyad with 3 Thienyl Groups | Red light (625) | 0.74 - 0.78 | N/A (PDT Photosensitizer) | [7] |
| [Ru(dppn)₂(dmb)]²⁺ (Ru1) | 462 | High (not quantified) | N/A (PDT Photosensitizer) | [13] |
Table 2: In Vitro Cytotoxicity Data
| Complex Name | Cell Line | IC₅₀ (Dark, µM) | IC₅₀ (Light, µM) | Light Dose | Reference |
| [Ru(phen)₂(econazole)Cl]⁺ | DLD-1 | > 100 | ~3 (34-fold increase) | 22 J/cm² (Green) | [9][14] |
| TLD1433 | U87 (glioma) | > 10 | 1 | 45 J/cm² (530 nm) | [11][12] |
| TLD1411 | CT26.WT (colon) | > 25 | 4 | 45 J/cm² (530 nm) | [11][12] |
| Ru(II) Dyad with 3 Thienyl Groups | HeLa | > 100 | ~5 | Not specified (Visible) | [7] |
| Ru(II) pincer complex (7) | MCF7 | > 100 | ~10 | Not specified | [15] |
| Ru(II) pincer complex (8) | MCF7 | > 100 | ~20 | Not specified | [15] |
| Ru(II) bis-thiocarbohydrazone (C) | A549 | 84.62 | 10.52 | 3 h (Blue light) | [16] |
Visualized Mechanisms and Workflows
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. Ru(II) Polypyridyl Complexes as Photocages for Bioactive Compounds Containing Nitriles and Aromatic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracking the cellular uptake and phototoxicity of Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A luminescent ruthenium(ii) complex for light-triggered drug release and live cell imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Towards cancer cell-specific phototoxic organometallic rhenium( i ) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51817E [pubs.rsc.org]
- 9. Ruthenium(ii) polypyridyl complexes with π-expansive ligands: synthesis and cubosome encapsulation for photodynamic therapy of non-melanoma skin cancer - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Photorelease of a Metal-Binding Pharmacophore from a Ru(II) Polypyridine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cellular Uptake of Protic Ruthenium Complexes is Influenced by pH Dependent Passive Diffusion and Energy Dependent Efflux - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Homogeneous Water Oxidation Catalysis using Ruthenium(II) Complexes
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive overview and detailed protocols for the application of homogeneous Ruthenium(II) complexes in catalytic water oxidation. Water oxidation, the process of converting water into dioxygen and protons, is a critical half-reaction in artificial photosynthesis and a key step in the generation of solar fuels. Ruthenium(II) polypyridyl complexes have emerged as some of the most efficient and well-studied molecular catalysts for this transformation. This application note summarizes the performance of representative Ru(II) catalysts, details the synthesis of benchmark complexes, and provides step-by-step protocols for conducting and analyzing both chemically and photochemically driven water oxidation experiments.
Introduction to Ruthenium(II) Water Oxidation Catalysts
Homogeneous catalysis using molecular complexes offers the advantage of high activity and the potential for systematic tuning of catalytic properties through ligand modification. Ruthenium(II) complexes, particularly those with polypyridyl ligands such as 2,2'-bipyridine (bpy), 2,2':6',2''-terpyridine (tpy), and 2,2'-bipyridine-6,6'-dicarboxylic acid (bda), have been at the forefront of water oxidation catalyst (WOC) development.[1][2] These catalysts can be activated either by a strong chemical oxidant, typically cerium(IV) ammonium nitrate (CAN), or photochemically, using a photosensitizer and a sacrificial electron acceptor.[3][4]
The general mechanism involves the sequential oxidation of the Ru(II) center to higher oxidation states (Ru-III, Ru-IV, Ru-V). The key, and often rate-determining, step is the formation of the O-O bond. Two primary mechanisms are widely accepted for this step[5]:
-
Water Nucleophilic Attack (WNA): A water molecule acts as a nucleophile, attacking a high-valent Ruthenium-oxo (RuV=O) species. This is a single-site mechanism.[2][5]
-
Interaction of Two Metal-oxo species (I2M): This bimolecular pathway involves the radical coupling of two Ru-oxo units (e.g., two RuIV=O species) to form a peroxide bridge.[3][5]
The ligand framework surrounding the Ruthenium center plays a crucial role in determining the operative mechanism, redox potentials, and overall catalytic activity and stability.[6][7]
Performance of Representative Ru(II) Water Oxidation Catalysts
The efficacy of a water oxidation catalyst is quantified by several key metrics, including Turnover Number (TON), Turnover Frequency (TOF), and overpotential (η).
-
Turnover Number (TON): The total number of moles of O₂ produced per mole of catalyst before deactivation.
-
Turnover Frequency (TOF): The number of catalytic cycles (moles of O₂ produced) per mole of catalyst per unit time (typically s⁻¹ or min⁻¹).
-
Overpotential (η): The difference between the thermodynamic potential for water oxidation (1.23 V vs. NHE at pH 0) and the potential at which the catalyst operates.
The following table summarizes the performance of several benchmark Ru(II) complexes under specified conditions.
| Catalyst | Oxidant/Method | Conditions | TOF (s⁻¹) | TON | Reference(s) |
| [Ru(tpy)(bpy)(OH₂)]²⁺ | Ce(IV) | 0.1 M HNO₃ (pH 1) | ~0.018 | >100 | [2] |
| [Ru(bda)(isoq)₂] | Photochemical | pH 7.0, [Ru(bpy)₃]²⁺, Na₂S₂O₈ | >1.0 | >450 | [8] |
| [Ru(bda)(pyridazine)₂] | Ce(IV) | pH 1.0 | up to 286 | up to 55,400 | [3] |
| Trinuclear Ru(bda) Macrocycle | Photochemical | Neutral pH, [Ru(bpy)₃]²⁺, Na₂S₂O₈ | >13.1 | >1,255 | [9] |
| [Ru(bds)(pic)₂] | Electrochemical | pH 7.0 | 12,900 | - | [10] |
Note: TOF and TON values are highly dependent on experimental conditions such as catalyst concentration, oxidant concentration, pH, and temperature. The values presented are for comparison under the cited conditions.
Experimental Protocols
Synthesis of a Benchmark Catalyst: Ru(tpy)(bpy)(OH₂)₂
This protocol is adapted from literature procedures for the synthesis of single-site Ru(II) polypyridyl complexes.[6]
Materials:
-
Ru(tpy)(bpy)Cl]Cl
-
Silver perchlorate (AgClO₄)
-
Acetone
-
Water (deionized)
-
Diethyl ether
Procedure:
-
Dissolve [Ru(tpy)(bpy)Cl]Cl in a minimal amount of acetone/water (3:1 v/v) mixture.
-
Add a stoichiometric equivalent of silver perchlorate (AgClO₄) to the solution to precipitate AgCl.
-
Stir the mixture in the dark for 4-6 hours at room temperature to ensure complete reaction.
-
Filter the mixture to remove the AgCl precipitate.
-
The filtrate, containing the aqua complex, is reduced in volume under vacuum.
-
Add diethyl ether to the concentrated solution to precipitate the desired product, --INVALID-LINK--₂.
-
Collect the solid by filtration, wash with a small amount of cold water and then diethyl ether.
-
Dry the product under vacuum.
-
Characterize the final product using ¹H NMR, UV-Vis spectroscopy, and elemental analysis.
Protocol for Chemically-Driven Water Oxidation using Ce(IV)
This protocol describes a typical experiment for evaluating catalyst performance using cerium(IV) ammonium nitrate (CAN) as the chemical oxidant.
Materials:
-
Ru(II) catalyst stock solution (e.g., 1 mM in water or appropriate solvent)
-
Cerium(IV) ammonium nitrate (CAN, (NH₄)₂[Ce(NO₃)₆])
-
Nitric acid (HNO₃) or other suitable acid for pH control
-
Deionized water
-
Reaction vessel with a septum-sealed port
-
Oxygen detection system (e.g., Clark-type electrode or GC headspace analysis)
-
Stir plate and stir bar
Procedure:
-
System Setup: Place a sealed, gas-tight reaction vessel on a stir plate. If using an oxygen electrode, ensure it is calibrated and properly inserted into the vessel. If using GC analysis, ensure the vessel has a headspace from which gas samples can be withdrawn.
-
Reaction Mixture Preparation: In the reaction vessel, add a specific volume of deionized water and acid (e.g., to make a 0.1 M HNO₃ solution, pH 1). The total volume is typically 5-10 mL.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 20 minutes to remove dissolved oxygen.
-
Catalyst Injection: Inject a small aliquot of the Ru(II) catalyst stock solution into the reaction vessel to achieve the desired final concentration (e.g., 5-50 µM). Allow the system to equilibrate.
-
Initiation of Catalysis: Vigorously stir the solution and inject a solution of CAN (typically a large excess, e.g., 30-100 equivalents relative to the catalyst) to start the reaction.[2]
-
Oxygen Measurement:
-
Clark-type Electrode: Monitor the increase in dissolved oxygen concentration in real-time. The rate of oxygen evolution can be determined from the slope of the concentration vs. time plot.[11][12]
-
Gas Chromatography (GC): At regular time intervals, withdraw a small volume (e.g., 100-200 µL) of the headspace gas using a gas-tight syringe and inject it into a GC equipped with a suitable column (e.g., molecular sieve) and a thermal conductivity detector (TCD) to quantify the evolved O₂.[13][14]
-
-
Data Analysis: Calculate the TON and initial TOF from the total amount of O₂ produced and the rate of production, respectively.
Protocol for Photochemically-Driven Water Oxidation
This protocol outlines a common setup for light-driven water oxidation using [Ru(bpy)₃]²⁺ as a photosensitizer and sodium persulfate (Na₂S₂O₈) as a sacrificial electron acceptor.[8][15]
Materials:
-
Ru(II) water oxidation catalyst (WOC)
-
[Ru(bpy)₃]Cl₂ (Photosensitizer, PS)
-
Sodium persulfate (Na₂S₂O₈, Sacrificial Electron Acceptor)
-
Buffer solution (e.g., phosphate or borate buffer, pH 7)
-
Light source (e.g., LED lamp with λ_max ≈ 450-470 nm)[16]
-
Reaction vessel (quartz or borosilicate glass)
-
Oxygen detection system (as in 3.2)
-
Stir plate and stir bar
Procedure:
-
System Setup: As described in the chemical oxidation protocol (3.2). The reaction vessel must be transparent to the light source.
-
Reaction Mixture Preparation: In the reaction vessel, prepare a solution containing the WOC (e.g., 1-10 µM), the photosensitizer [Ru(bpy)₃]²⁺ (e.g., 0.3 mM), and the sacrificial acceptor Na₂S₂O₈ (e.g., 10 mM) in the chosen buffer.[16]
-
Degassing: Thoroughly degas the solution with an inert gas to remove all oxygen.
-
Initiation of Catalysis: Begin vigorous stirring and turn on the light source to irradiate the sample.
-
Oxygen Measurement: Monitor and quantify the evolved O₂ over time using a Clark-type electrode or GC analysis as described previously.
-
Control Experiments: Perform control experiments in the absence of the WOC, photosensitizer, or light to ensure that all components are necessary for catalysis.
-
Data Analysis: Calculate TON and TOF based on the measured oxygen evolution.
Visualizations
Catalytic Cycle for Water Oxidation (WNA Mechanism)
The following diagram illustrates the generally accepted catalytic cycle for a single-site Ru(II) complex proceeding through the Water Nucleophilic Attack (WNA) pathway.[2]
Caption: A simplified catalytic cycle for a mononuclear Ru(II) complex via the WNA pathway.
Experimental Workflow for Photocatalytic Water Oxidation
This diagram outlines the major steps involved in setting up and running a photochemical water oxidation experiment.
Caption: A typical experimental workflow for photocatalytic water oxidation analysis.
Conclusion
Ruthenium(II) complexes are highly versatile and efficient catalysts for homogeneous water oxidation. Understanding their performance metrics and the protocols for their evaluation is essential for advancing the field of artificial photosynthesis. The methodologies and data presented in this application note provide a solid foundation for researchers to synthesize, characterize, and compare the activity of these important molecular catalysts. Future research will likely focus on further enhancing catalyst stability, reducing the required overpotential, and utilizing earth-abundant metals to develop economically viable systems for solar fuel production.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Water oxidation to oxygen by cerium(IV) ions mediated by ruthenium dioxide catalyst - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A supramolecular ruthenium macrocycle with high catalytic activity for water oxidation that mechanistically mimics photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From Ru-bda to Ru-bds: a step forward to highly efficient molecular water oxidation electrocatalysts under acidic and neutral conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Umeå Plant Science Centre - Clark-type oxygen electrode system [upsc.se]
- 12. Oxygen Measurements – Hansatech Instruments Ltd [hansatech-instruments.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of dissolved H2, O2, and CO2 in groundwater using passive samplers for gas chromatographic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Application of Ruthenium(II) in Transfer Hydrogenation of Ketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals, pharmaceuticals, and other valuable compounds. Among the various methods available, Ruthenium(II)-catalyzed transfer hydrogenation (TH) has emerged as a powerful and versatile tool. This technique utilizes a stable and readily available hydrogen donor, typically 2-propanol, in the presence of a catalytic amount of a Ru(II) complex to efficiently reduce a wide range of ketones. This approach avoids the need for high-pressure gaseous hydrogen, making it a more experimentally convenient and safer alternative to traditional hydrogenation methods.
This document provides a detailed overview of the application of Ru(II) in the transfer hydrogenation of ketones, including mechanistic insights, catalyst systems, experimental protocols, and a summary of catalytic performance data.
Mechanistic Overview
The transfer hydrogenation of ketones catalyzed by Ru(II) complexes is widely accepted to proceed through a concerted, outer-sphere mechanism involving a six-membered cyclic transition state.[1][2] This "metal-ligand bifunctional" mechanism is a key feature of highly efficient catalysts, such as the well-known Noyori-type catalysts.
The catalytic cycle can be summarized as follows:
-
Activation of the Precatalyst: In the presence of a base, the Ru(II) precatalyst is activated, often forming a 16-electron ruthenium amide complex.[2][3]
-
Formation of the Ruthenium Hydride: The activated catalyst reacts with the hydrogen donor (e.g., 2-propanol) to generate a ruthenium hydride species, which is the key reducing agent.[1][3]
-
Hydrogen Transfer: The ketone substrate coordinates to the ruthenium hydride, and a concerted transfer of a hydride from the metal and a proton from the ligand to the carbonyl group occurs through a six-membered ring transition state.[1][4] This step is typically stereodetermining in asymmetric transfer hydrogenation.
-
Product Release and Catalyst Regeneration: The resulting alcohol product is released, and the coordinatively unsaturated ruthenium species is regenerated, ready to start a new catalytic cycle.[1]
Ruthenium(II) Catalyst Systems
A variety of Ru(II) complexes have been developed for the transfer hydrogenation of ketones. These can be broadly categorized as:
-
Half-Sandwich (Piano-Stool) Complexes: These are among the most common and effective catalysts. They typically feature an η⁶-arene ligand (e.g., p-cymene), a chiral diamine or amino alcohol ligand, and a halide.[2][5][6] The Noyori-Ikariya catalysts are prominent examples and are renowned for their high efficiency and enantioselectivity in asymmetric synthesis.[6][7]
-
Ruthenacycles: These complexes contain a ruthenium-carbon bond within a cyclic structure and have shown significant activity in transfer hydrogenation.[8]
-
Complexes with Functional Ligands: Ligands containing functionalities that can participate in the catalytic cycle, for instance, through hydrogen bonding, can enhance catalytic activity.[3]
Experimental Protocols
The following are generalized protocols for racemic and asymmetric transfer hydrogenation of ketones using Ru(II) catalysts.
3.1. General Protocol for Racemic Transfer Hydrogenation
This protocol is based on procedures described for various half-sandwich Ru(II) complexes.[3][9]
Materials:
-
Ruthenium(II) precatalyst (e.g., [Ru(η⁶-p-cymene)Cl₂]₂)
-
Ligand (e.g., a bidentate N,N- or N,O-donor ligand)
-
Ketone substrate
-
Anhydrous 2-propanol (hydrogen donor and solvent)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or iPrOK)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an inert atmosphere, add the Ru(II) precatalyst (e.g., [Ru(η⁶-p-cymene)Cl₂]₂, 0.5-1 mol%) and the ligand (1-2 mol%).
-
Add anhydrous 2-propanol to dissolve the components.
-
Stir the mixture at room temperature for a specified time (e.g., 30-60 minutes) to allow for complex formation.
-
-
Reaction Setup:
-
To the flask containing the catalyst solution, add the ketone substrate (1.0 mmol).
-
Add the base (e.g., Cs₂CO₃, 0.3 mmol).
-
Add additional anhydrous 2-propanol to achieve the desired substrate concentration (typically 0.1-0.5 M).
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture to the desired temperature (typically refluxing 2-propanol, ~82 °C, or higher temperatures up to 130 °C in a sealed tube) with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or GC analysis.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the base and any precipitated catalyst residues.
-
Wash the solids with a small amount of solvent (e.g., ethyl acetate).
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alcohol.
-
References
- 1. diva-portal.org [diva-portal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. webofproceedings.org [webofproceedings.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Syntheses and Applications of Symmetrical Dinuclear Half-Sandwich Ruthenium(II)–Dipicolinamide Complexes as Catalysts in the Transfer Hydrogenation of Ketones | MDPI [mdpi.com]
- 6. kanto.co.jp [kanto.co.jp]
- 7. mdpi.com [mdpi.com]
- 8. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Photostability of Ruthenium(II) Photosensitizers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the photostability of Ruthenium(II) (Ru(II)) photosensitizers.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the photostability of Ru(II) photosensitizers.
Problem: The photosensitizer exhibits rapid photobleaching or degradation upon illumination.
-
Possible Cause 1: Population of Metal-Centered (³MC) States.
-
Explanation: For some Ru(II) polypyridyl complexes, light absorption can lead to the population of a thermally accessible, dissociative ³MC excited state from the desired metal-to-ligand charge-transfer (³MLCT) state. This can cause ligand dissociation, leading to the decomposition of the complex.[1]
-
Solution:
-
Ligand Design: Modify the ligand structure to increase the energy gap between the ³MLCT and ³MC states. Introducing strong-field π-acceptor ligands can help stabilize the ³MLCT state.[2]
-
Polynuclear Complexes: Consider using dinuclear, trinuclear, or quadrinuclear ruthenium(II) photosensitizers. These larger structures have been shown to have a smaller population of the ³MC state, leading to increased photostability compared to their mononuclear counterparts like [Ru(bpy)₃]²⁺.[1]
-
-
-
Possible Cause 2: Solvent or Environmental Effects.
-
Explanation: The solvent environment can influence the excited-state properties and degradation pathways of the photosensitizer. Protic solvents or the presence of nucleophiles can facilitate ligand exchange or degradation reactions.
-
Solution:
-
Solvent Selection: Evaluate photostability in a range of solvents with varying polarities and coordinating abilities. Aprotic, non-coordinating solvents are often preferred.
-
Control pH: For aqueous solutions, the pH can significantly affect the stability and protonation state of the complex, which in turn can alter its photophysical properties and stability.[3] Ensure buffers are stable under irradiation.
-
-
-
Possible Cause 3: Photooxidation.
-
Explanation: The photosensitizer itself can be oxidized by the reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), that it generates. This is a common self-degradation pathway.
-
Solution:
-
Structural Modification: Incorporate electron-donating groups on the ligands to make the complex less susceptible to oxidation.
-
Immobilization: Covalently anchoring the photosensitizer to a support material, such as reduced graphene oxide (rGO), can enhance photostability by potentially hindering bimolecular degradation pathways and providing a protective local environment.[4][5]
-
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor photostability.
Caption: A decision tree for troubleshooting common causes of Ru(II) photosensitizer instability.
Frequently Asked Questions (FAQs)
Q1: What is photosensitizer photostability and why is it critical?
A: Photostability refers to a photosensitizer's ability to resist chemical degradation upon exposure to light. It is a critical parameter because an ideal photosensitizer should be able to absorb multiple photons and repeatedly generate cytotoxic species without being consumed in the process.[6] Low photostability can lead to a loss of therapeutic effect before the treatment is complete and can generate unknown degradation products with potential toxicity.[7]
Q2: What are the primary mechanisms of photodegradation for Ru(II) complexes?
A: The primary degradation mechanisms include:
-
Ligand Dissociation: This often occurs following the population of metal-centered (³MC) excited states, which are dissociative in nature.[1]
-
Photooxidation: The complex can be degraded by the very reactive oxygen species (ROS) it produces, such as singlet oxygen.
-
Ligand-based Reactions: The coordinated ligands themselves can undergo photochemical reactions, such as isomerization or cyclization, leading to changes in the complex's properties.
Simplified Ru(II) Photosensitizer Fate Diagram
This diagram illustrates the competing pathways of desired photosensitization and undesired degradation.
Caption: Competing pathways for an excited Ru(II) photosensitizer.
Q3: How can I quantitatively assess the photostability of my compound?
A: A common method is to monitor the change in the UV-Visible absorption spectrum of a solution of the photosensitizer during continuous irradiation at a wavelength corresponding to its main absorption band (e.g., the MLCT band). The rate of decrease in absorbance is a measure of its photostability. This can be used to calculate a photobleaching quantum yield (Φ_d_). A lower Φ_d_ value indicates higher photostability.
Q4: How does anchoring a Ru(II) photosensitizer to a material like graphene improve photostability?
A: Covalently anchoring Ru(II) complexes to supports like reduced graphene oxide (rGO) can significantly enhance photostability.[4][5] This strategy can prevent leaching of the complex, reduce aggregation-induced quenching, and potentially alter the deactivation pathways of the excited state, disfavoring degradation routes. The hybrid material often shows improved and more durable photoactivity.[4][5]
Data Presentation: Photophysical Properties of Selected Ru(II) Photosensitizers
The table below summarizes key photophysical data for the parent complex [Ru(bpy)₃]²⁺ and more photostable polynuclear derivatives. Increased molar absorptivity and longer excited-state lifetimes are often desirable properties.
| Complex Name | Max Absorption (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Excited-State Lifetime (τ, ns) | Reference |
| [Ru(bpy)₃]²⁺ | 452 | 11,900 | 880 | [1] |
| Dinuclear (D1) | 455 | 24,900 | 1920 | [1] |
| Trinuclear (T1) | 456 | 38,100 | 1490 | [1] |
| Quadrinuclear (Q1) | 458 | 54,900 | 1180 | [1] |
Note: Values were measured in deaerated DMF. D1, T1, and Q1 refer to specific polynuclear complexes described in the cited literature.
Experimental Protocols
Protocol: Assessing Photostability via UV-Visible Spectrophotometry
This protocol outlines a standard procedure for evaluating the photostability of a Ru(II) photosensitizer by monitoring its absorption spectrum under continuous illumination, as guided by ICH Q1B principles.[8][9]
1. Materials and Equipment:
-
Ru(II) photosensitizer of interest
-
High-purity solvent (e.g., acetonitrile, DMSO, or buffered aqueous solution)
-
Quartz cuvette (1 cm path length)
-
UV-Visible spectrophotometer
-
Calibrated light source (e.g., LED or filtered lamp) emitting at the λ_max_ of the photosensitizer's MLCT band.
-
Radiometer to measure light intensity (power density, e.g., in mW/cm²)
-
Stir plate and small magnetic stir bar
-
Dark control sample container (e.g., cuvette wrapped in aluminum foil)[8]
2. Procedure:
-
Sample Preparation: Prepare a stock solution of the photosensitizer. Dilute it with the chosen solvent in a volumetric flask to a concentration that gives a maximum absorbance of approximately 1.0 at the MLCT peak.
-
Dark Control: Transfer an aliquot of the solution to a cuvette, wrap it completely in aluminum foil, and keep it alongside the experimental sample to monitor for any thermal degradation.[8]
-
Initial Spectrum: Fill a quartz cuvette with the photosensitizer solution. Place it in the spectrophotometer and record the initial full UV-Vis spectrum (time t=0).
-
Irradiation:
-
Place the cuvette in a holder at a fixed distance from the calibrated light source.
-
If the solution is not air-saturated, ensure it is continuously bubbled with air or oxygen, or is open to the air, to maintain a constant oxygen concentration. For anaerobic conditions, the solution should be thoroughly deoxygenated and kept under an inert atmosphere.
-
Begin irradiation while gently stirring the solution to ensure homogeneity.
-
-
Time-course Measurement: At regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the rate of degradation), stop the irradiation, quickly place the cuvette back into the spectrophotometer, and record the full UV-Vis spectrum.
-
Data Analysis:
-
Record the absorbance at the λ_max_ for each time point.
-
Plot the absorbance (or normalized absorbance A/A₀) at λ_max_ versus irradiation time.
-
The rate of decay provides a qualitative measure of photostability. A slower decay indicates higher stability.
-
For quantitative analysis, the photobleaching quantum yield (Φ_d_) can be calculated if the photon flux of the light source is known.
-
Experimental Workflow Diagram
Caption: Workflow for assessing photosensitizer photostability using UV-Vis spectroscopy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced Photostability and Photoactivity of Ruthenium Polypyridyl-Based Photocatalysts by Covalently Anchoring Onto Reduced Graphene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium(II)-Arene Curcuminoid Complexes as Photosensitizer Agents for Antineoplastic and Antimicrobial Photodynamic Therapy: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. q1scientific.com [q1scientific.com]
- 9. caronscientific.com [caronscientific.com]
Overcoming solubility issues of Ruthenium(2+) complexes in aqueous media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ruthenium(II) complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to the aqueous solubility of these compounds.
Frequently Asked Questions (FAQs)
Q1: My Ruthenium(II) complex is poorly soluble in water. What are the primary reasons for this?
A1: The aqueous solubility of Ruthenium(II) complexes is primarily dictated by the overall hydrophobicity of the molecule. Key contributing factors include:
-
Lipophilic Ligands: Aromatic polypyridyl ligands, such as 4,7-diphenyl-1,10-phenanthroline (dip), are highly lipophilic and significantly decrease water solubility.[1]
-
Overall Charge: Neutral complexes are often less soluble in polar solvents like water compared to their charged counterparts.
-
Counter-ions: Hydrophobic counter-ions, such as hexafluorophosphate (PF₆⁻), can dramatically reduce aqueous solubility.[2]
-
Complex Aggregation: Some Ru(II) complexes, particularly those with large, planar aromatic surfaces, have a tendency to self-assemble or form colloids in aqueous solutions, leading to apparent insolubility.[1]
Q2: What are the main strategies to improve the aqueous solubility of my Ru(II) complex?
A2: There are two primary approaches to enhance solubility: chemical modification and formulation strategies.
-
Chemical Modification: This involves altering the chemical structure of the complex itself.
-
Incorporate Hydrophilic Ligands: Synthesize complexes with ligands containing water-solubilizing groups like sulfonates (-SO₃⁻), carboxylates (-COO⁻), phosphates (-PO₃²⁻), or polyethylene glycol (PEG) chains.[3][4] For example, using sulfonated phosphine ligands like diphenylphosphane-benzene-3-sulfonate (mTPPMS) can render complexes highly water-soluble.[3]
-
Modify Existing Ligands: Sequentially replacing highly lipophilic ligands (e.g., dip) with more hydrophilic ones (e.g., phen or bpy) can improve solubility while modulating biological activity.[1]
-
Change the Counter-ion: Exchanging hydrophobic counter-ions (e.g., PF₆⁻) for more hydrophilic ones (e.g., chloride, Cl⁻) through ion exchange procedures can significantly improve water solubility.[2]
-
-
Formulation Strategies: These methods improve solubility without changing the complex's structure.
-
Encapsulation in Nanoparticles: Loading the complex into nanoparticles made from polymers like poly(D,L-lactide-co-glycolide) (PLGA) or Poloxamers can create a water-soluble formulation.[5]
-
Cyclodextrin Inclusion Complexes: Using cyclodextrins (CDs), which have a hydrophilic exterior and a hydrophobic interior cavity, can encapsulate the poorly soluble Ru(II) complex, thereby increasing its aqueous solubility.[6][7][8]
-
Lipid-Based Formulations: For certain applications, formulating the complex in micelles, liposomes, or self-emulsifying drug delivery systems (SEDDS) can be an effective approach.[9][10]
-
Q3: How does the choice of ligand affect the complex's application in photodynamic therapy (PDT)?
A3: The ligand architecture is critical for tuning the properties of a Ru(II) complex for PDT. Ligands influence:
-
Photophysical Properties: The choice of ligands dictates the complex's light absorption spectrum and the lifetime of its excited state, which are crucial for generating reactive oxygen species (ROS).[11]
-
Solubility and Targeting: As discussed, ligands determine solubility. Furthermore, they can be functionalized to target specific cellular components, such as mitochondria, which can enhance PDT efficacy.[12]
-
Cellular Uptake: The lipophilicity conferred by the ligands affects how the complex permeates cell membranes. An optimal balance between aqueous solubility and lipophilicity is often required.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Complex precipitates immediately upon addition to aqueous buffer (e.g., PBS). | 1. Low Intrinsic Solubility: The complex is inherently insoluble in the aqueous medium. 2. Salt Effect: The high ionic strength of the buffer reduces the solubility of the complex ("salting out"). 3. Reaction with Buffer Components: The complex may react with components like phosphate to form an insoluble salt. | 1. Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, DMF) and add it to the buffer dropwise with vigorous stirring. Ensure the final organic solvent concentration is low and compatible with your assay.[13] 2. Lower Buffer Concentration: If possible, use a buffer with a lower ionic strength. 3. Test Different Buffers: Try alternative buffering systems (e.g., TRIS, HEPES) to check for specific incompatibility. |
| Solution is initially clear but becomes turbid or forms a precipitate over time. | 1. Low Kinetic Solubility: The complex is supersaturated and precipitates out as it equilibrates. 2. Instability: The complex is degrading over time, and the degradation product is insoluble. 3. Temperature Effects: The complex may be less soluble at the experimental temperature (e.g., 37 °C) than at room temperature. | 1. Employ Formulation Strategy: Use solubilizing agents like cyclodextrins or surfactants (e.g., Tween 80, Pluronic F-127) to stabilize the solution.[5][6] 2. Assess Stability: Use UV-Vis or NMR spectroscopy to monitor the stability of the complex in the aqueous medium over time.[3] 3. Prepare Fresh Solutions: Always prepare aqueous solutions of the complex immediately before use. |
| Inconsistent results or low activity in cell-based assays. | 1. Precipitation in Media: The complex may be precipitating in the complex biological medium, reducing its effective concentration.[14] 2. Binding to Serum Proteins: The complex may bind strongly to proteins like albumin in the cell culture medium, reducing its availability to cells. | 1. Visually Inspect Wells: Check for precipitates in the culture wells using a microscope.[15] 2. Reduce Serum Concentration: If feasible for your cell line, perform the assay in low-serum or serum-free media. 3. Formulate with Transferrin: For some Ru(II) complexes, pre-mixing with transferrin can improve uptake and efficacy, as many cancer cells upregulate the transferrin receptor.[16] |
Data Presentation: Solubility Enhancement via Ligand Modification
The following table summarizes the improvement in water solubility achieved by incorporating one or two hydrophilic mTPPMS (diphenylphosphane-benzene-3-sulfonate) phosphine ligands into a Ru(II) cyclopentadienyl framework.[3]
| Complex ID | Ligand (L) | Number of mTPPMS Ligands | Water Solubility (mg/mL) |
| 1 | Imidazole | 2 | > 100 |
| 2 | 1-Benzylimidazole | 2 | > 100 |
| 3 | 1-Butylimidazole | 2 | > 100 |
| 4 | 1-(3-aminopropyl)imidazole | 2 | > 100 |
| 5 | 1-(4-methoxyphenyl)imidazole | 2 | 25.0 ± 2.1 |
| 6 | 2-Benzoylpyridine | 1 | 48.0 ± 1.5 |
| 7 | Di(2-pyridyl)ketone | 1 | 5.0 ± 0.9 |
| 8 | 1,2-(2-pyridyl)benzo-[b]thiophene | 1 | 38.0 ± 1.1 |
| Data sourced from "Design and Anticancer Properties of New Water-Soluble Ruthenium–Cyclopentadienyl Complexes".[3] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
This protocol provides a standard method for measuring the equilibrium solubility of a Ruthenium(II) complex in an aqueous buffer.
Materials:
-
Ruthenium(II) complex
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes (1.5 mL)
-
Shaker or rotator capable of constant agitation at a controlled temperature
-
Microcentrifuge
-
UV-Vis Spectrophotometer and cuvettes
-
Calibrated micropipettes and tips
Procedure:
-
Add Excess Solid: Add an excess amount of the solid Ru(II) complex to a microcentrifuge tube (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Add Solvent: Add a known volume of the aqueous buffer (e.g., 1.0 mL) to the tube.
-
Equilibrate: Tightly cap the tube and place it on a shaker/rotator at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a set period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tube at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with the same buffer to a concentration that falls within the linear range of the UV-Vis spectrophotometer. A dilution series may be necessary.
-
Quantification: Measure the absorbance of the diluted solution at the complex's λmax.
-
Calculation: Calculate the concentration of the complex in the supernatant using a pre-established calibration curve (absorbance vs. concentration). Multiply by the dilution factor to determine the equilibrium solubility. Express the final result in units such as mg/mL or mM.
Protocol 2: Preparation of a Ru(II) Complex-Cyclodextrin Inclusion Complex
This protocol describes a common method to enhance solubility by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Ruthenium(II) complex
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare CD Solution: Dissolve a molar excess of HP-β-CD (e.g., 10-fold molar excess relative to the Ru complex) in deionized water or buffer with gentle stirring.
-
Add Ru(II) Complex: Slowly add the powdered Ru(II) complex to the cyclodextrin solution while stirring.
-
Complexation: Tightly seal the container and stir the mixture at room temperature for 24-72 hours, protected from light if the complex is photosensitive. The solution should become clearer as the inclusion complex forms.
-
Filtration (Optional): If any undissolved complex remains, filter the solution through a 0.22 µm syringe filter to remove it.
-
Lyophilization: Freeze the resulting solution (e.g., using a dry ice/acetone bath or a -80 °C freezer) and then lyophilize it for 48 hours or until a dry, fluffy powder is obtained.
-
Characterization & Storage: The resulting powder is the Ru(II)-CD complex. Its formation can be confirmed by techniques like NMR or DSC. Store the powder in a desiccator, protected from light. The powder should be readily soluble in aqueous media.
Visualizations
Caption: A decision-making workflow for enhancing the solubility of Ru(II) complexes.
Caption: Simplified signaling pathway for Ru(II)-mediated Photodynamic Therapy (PDT).
References
- 1. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Anticancer Properties of New Water-Soluble Ruthenium–Cyclopentadienyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arene-ruthenium(II) complexes with hydrophilic P-donor ligands: versatile catalysts in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Encapsulation of Ru(II) Polypyridine Complexes for Tumor-Targeted Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advantageous Reactivity of Unstable Metal Complexes: Potential Applications of Metal-Based Anticancer Drugs for Intratumoral Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mitochondria-targeted ruthenium(ii) complexes for photodynamic therapy and GSH detection in living cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Ruthenium(II) Polypyridyl Complexes Containing Simple Dioxo Ligands: a Structure‐Activity Relationship Study Shows the Importance of the Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. A ruthenium(ii) based photosensitizer and transferrin complexes enhance photo-physical properties, cell uptake, and photodynamic therapy safety and efficacy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Ruthenium(II)-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for Ruthenium(II)-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My Ru(II)-catalyzed C-H activation reaction is showing low yield. What are the initial parameters I should investigate?
A1: Low yields in Ru(II)-catalyzed C-H activations can stem from several factors. A systematic optimization of reaction parameters is crucial. Initial parameters to investigate include the choice of catalyst, solvent, base, and temperature. Additives can also play a significant role. For instance, in the enantioselective C-H functionalization, the choice of ligand and silver salt additive dramatically impacts the yield and enantioselectivity.
Q2: I am observing significant formation of a debrominated side product in my cross-coupling reaction. How can I minimize this?
A2: Debromination, or hydrodehalogenation, is a common side reaction. To minimize it, consider the following:
-
Ligand Choice: The electronic and steric properties of the ligand are critical. A ligand that stabilizes the catalyst effectively can suppress side reactions.
-
Base Selection: Strong bases, particularly in the presence of protic solvents, can generate palladium-hydride species that lead to debromination. Screening different bases is recommended.
-
Temperature Control: High reaction temperatures can favor debromination. Try running the reaction at a lower temperature.
-
Substrate Protection: If your substrate has acidic protons (e.g., an N-H on a pyrazole), protection of this group can prevent interactions that promote dehalogenation.
Q3: How do I select the appropriate ligand for my Ruthenium(II)-catalyzed reaction?
A3: Ligand selection is critical for the success of the reaction. The ligand influences the catalyst's reactivity, selectivity, and stability. For enantioselective reactions, chiral ligands are necessary. For other cross-couplings, phosphine ligands, such as 1,2-bis(dimethylphosphino)ethane (dmpe), have been shown to be effective. The optimal ligand is often substrate-dependent, and screening a variety of ligands may be necessary.
Q4: What is the role of additives like silver salts (e.g., AgSbF₆) in these reactions?
A4: Silver salts are often used as halide scavengers. In many catalytic cycles, a halide ligand needs to be removed from the metal center to open up a coordination site for the substrate. Silver salts facilitate this by precipitating the halide as a silver halide (e.g., AgCl). This strategy can be crucial for achieving high catalytic activity.
Q5: My reaction is not proceeding to completion. What are some common causes for catalyst deactivation?
A5: Catalyst deactivation can occur through various pathways. Strong binding of carbon monoxide (CO), if generated in the reaction, to the ruthenium center can poison the catalyst. Oxidative degradation of the catalyst or ligands can also occur, especially if the reaction is sensitive to air or moisture. Ensuring an inert atmosphere and using degassed, anhydrous solvents can help mitigate these issues.
Troubleshooting Guides
Issue 1: Low or No Product Formation
This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Detailed Steps:
-
Reagent Integrity: Confirm the purity and correct stoichiometry of all starting materials, reagents, and solvents. Impurities can inhibit the catalyst.
-
Catalyst Activity: Ensure the ruthenium catalyst is active. If it's old or has been improperly stored, its activity may be compromised. Consider increasing the catalyst loading as a test. Some reactions require specific pre-catalysts, such as [Ru(p-cymene)Cl₂]₂ or Ru₃(CO)₁₂.
-
Solvent Effects: The choice of solvent can significantly impact the reaction. Toluene and dioxane are commonly used, but screening a range of solvents with different polarities may be beneficial. For some reactions, aqueous solvent systems can be employed.
-
Base Optimization: The strength and nature of the base are critical. Inorganic bases like K₂CO₃ or stronger alkoxides like KOtBu are often used. The optimal base will depend on the specific reaction.
-
Temperature Adjustment: Many Ru(II)-catalyzed reactions require elevated temperatures (e.g., 80-140 °C) to proceed efficiently. However, excessively high temperatures can lead to catalyst decomposition or side reactions. A temperature screen is recommended.
-
Ligand Screening: If applicable, the ligand plays a crucial role. The electronic and steric properties of the ligand can dramatically affect the outcome.
-
Inert Atmosphere: Ruthenium catalysts can be sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using properly degassed solvents.
Issue 2: Poor Regio- or Stereoselectivity
Achieving the desired selectivity is a key challenge in cross-coupling reactions.
Factors Influencing Selectivity:
-
Directing Groups: In C-H activation reactions, the directing group on the substrate is the primary determinant of regioselectivity (usually ortho). The efficiency of the directing group can be influenced by its coordinating ability.
-
Ligands: Chiral ligands are essential for achieving high enantioselectivity in asymmetric transformations. The structure of the ligand can create a chiral environment around the metal center, favoring the formation of one enantiomer over the other.
-
Additives: Additives can influence selectivity by modifying the active catalytic species or participating in key steps of the catalytic cycle.
-
Reaction Temperature: Temperature can affect the energy difference between competing reaction pathways, thereby influencing selectivity.
Data Presentation
Table 1: Optimization of Reaction Conditions for Ru(II)-Catalyzed Enantioselective C-H Functionalization
| Entry | Ligand | Additive | Yield (%) | b:l ratio | er |
| 1 | L1 | AgSbF₆ | 85 | >20:1 | 95:5 |
| 2 | L2 | AgSbF₆ | 78 | >20:1 | 92:8 |
| 3 | L1 | AgPF₆ | 65 | 15:1 | 94:6 |
| 4 | L1 | None | <5 | - | - |
Reaction conditions: 1 (0.10 mmol), 2 (0.30 mmol), [RuCl₂(p-cymene)]₂ (5 mol%), ligand (20 mol%), additive (20 mol%), toluene (1.0 mL), room temperature (23 °C). Yield and b:l (branched:linear) values were determined by ¹H NMR. The er (enantiomeric ratio) was determined by HPLC analysis.
Table 2: Effect of Base and Ligand on Ru(II)-Catalyzed Olefination
| Entry | Base | Ligand | Yield (%) |
| 1 | KOtBu | dmpe | 85 |
| 2 | K₃PO₄ | dmpe | 72 |
| 3 | K₂CO₃ | dmpe |
Technical Support Center: Ruthenium(II) Complex Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ruthenium(2+) complexes. The focus is on preventing ligand dissociation to ensure the integrity and efficacy of your compounds during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ligand dissociation in my Ru(II) complexes?
A1: Ligand dissociation in Ruthenium(II) complexes is primarily influenced by several factors:
-
Hydrolysis: Particularly in aqueous solutions, ligands linked via carboxylate or phosphonate groups can be unstable and prone to hydrolysis. Phosphonate binding, for instance, can become unstable at a pH above 5.[1]
-
Oxidation: The Ruthenium(II) center can be susceptible to oxidation, which can destabilize the complex and lead to ligand loss. This is often observed during synthesis and purification if not performed under inert conditions.[2]
-
Photodissociation: Exposure to light can induce ligand dissociation, a property that is sometimes exploited in photodynamic therapy but can be a stability issue in other applications.
-
Solvent Effects: The choice of solvent is critical. Chlorinated solvents, in particular, should be used with caution as they can be detrimental to complex stability. It is recommended to use dry, deoxygenated solvents.[2]
-
Ligand Lability: Certain ligands, such as dimethyl sulfoxide (dmso) and some N-heterocyclic ligands found in NAMI-A type complexes, are inherently more labile and can dissociate, especially in biological media or upon protein binding.[3]
-
pH Instability: The stability of some ligand-metal bonds is pH-dependent. For example, phosphonate linkages to metal oxides can be unstable above pH 5.[1]
Q2: How can I improve the stability of my Ru(II) complex against hydrolysis?
A2: To combat hydrolysis, especially in aqueous environments, consider the following strategies:
-
Incorporate Chelating Ligands: Using multidentate ligands, such as polypyridyl derivatives, can significantly enhance stability due to the chelate effect.[3]
-
Surface Coatings: For complexes immobilized on surfaces, applying a hydrophobic polymer coating like poly(methyl methacrylate) (PMMA) can create a physical barrier against water.[4]
-
Electropolymerization: Creating a cross-linked polymer network around the complex through electropolymerization of vinyl-derivatized ligands can offer substantial protection against hydrolysis.[1][5]
-
Silanization: The use of silane chemistry to anchor complexes to surfaces provides a more robust linkage that is less susceptible to hydrolysis compared to carboxylate or phosphonate groups.[1][5]
Q3: My complex seems to be degrading during synthesis and purification. What steps can I take to prevent this?
A3: Degradation during synthesis and workup is often due to oxidation. To mitigate this:
-
Utilize Air-Free Techniques: Employing a Schlenk line or a glove box to maintain an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the Ru(II) center.[2]
-
Use Dry, Deoxygenated Solvents: Solvents should be thoroughly dried and deoxygenated before use to eliminate potential oxidants.[2]
-
Avoid Chlorinated Solvents: If possible, avoid using chlorinated solvents like dichloromethane and chloroform, as they can promote degradation.[2]
-
Rapid Isolation: Isolate the product as quickly as possible from the reaction mixture to minimize exposure to potentially destabilizing conditions.[2]
Q4: Are there specific ligand types that are known to enhance the stability of Ru(II) complexes?
A4: Yes, the choice of ligand plays a pivotal role in the stability of the complex:
-
Polypyridyl Ligands: Ligands like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) are classic examples of chelating ligands that form stable complexes with Ru(II).
-
Arene Ligands: Half-sandwich "piano-stool" complexes containing an η6-arene ring are known to stabilize the +2 oxidation state of the ruthenium center.[6]
-
N,N-Donor Ligands: Ligands that coordinate through two nitrogen atoms can form stable five-membered chelate rings with the ruthenium center.[7]
-
Rigid Ligands: More rigid ligand structures, such as phenanthroline, can lead to more stable complexes compared to more flexible ligands like bipyridine.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Unexpected loss of biological activity or inconsistent results.
This could be a sign of ligand dissociation, where the active form of the complex is not being maintained under experimental conditions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Issue 2: Color change or precipitation observed in the stock solution.
This often indicates decomposition or oxidation of the Ru(II) complex.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution instability.
Data on Stabilization Methods
The following table summarizes the effectiveness of various stabilization techniques.
| Stabilization Method | Key Principle | Reported Improvement | Conditions | Reference |
| PMMA Dip-Coating | Creates a hydrophobic barrier, preventing water access to the ligand-surface linkage. | Up to a ~100-fold enhancement in photo-stability. | Aqueous solutions, pH 1-12. | [4] |
| Silanization + Electropolymerization | Covalent silane linkage to the surface combined with a cross-linked polymer network. | Stable redox cycling for ~4 hours. | Aqueous solutions, stable at pH > ~6. | [1][5] |
| Arene Ligand Coordination | The aromatic π-ligand stabilizes the Ru(II) oxidation state. | Qualitatively high stability, preventing rapid oxidation to Ru(III). | General synthetic conditions. | [7] |
Key Experimental Protocols
Protocol 1: Surface Stabilization by PMMA Dip-Coating
This protocol describes a general procedure for applying a protective poly(methyl methacrylate) (PMMA) layer to Ru(II) complexes bound to metal oxide films.
-
Objective: To enhance the stability of surface-bound Ru(II) complexes in aqueous solutions.
-
Methodology:
-
Prepare a solution of PMMA in a suitable organic solvent (e.g., dichloromethane) at the desired weight percentage.
-
Immerse the metal oxide film functionalized with the Ru(II) complex into the PMMA solution for a defined period.
-
Withdraw the film at a controlled rate.
-
Allow the solvent to evaporate, leaving a conformal PMMA coating.
-
The thickness of the PMMA layer can be controlled by adjusting the weight percentage of PMMA in the dip-coating solution.[4]
-
-
Workflow Diagram:
References
- 1. Stabilization of Ruthenium(II) Polypyridyl Chromophores on Mesoporous TiO2 Electrodes: Surface Reductive Electropolymerization and Silane Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Complexes of Ruthenium(II) as Promising Dual-Active Agents against Cancer and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low quantum yields in Ruthenium(2+) luminophores
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low quantum yields with Ruthenium(II) luminophores.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: My Ru(II) complex has a significantly lower quantum yield than expected.
Question: I've synthesized a Ruthenium(II) luminophore, but the measured quantum yield is disappointingly low. What are the common causes and how can I troubleshoot this?
Answer: Low quantum yields in Ruthenium(II) complexes can arise from several factors, ranging from the molecular structure of the complex to the experimental conditions. Below is a step-by-step guide to help you identify and resolve the issue.
Troubleshooting Workflow
Minimizing side reactions in Ruthenium(2+) catalyzed hydroarylation
Welcome to the technical support center for Ruthenium(II)-catalyzed hydroarylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their hydroarylation experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you minimize side reactions and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in Ru(II)-catalyzed hydroarylation, and how can they be minimized?
A1: Common side reactions include difunctionalization (dialkylation) of the arene, catalyst decomposition, and in some cases, β-hydride elimination.[1]
-
Difunctionalization: This occurs when the mono-alkylated product undergoes a second hydroarylation. To minimize this, consider using a more sterically hindered directing group on your aromatic substrate.[2][3] For instance, switching from a 2-phenylpyridine to a 3-methyl-2-phenylpyridine directing group has been shown to exclusively yield the mono-functionalized product.[2][3] Optimizing the stoichiometry of the reactants, particularly avoiding a large excess of the olefin, can also be beneficial.
-
Catalyst Decomposition: Catalyst deactivation can occur through various pathways, including the formation of inactive Ru species.[4] Ensuring an inert atmosphere (e.g., argon or nitrogen) and using purified, degassed solvents can help prevent oxidative decomposition. In some systems, catalyst decomposition is concentration-dependent; higher catalyst concentrations can lead to bimolecular decomposition pathways.[4]
-
β-Hydride Elimination: While less common as a primary side reaction in many optimized systems, it can compete with the desired C-C bond formation. The choice of ligands and reaction conditions can influence the rate of β-hydride elimination versus reductive elimination.
Q2: How does the choice of directing group affect the reaction outcome?
A2: The directing group is crucial for achieving high regioselectivity in C-H activation and can significantly influence the reaction efficiency and selectivity.[5][6]
-
Steric Hindrance: As mentioned above, sterically bulky directing groups can prevent over-alkylation.[2][3]
-
Coordinating Atom: The nature of the coordinating atom (e.g., nitrogen in pyridines, oxygen in amides or carboxylic acids) influences the stability of the ruthenacycle intermediate and thus the overall catalytic activity.[4] Amides, pyridines, and carboxylic acids are commonly employed directing groups.[4][7]
-
Electronic Properties: The electronic properties of the directing group can modulate the reactivity of the C-H bond.
Q3: What is the role of additives such as silver salts (AgSbF₆, AgOAc) or copper salts (Cu(OAc)₂)?
A3: Additives are often essential for generating the active catalytic species and improving reaction efficiency.
-
Halide Scavengers: Silver salts like AgSbF₆ are frequently used as halide scavengers.[4][6] They abstract chloride ligands from the ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂, to generate a more reactive cationic Ru(II) species.
-
Oxidants/Co-catalysts: Copper(II) salts like Cu(OAc)₂ can act as co-catalysts or oxidants in certain catalytic cycles.[4] They can facilitate the formation of the active catalyst and participate in the regeneration of the Ru(II) species.[4][6]
Q4: Can photochemical methods improve my Ru(II)-catalyzed hydroarylation?
A4: Yes, visible light-induced hydroarylation has emerged as a powerful technique for conducting these reactions under significantly milder conditions.[7][8][9][10]
-
Milder Conditions: Photochemical methods often allow reactions to proceed at room temperature, in contrast to the high temperatures (e.g., 100-120 °C) typically required for thermally activated systems.[7][8]
-
Improved Selectivity: The milder conditions can lead to improved mono-selectivity and better functional group tolerance.[8] For example, a photo-induced approach using [Ru(OAc)₂(p-cymene)] as the catalyst has been shown to be highly efficient and selective.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst | • Ensure the Ru precursor is of high quality and stored under inert conditions.• Activate the catalyst precursor as described in the protocol (e.g., using a silver salt to abstract halides). |
| 2. Insufficient reaction temperature or time | • For thermal reactions, incrementally increase the temperature (e.g., in 10 °C steps) and monitor the reaction progress over a longer period.[3]• For photochemical reactions, ensure the light source is of the correct wavelength and intensity. | |
| 3. Poor solvent quality | • Use anhydrous, degassed solvents to prevent catalyst deactivation by water or oxygen. | |
| 4. Incompatible directing group or substrate | • Verify that the directing group is suitable for the specific Ru catalyst system.• Some substrates may be inherently less reactive; consider modifying the substrate or the catalytic system. | |
| Formation of Dialkylated Product | 1. Overly reactive C-H bond in the mono-alkylated product | • Use a more sterically hindered directing group to disfavor the second C-H activation.[2][3]• Adjust the stoichiometry to use a smaller excess of the olefin. |
| 2. High reaction temperature or prolonged reaction time | • Reduce the reaction temperature and monitor for the optimal time to stop the reaction before significant dialkylation occurs. | |
| Poor Regio- or Stereoselectivity | 1. Inappropriate ligand or catalyst system | • The ligand environment around the ruthenium center plays a critical role in determining selectivity.[11] Experiment with different ligands (e.g., bipyridines with varying electronic properties).[11]• For terminal alkynes, some Ru complexes favor (E)-vinylic esters while others favor the (Z)-isomer.[11] |
| 2. Reaction mechanism pathway | • The reaction can proceed through different pathways (e.g., oxidative addition vs. deprotonation), which can affect selectivity.[12] Adjusting additives and reaction conditions can favor one pathway over another. | |
| Catalyst Decomposition (Color Change to Dark Brown/Black) | 1. Presence of oxygen or water | • Rigorously exclude air and moisture using Schlenk techniques or a glovebox. Use freshly distilled and degassed solvents. |
| 2. High catalyst concentration | • In some cases, catalyst decomposition is bimolecular. Try lowering the catalyst loading.[4] | |
| 3. Thermal instability of the catalyst | • If using high temperatures, the catalyst may be degrading. Investigate if a lower temperature for a longer duration gives a better result, or consider a photochemical approach.[7][8] |
Data Presentation
Table 1: Effect of Ruthenium Catalyst on Photochemical Hydroarylation
| Entry | Catalyst | Yield of 2a (%) |
| 1 | [Ru(OAc)₂(p-cymene)] | 85 |
| 2 | [RuCl₂(p-cymene)]₂ | <85 |
| 3 | [Ru(O₂CMes)₂(p-cymene)] | <85 |
Reaction conditions: ketimine 1a (0.20 mmol), 1-octene (0.60 mmol), catalyst (10 mol%), 1,4-dioxane (1.0 mL), room temperature (30–35 °C), visible light irradiation. Yields are for the isolated product after hydrolysis.[7][8]
Table 2: Influence of Directing Group on Mono- vs. Difunctionalization
| Entry | Directing Group | Mono-functionalized Product Yield (%) | Di-functionalized Product Yield (%) |
| 1 | 2-phenylpyridine | 37 | 4 |
| 2 | 3-trifluoromethyl-2-phenylpyridine | Exclusive mono-functionalization | Not observed |
| 3 | 3-methyl-2-phenylpyridine | Exclusive mono-functionalization | Not observed |
Reaction conditions: 5 mol% [RuCl₂(p-cymene)]₂, BTP, and sodium tert-butoxide at 100 °C for 24 h.[2]
Experimental Protocols
General Protocol for Thermal Ru(II)-Catalyzed Hydroarylation
-
Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the arene substrate (0.2 mmol), the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 5 mol%), and any solid additives (e.g., AgSbF₆, 20 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent and Reactant Addition: Add the anhydrous, degassed solvent (e.g., DCE, 1.0 mL) followed by the olefin (0.6 mmol).
-
Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C). Stir for the specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is typically filtered through a short pad of silica gel or celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
General Protocol for Photo-Induced Ru(II)-Catalyzed Hydroarylation
-
Preparation: To a reaction vial, add the ketimine substrate (0.20 mmol), [Ru(OAc)₂(p-cymene)] (10 mol%), and a magnetic stir bar.
-
Solvent and Reactant Addition: Add 1,4-dioxane (1.0 mL) and 1-octene (0.60 mmol).
-
Reaction: Seal the vial and place it in a photoreactor equipped with a cooling fan to maintain room temperature (30–35 °C). Irradiate with visible light (e.g., blue LEDs) and stir for the required time (e.g., 24 hours).
-
Hydrolysis and Work-up: After the reaction, add 1 M HCl (3.0 mL) and stir for 1 hour to hydrolyze the imine. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
Caption: General catalytic cycle for Ru(II)-catalyzed hydroarylation.
Caption: Pathway showing the undesired difunctionalization side reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Ru(II)‐Catalyzed Hydroarylation of in situ Generated 3,3,3‐Trifluoro‐1‐propyne by C−H Bond Activation: A Facile and Practical Access to β‐Trifluoromethylstyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ruthenium-catalyzed hydroarylation reactions as the strategy towards the synthesis of alkylated arenes and substituted alkenes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00211J [pubs.rsc.org]
- 5. Ruthenium-catalyzed hydroarylation reactions as the strategy towards the synthesis of alkylated arenes and substituted alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ruthenium-catalyzed hydroarylation reactions as the strategy towards the synthesis of alkylated arenes and substituted alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visible light-induced ruthenium( ii )-catalyzed hydroarylation of unactivated olefins - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06005A [pubs.rsc.org]
- 8. Visible light-induced ruthenium(ii)-catalyzed hydroarylation of unactivated olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visible light-induced ruthenium(ii)-catalyzed hydroarylation of unactivated olefins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Visible light-induced ruthenium(ii)-catalyzed hydroarylation of unactivated olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligand and Substrate Effects on Regio- and Stereoselective Ru(II)-Catalyzed Hydroacyloxylations to Vinylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the ruthenium-catalyzed hydroarylation of alkynes with aromatics: synthesis of trisubstituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Catalytic Turnover Number of Ruthenium(II) Catalysts
Welcome to the Technical Support Center for Ruthenium(II) Catalysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing experimental conditions to enhance the catalytic turnover number (TON) of Ru(II) catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the Catalytic Turnover Number (TON) and why is it a critical parameter for my research?
A1: The Turnover Number (TON) is a measure of a catalyst's efficiency and longevity. It represents the total number of substrate molecules that one molecule of the catalyst can convert into the product before it becomes inactive. A high TON is desirable as it signifies a more productive and cost-effective catalytic system, which in turn necessitates lower catalyst loadings.
Q2: My Ru(II)-catalyzed reaction shows a low TON. What are the general areas I should investigate?
A2: A low TON in Ru(II)-catalyzed reactions can often be attributed to several factors. Key areas to investigate include:
-
Catalyst Activation: Incomplete or improper activation of the Ru(II) precatalyst.
-
Catalyst Deactivation: Decomposition of the active catalyst species during the reaction.
-
Reaction Conditions: Suboptimal temperature, pressure, solvent, or reactant concentrations.
-
Purity of Reagents: Presence of impurities in substrates, solvents, or additives that can act as catalyst poisons.
-
Ligand Effects: The electronic and steric properties of the ligands coordinated to the ruthenium center.
Q3: How does the choice of ligand impact the turnover number of a Ru(II) catalyst?
A3: Ligands play a crucial role in determining the activity, selectivity, and stability of Ru(II) catalysts. The electronic properties of a ligand (σ-donating or π-accepting) and its steric bulk can significantly influence the catalytic cycle. For instance, in olefin metathesis, bulky N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and increase the TON.[1] Conversely, certain ligands might promote catalyst decomposition pathways, leading to a lower TON.
Q4: Can additives be used to improve the turnover number?
A4: Yes, additives can have a significant impact on the catalytic performance. For example, in some Ru(II)-catalyzed C-H functionalization reactions, the addition of salts like AgSbF₆ can act as a halide scavenger, generating a more active cationic ruthenium species and thereby improving the reaction yield and turnover.[2] However, the effect of an additive is highly dependent on the specific reaction, and screening of different additives may be necessary.
Q5: What are the common deactivation pathways for Grubbs-type Ru(II) catalysts in olefin metathesis?
A5: Grubbs catalysts can deactivate through several pathways, including:
-
Bimolecular decomposition: Reaction between two catalyst molecules.
-
Intramolecular C-H activation: Activation of a C-H bond within the catalyst's own ligand framework, leading to an inactive species.[3]
-
Reaction with impurities: Decomposition can be initiated by impurities such as water, oxygen, amines, or alcohols present in the reaction mixture.[4][5][6]
-
Formation of stable off-cycle species: The catalyst can form stable complexes with the substrate or product that do not proceed through the catalytic cycle.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity/Turnover Number
| Potential Cause | Troubleshooting Steps |
| Incomplete Precatalyst Activation | Ensure the precatalyst is properly activated to the catalytically active species. For instance, [RuCl2(p-cymene)]2 often requires an in situ reaction with a ligand and an activator. Review the activation protocol, ensuring correct stoichiometry, temperature, and time. |
| Catalyst Poisoning | Impurities in the substrate, solvent, or from glassware can poison the catalyst. Use high-purity, dry solvents and substrates. Thoroughly clean glassware, potentially with an acid wash followed by rinsing with deionized water and drying. |
| Suboptimal Reaction Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to catalyst decomposition. Gradually increase or decrease the reaction temperature in increments of 5-10°C and monitor the reaction progress. |
| Incorrect Ligand Choice | The electronic and steric properties of the ligand are critical. If possible, screen a variety of ligands with different properties. For example, in some hydrogenations, σ-donor ligands can increase catalyst activity.[7] |
| Atmosphere Control | Many Ru(II) catalysts are sensitive to air and moisture. Ensure all reactions are performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk or glovebox techniques. |
Issue 2: Catalyst Deactivation During the Reaction
| Potential Cause | Troubleshooting Steps |
| Thermal Decomposition | High reaction temperatures can lead to catalyst decomposition. Attempt to run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Reaction with Solvent or Substrate | The solvent or substrate may be reacting with the catalyst, leading to deactivation. For example, primary alcohols can react with Grubbs catalysts to form inactive ruthenium hydride species.[4] Consider using a more inert solvent or protecting reactive functional groups on the substrate. |
| Product Inhibition | The product of the reaction may coordinate to the ruthenium center and inhibit further catalysis. If suspected, try to remove the product as it is formed, for example, by using a biphasic system or by precipitation. |
| Bimolecular Decomposition | At high catalyst concentrations, bimolecular decomposition pathways can become significant. Try running the reaction at a lower catalyst loading. |
Data Presentation
Table 1: Effect of Ligands on Turnover Number (TON) in Ru(II)-Catalyzed Olefin Metathesis
| Catalyst Generation | Ligand 1 (L¹) | Ligand 2 (L²) | Substrate | TON | Reference |
| 1st Gen. Grubbs | PCy₃ | PCy₃ | 1-octene | >120,000 | [1] |
| 2nd Gen. Grubbs | IMesH₂ | PCy₃ | 1-octene | >600,000 | [1] |
| 2nd Gen. Grubbs | IPrH₂ | PCy₃ | 1-octene | >640,000 | [1] |
| Hoveyda-Grubbs 2 | H₂IMes | Isopropoxy | 1-octene | 6448 | [8] |
PCy₃ = Tricyclohexylphosphine, IMesH₂ = 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene, IPrH₂ = 1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene, H₂IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene
Table 2: Turnover Frequency (TOF) in Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones
| Catalyst | Substrate | TOF (h⁻¹) | Reference |
| Ru-NNN Complex | Cyclohexanone | 576 | [9] |
| Ru-NNN Complex | Cyclopentanone | 392 | [9] |
| Ru-NNN Complex | 2-Heptanone | 182 | [9] |
| Ru/TiO₂ | Levulinic Acid | 19,045 | [10] |
| Ru/C | Levulinic Acid | 1,909 | [10] |
Experimental Protocols
Protocol 1: General Procedure for in situ Activation of [RuCl₂(p-cymene)]₂ for C-H Activation
-
Preparation: In a glovebox or under an inert atmosphere, add [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol%) and the desired ligand (e.g., a phosphine or NHC precursor, 0.011 mmol, 2.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the desired dry, degassed solvent (e.g., THF, 1,4-dioxane, or toluene, ~1 mL).
-
Activation: If an additive is required (e.g., AgSbF₆ or a carboxylate), add it at this stage. Stir the mixture at the specified temperature (often room temperature to 80°C) for the recommended time (typically 15-60 minutes) to allow for the formation of the active monomeric Ru(II) species.[2][11]
-
Reactant Addition: Add the substrate and coupling partner to the activated catalyst solution.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or NMR).
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of Ketones
-
Catalyst Preparation: In an inert atmosphere, dissolve the chiral Ru(II) catalyst (e.g., a Ru-TsDPEN complex, typically 0.1-1 mol%) in the hydrogen-donor solvent (e.g., isopropanol or a formic acid/triethylamine mixture).
-
Base Addition: Add a base (e.g., potassium isopropoxide or triethylamine) to the catalyst solution. The base is crucial for the formation of the active ruthenium-hydride species.
-
Substrate Addition: Add the ketone substrate to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (often ranging from room temperature to 80°C).
-
Monitoring and Work-up: Monitor the reaction for conversion and enantiomeric excess (ee%). Once the reaction is complete, quench the reaction and perform a standard aqueous work-up followed by purification of the chiral alcohol product.
Visualizations
Caption: Generalized catalytic cycle for Ru(II)-catalyzed C-H activation.
Caption: Competing productive and deactivation pathways for Grubbs catalysts.
Caption: A logical workflow for troubleshooting a low turnover number.
References
- 1. researchgate.net [researchgate.net]
- 2. [RuCl 2 (η 6 - p -cymene)] complexes bearing phosphinous acid ligands: preparation, application in C–H bond functionalization and mechanistic investig ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04683A [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media [frontiersin.org]
- 11. Visible light-induced ruthenium( ii )-catalyzed hydroarylation of unactivated olefins - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06005A [pubs.rsc.org]
Technical Support Center: Tuning the Redox Potential of Ruthenium(II) Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ruthenium(II) complexes. Here, you will find targeted advice to address common challenges encountered during experiments aimed at modulating the redox potential of these versatile compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for tuning the redox potential of a Ruthenium(II) complex?
The principal strategy involves modifying the electronic properties of the ligands coordinated to the Ruthenium center. The redox potential of a Ru(II)/Ru(III) couple is sensitive to the electron density at the metal center. Ligands that are strong σ-donors or π-acceptors will stabilize the Ru(II) state, making it more difficult to oxidize and thus shifting the redox potential to more positive values. Conversely, ligands that are weaker σ-donors or are π-donors will destabilize the Ru(II) state, making it easier to oxidize and shifting the redox potential to more negative values.[1][2][3]
Q2: How do electron-donating and electron-withdrawing substituents on the ligands affect the redox potential?
Incorporating electron-donating groups (EDGs) onto the ligand framework increases the electron density on the Ruthenium center. This destabilizes the d-orbitals of the metal, making the Ru(II) complex easier to oxidize and resulting in a cathodic (less positive) shift of the Ru(III)/Ru(II) redox potential.[4] Common EDGs include alkyl, alkoxy, and amino groups.
Conversely, attaching electron-withdrawing groups (EWGs) to the ligands decreases the electron density on the Ruthenium center. This stabilizes the d-orbitals, making the complex more difficult to oxidize and causing an anodic (more positive) shift in the redox potential.[5][6] Examples of EWGs include nitro, cyano, and trifluoromethyl groups.[5][7]
Q3: Can the solvent affect the measured redox potential?
Yes, the solvent can have a significant impact on the measured redox potential of a Ruthenium(II) complex.[8][9] The solvent's polarity and coordinating ability can influence the stability of the different oxidation states of the complex. For instance, a more polar solvent may preferentially stabilize a more highly charged species (e.g., Ru(III) over Ru(II)), thus affecting the ease of oxidation. It is crucial to be consistent with the solvent system when comparing the redox potentials of different complexes.
Troubleshooting Guides
Problem 1: The change in redox potential upon ligand modification is smaller than expected.
-
Possible Cause: The position of the substituent on the ligand may not have a strong electronic influence on the coordinating atoms.
-
Troubleshooting Step: Ensure that the electron-donating or electron-withdrawing group is placed in a position that allows for effective electronic communication with the metal center, typically in conjugation with the coordinating atoms of the ligand. For bipyridyl ligands, substitution at the 4,4'- or 5,5'-positions is generally more effective than at the 3,3'- or 6,6'-positions for purely electronic effects.
-
-
Possible Cause: The electronic effect of the substituent is being counteracted by steric effects.
-
Troubleshooting Step: Consider the size of the substituent. A bulky group near the coordination site can distort the geometry of the complex, which can also influence the redox potential, sometimes in opposition to the expected electronic effect.[10]
-
Problem 2: The cyclic voltammogram (CV) of my Ruthenium(II) complex shows an irreversible or quasi-reversible wave for the Ru(II)/Ru(III) couple.
-
Possible Cause: The Ru(III) species is unstable and undergoes a chemical reaction following oxidation.
-
Troubleshooting Step: Try increasing the scan rate of the cyclic voltammetry experiment. A faster scan rate may allow for the observation of the reverse (reduction) wave before the chemical decomposition of the Ru(III) species can occur. Also, ensure the solvent and electrolyte are pure and deoxygenated, as impurities or oxygen can react with the oxidized complex.
-
-
Possible Cause: Ligand dissociation or rearrangement upon oxidation.
-
Troubleshooting Step: Consider using more strongly coordinating or chelating ligands to enhance the stability of the complex in both the Ru(II) and Ru(III) oxidation states.
-
Problem 3: I am observing multiple redox waves, and it is unclear which corresponds to the Ru(II)/Ru(III) couple.
-
Possible Cause: The ligands themselves are redox-active.
-
Troubleshooting Step: Run a cyclic voltammogram of the free ligand under the same experimental conditions to determine its redox potential. This will help to distinguish between metal-centered and ligand-centered redox events.[11]
-
-
Possible Cause: The presence of impurities or decomposition products.
Quantitative Data
The following tables summarize the effect of ligand substitution on the redox potential of selected Ruthenium(II) complexes. All potentials are reported versus a common reference electrode for comparison.
Table 1: Effect of Substituents on the Ru(III)/Ru(II) Redox Potential of [Ru(bpy)2(L)]2+ Complexes
| Ligand (L) | Substituent (X) | E1/2 (V vs. Ag/AgCl) | Reference |
| 4,4'-X2-2,2'-bipyridine | -H | +1.26 | Adapted from multiple literature sources |
| 4,4'-X2-2,2'-bipyridine | -CH3 | +1.18 | Adapted from multiple literature sources |
| 4,4'-X2-2,2'-bipyridine | -OCH3 | +1.09 | Adapted from multiple literature sources |
| 4,4'-X2-2,2'-bipyridine | -Cl | +1.35 | Adapted from multiple literature sources |
| 4,4'-X2-2,2'-bipyridine | -COOEt | +1.52 | Adapted from multiple literature sources |
| 4,4'-X2-2,2'-bipyridine | -CN | +1.65 | [7] |
| 4,4'-X2-2,2'-bipyridine | -NO2 | +1.70 | Adapted from multiple literature sources |
Table 2: Effect of Ancillary Ligands on the Redox Potential of [Ru(L)(Q)Cl]n+ Complexes
| Main Ligand (L) | Ancillary Ligand (Q) | Ligand Type | E1/2 (V vs. Fc/Fc+) | Reference |
| 2,6-bis(phenylazo)pyridine | pcp | Strong π-acceptor | +0.55 | [1] |
| 2,6-bis(phenylazo)pyridine | bpy | Moderate π-acceptor | +0.30 | [1] |
| 2,6-bis(phenylazo)pyridine | acac- | Strong σ-donor | -0.45 | [1] |
| 2,6-bis(phenylazo)pyridine | DTBCat2- | Strong π-donor | -0.80 | [1] |
Experimental Protocols
Key Experiment: Determination of Redox Potential by Cyclic Voltammetry (CV)
This protocol outlines the general procedure for measuring the redox potential of a Ruthenium(II) complex.
Materials:
-
Ruthenium(II) complex of interest
-
High-purity solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Reference compound (e.g., ferrocene)
-
Voltammetric cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
Procedure:
-
Prepare the electrolyte solution: Dissolve the supporting electrolyte (e.g., 0.1 M TBAPF6) in the chosen solvent.
-
Prepare the analyte solution: Dissolve a small amount of the Ruthenium(II) complex (typically 1-2 mM) in the electrolyte solution.
-
Assemble the electrochemical cell:
-
Polish the working electrode to a mirror finish with alumina slurry, rinse with solvent, and dry.
-
Place the working, reference, and counter electrodes in the cell containing the analyte solution.
-
Ensure the tip of the reference electrode is close to the working electrode.
-
-
Deoxygenate the solution: Bubble a stream of inert gas (e.g., argon or nitrogen) through the solution for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the measurement.
-
Perform the cyclic voltammetry measurement:
-
Set the potential window to scan over the expected redox event. For a typical Ru(II)/Ru(III) couple, a scan from 0 V to +1.8 V might be appropriate.
-
Set the scan rate, starting with a typical value of 100 mV/s.
-
Record the cyclic voltammogram.
-
-
Determine the half-wave potential (E1/2):
-
For a reversible wave, the half-wave potential is calculated as E1/2 = (Epa + Epc) / 2, where Epa is the anodic peak potential and Epc is the cathodic peak potential.
-
-
Internal Referencing:
-
After recording the CV of the complex, add a small amount of ferrocene to the solution.
-
Record the CV of the ferrocene/ferrocenium (Fc/Fc+) couple.
-
Report the redox potential of the Ruthenium(II) complex relative to the Fc/Fc+ couple, which has a well-defined potential.
-
Visualizations
Caption: Relationship between ligand modification and the redox potential of a Ruthenium(II) complex.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tuning of redox properties for the design of ruthenium anticancer drugs: part 2. Syntheses, crystal structures, and electrochemistry of potentially antitumor [Ru III/II Cl6-n(Azole)n]z(n = 3, 4, 6) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Theoretical investigation of solvent and oxidation/deprotonation effects on the electronic structure of a mononuclear Ru-aqua-polypyridine complex in ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02154H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ruthenium(II) Complex Containing a Redox-Active Semiquinonate Ligand as a Potential Chemotherapeutic Agent: From Synthesis to In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Addressing catalyst deactivation in Ruthenium(2+) mediated reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with catalyst deactivation in Ruthenium(II)-mediated reactions, particularly in cross-coupling and C-H activation/annulation reactions.
Troubleshooting Guides and FAQs
This section is designed to help you diagnose and resolve common issues that can lead to catalyst deactivation and poor reaction outcomes.
Issue 1: My reaction is sluggish or has stalled completely.
A slow or stalled reaction is a common indicator of catalyst deactivation. The following questions will help you pinpoint the potential cause.
-
Q1: Could my catalyst be sensitive to air or moisture?
-
Q2: Have I considered the purity of my reagents and solvents?
-
A2: Impurities in your starting materials, reagents, or solvents are a frequent cause of catalyst poisoning. Common poisons for ruthenium catalysts include sulfur compounds (e.g., thiols, H₂S), phosphorus compounds, and strongly coordinating species.[6] These impurities can irreversibly bind to the active sites of the catalyst, rendering it inactive. Always use high-purity, recently distilled or degassed solvents and purified reagents.
-
-
Q3: Is it possible that my starting materials or products are inhibiting the catalyst?
-
A3: Yes, in some cases, the starting materials or the reaction products can act as inhibitors. For example, strongly coordinating functional groups on your substrate or product, such as certain nitrogen or sulfur-containing heterocycles, can bind to the ruthenium center and hinder the catalytic cycle.[7] If you suspect product inhibition, monitoring the reaction progress over time may show an initial burst of activity followed by a slowdown.
-
-
Q4: Could the reaction temperature be a factor?
-
A4: Both excessively high and low temperatures can be detrimental. High temperatures can lead to thermal decomposition of the catalyst or ligands, as well as catalyst agglomeration (sintering) in the case of heterogeneous or nanoparticle catalysts.[6][8] Conversely, a temperature that is too low may not be sufficient to overcome the activation energy of the catalytic cycle. Optimization of the reaction temperature is often a critical step.
-
Issue 2: I am observing the formation of unexpected byproducts.
The formation of byproducts can indicate a change in the catalytic pathway due to catalyst deactivation or side reactions.
-
Q5: Why am I seeing homocoupling of my starting materials?
-
A5: Homocoupling can occur when the desired cross-coupling reaction is slow. This can be a result of catalyst deactivation, suboptimal reaction conditions, or an inefficient transmetalation step in cross-coupling reactions. The choice of ligands and additives can significantly influence the relative rates of cross-coupling versus homocoupling.
-
-
Q6: My reaction is producing reduced (dehalogenated) or oxidized byproducts. What could be the cause?
-
A6: The formation of reduced byproducts, such as the dehalogenation of an aryl halide, can be indicative of the formation of ruthenium-hydride species that participate in a competing catalytic cycle. The presence of water or other protic sources can sometimes contribute to this. Oxidized byproducts may suggest that the catalyst is participating in unwanted oxidation reactions, potentially involving air or other oxidants present in the reaction mixture.
-
Issue 3: My catalyst appears to have changed color or precipitated from the solution.
A visual change in the catalyst is a strong indication of a change in its chemical state.
-
Q7: The color of my reaction mixture has changed significantly. What does this mean?
-
A7: A color change often signifies a change in the oxidation state or coordination environment of the ruthenium center. For example, the formation of Ru(0) nanoparticles (often appearing as a black precipitate) can occur through reductive elimination pathways. This is a common deactivation pathway for homogeneous catalysts.
-
-
Q8: My homogeneous catalyst has precipitated out of solution. Is it still active?
-
A8: Precipitation of a homogeneous catalyst usually indicates deactivation. The precipitate could be inactive Ru(0) nanoparticles, insoluble oxidized species, or a decomposed form of the catalyst. In most cases, the precipitated catalyst is no longer catalytically active for the desired transformation.
-
Data on Catalyst Deactivation and Regeneration
The following tables summarize key data related to the deactivation and regeneration of Ruthenium(II) catalysts.
Table 1: Common Poisons for Ruthenium Catalysts and Their Effects
| Poison Class | Examples | Effect on Catalyst Activity | Mitigation Strategies |
| Sulfur Compounds | Thiols, H₂S, Thiophenes | Strong, often irreversible deactivation by blocking active sites. | Use high-purity reagents and solvents; pass reagents through a column of activated alumina or carbon. |
| Carbon Monoxide (CO) | From decarbonylation of reagents or as an impurity | Strong coordination to the Ru center, inhibiting substrate binding. | Optimize reaction conditions to avoid decarbonylation; use CO-free gas streams. |
| Halogens | Excess halide ions | Can alter the electronic properties of the catalyst and inhibit activity. | Use halide-free precursors or additives that can scavenge excess halides. |
| Strongly Coordinating Ligands | Certain phosphines, amines, heterocycles | Can compete with the desired substrates for coordination to the Ru center. | Judicious choice of ligands and additives; use of pre-catalysts. |
Table 2: Comparison of Regeneration Methods for Deactivated Ruthenium Catalysts
| Regeneration Method | Typical Conditions | Applicable to | Efficacy | Reference |
| Oxidative Treatment | Treatment with air or O₂ at elevated temperatures (e.g., 200-400°C). | Supported Ru catalysts. | Can remove carbonaceous deposits and re-oxidize the Ru to a soluble form. | [9] |
| Hydrogen Reduction | Treatment with H₂ at elevated temperatures (e.g., 300-500°C). | Supported Ru catalysts. | Can reduce oxidized Ru species back to the active metallic state. | [9] |
| Solvent Washing | Washing with specific solvents to remove adsorbed inhibitors. | Homogeneous and supported catalysts. | Effective for removing weakly bound inhibitors and soluble byproducts. | - |
| Chemical Treatment | Treatment with acids or bases to remove specific poisons. | Supported catalysts. | Can be effective for removing specific poisons like sulfur, but may also damage the catalyst. | - |
Experimental Protocols
Protocol 1: General Procedure for Diagnosing Catalyst Deactivation
This protocol outlines a systematic approach to identifying the cause of catalyst deactivation.
-
Establish a Baseline: Run the reaction under standard, optimized conditions with a fresh batch of catalyst and high-purity reagents. Record the initial reaction rate and final yield. This will serve as your benchmark.
-
Test for Air and Moisture Sensitivity:
-
Run the reaction under a nitrogen or argon atmosphere using Schlenk techniques and freshly distilled, deoxygenated solvents.
-
Compare the results to a reaction run under ambient air with non-degassed solvents. A significant improvement in the inert atmosphere suggests air/moisture sensitivity.
-
-
Investigate Reagent and Solvent Purity:
-
Run the reaction with a different batch of each starting material and solvent.
-
If a particular reagent is suspected of containing impurities, purify it by recrystallization, distillation, or column chromatography before use.
-
-
Monitor Reaction Progress:
-
Take aliquots from the reaction mixture at regular intervals and analyze them by a suitable method (e.g., GC, LC-MS, NMR).
-
A non-linear reaction profile (i.e., the rate slows down significantly over time) can indicate product inhibition or catalyst instability under the reaction conditions.
-
-
Analyze the Spent Catalyst:
-
If the catalyst precipitates, isolate it by filtration and analyze it using techniques like XPS, TEM, or elemental analysis to identify changes in oxidation state, morphology, or composition.
-
Protocol 2: General Procedure for the Regeneration of a Homogeneous Ru(II) Catalyst
This protocol provides a general guideline for attempting to regenerate a deactivated homogeneous Ru(II) catalyst. The specific conditions will need to be optimized for your particular catalyst system.
-
Catalyst Recovery: At the end of the reaction, if the catalyst has precipitated, isolate it by filtration. If it is still in solution, it may be possible to precipitate it by adding a non-solvent.
-
Washing: Wash the recovered catalyst with a solvent that is likely to remove the suspected poison or inhibitor but not dissolve the catalyst itself. For example, if organic byproducts are suspected, washing with a non-polar solvent like hexanes might be effective.
-
Oxidative Treatment (for suspected Ru(0) formation):
-
Caution: This step should be performed with care as it involves oxidation.
-
Suspend the deactivated catalyst in a suitable solvent (e.g., dichloromethane).
-
Gently bubble air or oxygen through the suspension for a controlled period (e.g., 1-2 hours) at room temperature. The goal is to re-oxidize Ru(0) to Ru(II) without over-oxidation. Monitor the color change.
-
-
Reduction Step (if over-oxidation is suspected):
-
If the catalyst is suspected to be in a higher oxidation state (e.g., Ru(III) or Ru(IV)), a mild reduction might be necessary.
-
This can sometimes be achieved by treating the catalyst with a reducing agent like isopropanol at a slightly elevated temperature, but this is highly system-dependent.
-
-
Activity Test: After the regeneration attempt, dry the catalyst under vacuum and test its activity in a small-scale reaction under your standard conditions. Compare the results to those obtained with a fresh catalyst.
Visualizations
Below are diagrams illustrating key concepts in Ru(II)-mediated catalysis and troubleshooting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. An air- and moisture-stable ruthenium precatalyst for diverse reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An air and moisture tolerant iminotrihydroquinoline-ruthenium(ii) catalyst for the transfer hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. US4331557A - Regeneration of ruthenium-containing catalyst - Google Patents [patents.google.com]
Technical Support Center: Purification of Ruthenium(2+) Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification techniques for Ruthenium(2+) compounds.
Frequently Asked Questions (FAQs)
Q1: My Ruthenium(2+) complex appears to be decomposing during column chromatography on silica gel. What could be the cause and how can I prevent this?
A1: Decomposition on silica gel is a common issue for sensitive coordination compounds.[1] The acidic nature of standard silica gel can lead to the degradation of your complex.[1] Consider deactivating the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, using a different stationary phase like neutral alumina or Florisil may prevent decomposition.[1] It is also crucial to test the stability of your compound on a small scale using a 2D TLC plate before committing to a full column.[1]
Q2: I am struggling to separate facial (fac) and meridional (mer) isomers of my tris-bipyridine Ruthenium(2+) complex. What purification technique is most effective for this?
A2: The separation of fac and mer isomers of Ruthenium(II) complexes with unsymmetrical ligands can be challenging.[2][3][4] Cation-exchange column chromatography is a highly effective method for isolating these geometric isomers.[2][3][4] Specifically, SP Sephadex C-25 has been successfully used with eluents such as sodium toluene-4-sulfonate or sodium hexanoate.[2][3][4] It is worth noting that fractional crystallization is often ineffective for separating these types of isomers.[2][3][4]
Q3: How can I remove residual Ruthenium catalyst from my organic reaction mixture?
A3: Several methods exist for removing residual Ruthenium catalysts. One common approach involves extraction with a basic aqueous solution of cysteine.[5] Another effective technique is treatment with activated charcoal followed by filtration.[5] For water-soluble catalysts, host-guest chemistry can be employed, where the catalyst is captured by a solid-supported host molecule, such as β-cyclodextrin grafted onto silica, allowing for removal by simple filtration.[6]
Q4: My Ruthenium(2+) compound is air-sensitive and oxidizes during purification. What precautions should I take?
A4: Air-sensitive Ruthenium(II) complexes require handling under an inert atmosphere.[7] It is recommended to perform all synthesis and purification steps using Schlenk line techniques or inside a glove box.[7] Solvents should be thoroughly degassed and dried before use.[7] Avoid using chlorinated solvents like chloroform and undistilled dichloromethane, as they can promote oxidation.[7] Storing the compound as a solid and avoiding prolonged storage in solution can also minimize oxidation.[7]
Q5: What are the key considerations when developing a solvent extraction protocol for Ruthenium(2+) compounds?
A5: The choice of solvent and the oxidation state of ruthenium are critical for successful solvent extraction. Ruthenium can be extracted as its tetroxide from an acidic solution into an organic solvent like carbon tetrachloride.[8] The ruthenium is then back-extracted into an aqueous phase.[8] For nitrosylruthenium complexes, long-chain tertiary amines can be used as extractants.[9][10] The efficiency of extraction can be influenced by factors such as the acidity of the aqueous phase and the concentration of the extractant.[11][12]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution / Recommendation |
| Low or no recovery of the compound. | The compound may have decomposed on the column.[1] | Test the compound's stability on silica gel using 2D TLC. If unstable, consider using a less acidic stationary phase like alumina or deactivated silica.[1] |
| The compound may be too polar and is not eluting with the chosen solvent system. | Gradually increase the polarity of the eluent. A step gradient or a continuous gradient can be employed. | |
| The compound may have eluted in the solvent front. | Always collect the first fraction and check it by TLC.[1] | |
| Poor separation of the desired compound from impurities. | The chosen solvent system has poor selectivity. | Systematically screen different solvent systems with varying polarities and compositions using TLC to find an optimal system that provides good separation (ΔRf > 0.2). |
| The column was not packed properly, leading to channeling. | Ensure the stationary phase is packed uniformly without any air bubbles or cracks. | |
| The sample was loaded in a solvent that is too strong. | Dissolve the sample in a minimal amount of the initial, weakest eluent or a less polar solvent. | |
| Streaking or tailing of bands on the column. | The compound is sparingly soluble in the eluent. | Choose a solvent system that provides good solubility for your compound while maintaining good separation. |
| The column is overloaded with the sample. | Reduce the amount of sample loaded onto the column relative to the amount of stationary phase. |
Crystallization
| Problem | Possible Cause | Solution / Recommendation |
| The compound does not crystallize. | The compound is too soluble in the chosen solvent. | Use a solvent in which the compound has moderate solubility at high temperatures and low solubility at low temperatures. |
| The solution is not supersaturated. | Slowly evaporate the solvent or add an anti-solvent (a solvent in which the compound is insoluble) dropwise to induce crystallization. | |
| The presence of impurities is inhibiting crystal growth. | Purify the compound further by another method, such as column chromatography, before attempting crystallization. | |
| The compound oils out instead of crystallizing. | The degree of supersaturation is too high, or the temperature is too low. | Use a more dilute solution and allow for slower cooling. Seeding the solution with a small crystal of the pure compound can also help. |
| The resulting crystals are of poor quality or are too small. | Crystallization occurred too rapidly. | Slow down the crystallization process by reducing the rate of cooling or the rate of anti-solvent addition. |
Experimental Protocols
Protocol 1: Purification of a Ruthenium(II) Polypyridyl Complex by Cation-Exchange Column Chromatography
This protocol is adapted for the separation of geometric isomers of complexes like [Ru(bpy)2(L)]^2+ where L is an unsymmetrical bipyridyl ligand.
Materials:
-
Crude Ruthenium(II) complex
-
SP Sephadex C-25
-
Eluent: 0.1 M Sodium toluene-4-sulfonate or 0.1 M Sodium hexanoate solution
-
Chromatography column
-
Fraction collector
-
Deionized water
Procedure:
-
Prepare the Stationary Phase: Swell the SP Sephadex C-25 resin in deionized water according to the manufacturer's instructions.
-
Pack the Column: Prepare a slurry of the swollen resin in deionized water and pour it into the chromatography column. Allow the resin to settle, ensuring a uniform bed without air bubbles. Equilibrate the column by washing with at least two column volumes of deionized water.
-
Sample Loading: Dissolve the crude Ruthenium(II) complex in a minimum amount of deionized water. Carefully load the sample solution onto the top of the column.
-
Elution: Begin elution with the chosen eluent (e.g., 0.1 M sodium toluene-4-sulfonate). The different isomers will travel down the column at different rates.
-
Fraction Collection: Collect fractions using a fraction collector. Monitor the separation visually if the isomers are colored, or by UV-Vis spectroscopy.
-
Isolation: Combine the fractions containing the pure desired isomer. The counter-ion can be exchanged, and the complex can be precipitated by adding a suitable salt (e.g., NH4PF6).
-
Washing and Drying: Collect the precipitated solid by filtration, wash with a small amount of cold water, followed by diethyl ether, and dry under vacuum.
Protocol 2: Purification by Solvent Extraction of Ruthenium as RuO4
This protocol is a general method for separating ruthenium from other metals.[8]
Materials:
-
Aqueous solution containing the Ruthenium compound
-
Sodium hypochlorite solution (freshly prepared)
-
Carbon tetrachloride (CCl4)
-
6 M Hydrochloric acid (HCl) saturated with sulfur dioxide (SO2)
-
Separatory funnel
-
Ice bath
Procedure:
-
Oxidation: In a well-ventilated fume hood, acidify the aqueous solution containing the ruthenium compound. Add freshly prepared sodium hypochlorite solution to oxidize Ruthenium to the volatile RuO4.
-
Extraction: Transfer the solution to a separatory funnel. Add a portion of carbon tetrachloride (the volume ratio of organic to aqueous phase should be about 0.2). Shake vigorously to extract the RuO4 into the organic phase. Allow the layers to separate.
-
Separation: Drain the lower organic layer containing the RuO4.
-
Repeat Extraction: Repeat the extraction of the aqueous phase with two more portions of carbon tetrachloride to ensure quantitative recovery.
-
Back-extraction: Combine the organic extracts and transfer them to a clean separatory funnel. Add a cooled solution of 6 M HCl saturated with SO2 to the separatory funnel. Shake to back-extract the ruthenium into the aqueous phase. The SO2 reduces the RuO4.
-
Final Product: The resulting aqueous phase contains the purified ruthenium.
Quantitative Data Summary
| Purification Method | Compound Type | Purity Achieved | Yield | Reference |
| Solvent Extraction (TBP) | Nitrosylruthenium chloride complex | >99.8% Ru | Not specified | [9] |
| Cation-Exchange Chromatography | [Ru(L)3]2+ isomers | Isomerically pure | Varies with ligand steric bulk | [2][3] |
| Charcoal treatment & Crystallization | RCM product | 4 ppm residual Ru | Not specified | [5] |
| Extraction with Cysteine | RCM product | 148 ppm residual Ru | 89% | [5] |
Visualizations
Caption: General experimental workflow for the purification of Ruthenium(2+) compounds.
Caption: Troubleshooting flowchart for low yield in column chromatography.
Caption: Logical diagram for solvent selection in extraction processes.
References
- 1. Purification [chem.rochester.edu]
- 2. scispace.com [scispace.com]
- 3. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. US4105442A - Separation and purification of ruthenium - Google Patents [patents.google.com]
- 10. CA1101678A - Separation and purification of ruthenium - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Radioactive Ruthenium from Alkaline Solution: A Solvent Extraction and Detailed Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of Ruthenium(II) and Iridium(III) Complexes
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern chemistry, with profound implications for pharmaceutical synthesis and industrial processes. Among the plethora of transition metal catalysts, Ruthenium(II) and Iridium(III) complexes have emerged as particularly versatile and powerful tools for a range of transformations, most notably in hydrogenation and oxidation reactions. This guide provides an objective comparison of the catalytic performance of Ru(II) and Ir(III) complexes, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and optimization.
Data Presentation: A Quantitative Comparison
The catalytic efficacy of Ru(II) and Ir(III) complexes is highly dependent on the specific reaction, substrate, and reaction conditions. Below are comparative data for key catalytic transformations.
Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation is a critical method for the synthesis of chiral alcohols, which are vital building blocks in the pharmaceutical industry. Both Ru(II) and Ir(III) complexes, particularly those with chiral ligands such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are highly effective for this transformation.
| Catalyst Metal | Catalyst Precursor | Substrate | S/C Ratio | Time (h) | Conversion (%) | ee (%) | TOF (h⁻¹) | Reference |
| Ruthenium(II) | [RuCl(p-cymene)((S,S)-TsDPEN)] | Acetophenone | 100 | 0.1 | >98 | 97 | ~10,000 | [1] |
| Iridium(III) | [Cp*IrCl((S,S)-TsDPEN)] | Acetophenone | 100 | 1 | >99 | 98 | ~100 | [2] |
| Ruthenium(II) | Ru/NNP Ligand | 1-(naphthalen-2-yl)ethan-1-one | 200 | 2 | 99 | 99.9 | ~100 | [3] |
| Iridium(III) | Ir/NNP Ligand | 1-(naphthalen-2-yl)ethan-1-one | 2000 | 1 | 99 | 99.9 | ~2000 | [3] |
S/C Ratio: Substrate-to-catalyst ratio. ee: Enantiomeric excess. TOF: Turnover frequency.
Key Observation: In the asymmetric transfer hydrogenation of acetophenone, the Ru(II) catalyst demonstrates a significantly higher turnover frequency (TOF) compared to the Ir(III) catalyst under the specified conditions.[1][2] However, for the hydrogenation of 1-(naphthalen-2-yl)ethan-1-one with NNP ligands, the Iridium(III) catalyst exhibits a much higher TOF.[3] This highlights that the choice of metal can be highly substrate and ligand dependent.
Asymmetric Hydrogenation of Quinolines
The asymmetric hydrogenation of quinolines to produce chiral 1,2,3,4-tetrahydroquinolines is another crucial reaction in medicinal chemistry.
| Metal | Catalyst Ligand | Reaction Type | S/C Ratio | Temp (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) |
| Ruthenium | (R,R)-TsDPEN | Hydrogenation | 100 | 60 | 20 | 6 | >99 | >99 | ~100 | ~17 |
| Iridium | (S)-SegPhos | Transfer Hydrogenation | 100 | 60 | - | 6 | >99 | 96 | ~100 | ~17 |
TON: Turnover Number. Data adapted from a comparative analysis of 2-methylquinoline hydrogenation.[4]
Key Observation: For the asymmetric hydrogenation of 2-methylquinoline, both Ruthenium and Iridium catalysts show excellent conversion and high enantioselectivity.[4] The choice between direct hydrogenation (with Ru) and transfer hydrogenation (with Ir) can depend on the availability of H₂ gas and the desired experimental setup.
Hydrogenation of Carbon Dioxide
The conversion of CO₂ into valuable chemicals like formic acid is a significant area of research for carbon capture and utilization. Both Ru(II) and Ir(III) aqua complexes have been shown to catalyze this reaction.
| Catalyst | Ligand | Temp (°C) | Pressure (MPa) | TOF (h⁻¹) | | :--- | :--- | :--- | :--- | :--- | :--- | | Ruthenium(II) | bpy | 50 | 1.0 | 20 | | Iridium(III) | bpy | 50 | 1.0 | 40 | | Iridium(III) | 4,4’-OMe-bpy | 50 | 1.0 | 100 |
bpy = 2,2'-bipyridine; 4,4'-OMe-bpy = 4,4'-dimethoxy-2,2'-bipyridine. Conditions: [cat] = 50-200 µM in 1.0 M NaHCO₃ aq, H₂/CO₂ = 1/1.[5]
Key Observation: In the hydrogenation of CO₂, Iridium(III) complexes generally exhibit higher TOFs than their Ruthenium(II) counterparts under similar conditions. The electronic properties of the ligand also play a crucial role, with the electron-donating methoxy groups on the bipyridine ligand significantly enhancing the catalytic activity of the Iridium(III) complex.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any comparative study. Below are representative procedures for key catalytic reactions.
Asymmetric Transfer Hydrogenation of Acetophenone with a Ru(II) Catalyst
This protocol is adapted from the Noyori-type asymmetric transfer hydrogenation.[1]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Acetophenone
-
2-Propanol (i-PrOH)
-
Potassium hydroxide (KOH)
-
Anhydrous, deoxygenated solvents
Procedure:
-
In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol).
-
Anhydrous, deoxygenated 2-propanol (10 mL) is added, and the mixture is stirred at 80°C for 30 minutes to form the active catalyst.
-
The solution is cooled to room temperature, and a 0.1 M solution of KOH in 2-propanol (0.2 mL, 0.02 mmol) is added.
-
Acetophenone (1 mmol) is then added to the catalyst solution.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess of the resulting 1-phenylethanol are determined by chiral GC or HPLC analysis.
Hydrogenation of CO₂ with an Ir(III) Catalyst
This protocol is based on the aqueous phase hydrogenation of bicarbonate.[6]
Materials:
-
[CpIr(OH₂)₃]SO₄ (Cp = pentamethylcyclopentadienyl)
-
2,2'-bipyridine-6,6'-diol (6,6'-(OH)₂-bpy)
-
Sodium bicarbonate (NaHCO₃)
-
High-purity H₂ and CO₂ gas
-
Deionized water
Procedure for Catalyst Preparation [Cp*Ir(6,6'-(OH)₂-bpy)(OH₂)]SO₄:
-
Under an argon atmosphere, [Cp*Ir(OH₂)₃]SO₄ (2.5 mmol) and 6,6'-(OH)₂-bpy (2.5 mmol) are dissolved in deoxygenated water (60 mL).
-
The solution is stirred at room temperature for 12 hours.
-
The solution is concentrated to approximately 5 mL and kept at 5°C for 12 hours to precipitate the product.
-
The resulting yellow solid is collected by filtration and dried under vacuum.
Procedure for Catalytic Hydrogenation of CO₂:
-
A stainless-steel autoclave is charged with a degassed aqueous solution of NaHCO₃ (1 M, 20 mL) containing the Ir(III) catalyst (0.01-0.2 mM).
-
The autoclave is pressurized with a 1:1 mixture of H₂/CO₂ to 1 MPa.
-
The reaction mixture is vigorously stirred (e.g., 1500 rpm) at 80°C.
-
Aliquots of the reaction mixture are taken at regular intervals and analyzed by HPLC to determine the concentration of formic acid.
Mandatory Visualization: Catalytic Cycles and Workflows
Understanding the underlying mechanisms is crucial for catalyst design and optimization. The following diagrams, generated using Graphviz (DOT language), illustrate key catalytic cycles and experimental workflows.
Catalytic Cycle for Transfer Hydrogenation
The following diagram illustrates a generally accepted outer-sphere mechanism for the transfer hydrogenation of a ketone with a Ru(II) or Ir(III) complex. The cycle involves the formation of a metal-hydride species which then delivers the hydride to the ketone.
Caption: General catalytic cycle for transfer hydrogenation.
Experimental Workflow for Asymmetric Quinoline Hydrogenation
This diagram outlines the typical workflow for performing and analyzing the asymmetric hydrogenation of a quinoline substrate.
Caption: Experimental workflow for asymmetric hydrogenation.
Comparative Logic for Catalyst Selection
The decision to use a Ru(II) or Ir(III) catalyst is often based on a variety of factors beyond just catalytic activity. This diagram illustrates the logical considerations for catalyst selection.
Caption: Catalyst selection logic: Ru(II) vs. Ir(III).
Conclusion
Both Ruthenium(II) and Iridium(III) complexes are exceptionally potent and versatile catalysts for a wide array of chemical transformations. The choice between them is not always straightforward and depends on a nuanced consideration of the specific reaction, substrate, desired selectivity, and economic factors. Ruthenium catalysts are often favored for their high activity in asymmetric transfer hydrogenation of a broad range of ketones and their lower cost. Iridium catalysts, while generally more expensive, can exhibit superior performance in specific applications such as CO₂ hydrogenation and the hydrogenation of certain challenging substrates, often displaying remarkable turnover numbers. The provided data and protocols serve as a valuable resource for researchers to navigate the catalyst landscape and select the optimal system for their synthetic targets in drug discovery and development.
References
- 1. The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02211G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. rsc.org [rsc.org]
A Comparative Guide to Ruthenium(2+) Based Assays for the Detection of Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of reactive oxygen species (ROS) are critical for advancing research in cellular signaling, oxidative stress, and the development of novel therapeutics. While traditional fluorescent probes have been widely used, Ruthenium(2+) [Ru(II)] based assays are emerging as a powerful alternative, offering significant advantages in selectivity and stability. This guide provides an objective comparison of Ru(II)-based assays with other common methods, supported by experimental data and detailed protocols.
Introduction to ROS Detection and the Role of Ruthenium(2+) Complexes
Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. They function as signaling molecules at low concentrations but can cause significant damage to lipids, proteins, and DNA at elevated levels, a state known as oxidative stress. The transient nature and low concentrations of many ROS present a significant challenge for their detection.
Ruthenium(II) polypyridyl complexes are a class of coordination compounds that exhibit unique photophysical properties, making them excellent candidates for ROS sensing. These complexes can be engineered to react with specific ROS, leading to a measurable change in their luminescence, often through fluorescence quenching or enhancement. This tailored reactivity allows for the development of highly selective probes for specific ROS, such as singlet oxygen (¹O₂) and peroxynitrite (ONOO⁻), overcoming a major limitation of many traditional ROS probes.[1][2][3]
Comparative Analysis of ROS Detection Assays
The selection of an appropriate ROS detection assay depends on the specific ROS of interest, the experimental system, and the required sensitivity and specificity. The following tables provide a comparative overview of Ru(II)-based probes and commonly used alternatives.
Table 1: Performance Comparison of Selected ROS Detection Probes
| Probe/Assay | Principle | Primary Target ROS | Excitation/Emission (nm) | Key Advantages | Key Limitations |
| Ruthenium(II) Complexes | Luminescence | Highly specific (e.g., ¹O₂, ONOO⁻) | Variable (e.g., ~450 / ~600) | High selectivity for target ROS, large Stokes shifts, high photostability, water solubility.[4][5] | May require specific ligand design for different ROS, potential for lower quantum yields than organic dyes. |
| DCFDA / H₂DCFDA | Fluorescence | General ROS/RNS | ~495 / ~529 | High sensitivity, widely used, inexpensive.[6] | Lacks specificity, prone to auto-oxidation, does not directly react with H₂O₂.[7] |
| Dihydroethidium (DHE) | Fluorescence | Superoxide (O₂•⁻) | ~518 / ~605 | More specific for superoxide than general ROS probes. | Can be oxidized by other species, leading to potential artifacts.[8] |
| MitoSOX™ Red | Fluorescence | Mitochondrial Superoxide (O₂•⁻) | ~510 / ~580 | Specifically targets mitochondrial superoxide. | May be oxidized by other mitochondrial oxidants. |
| CellROX® Deep Red | Fluorescence | General ROS | ~644 / ~665 | Suitable for multiplexing with green fluorescent proteins. | Lacks specificity for particular ROS. |
| Amplex® Red | Fluorescence | Hydrogen Peroxide (H₂O₂) | ~571 / ~585 | High sensitivity, specific for H₂O₂ in the presence of horseradish peroxidase. | Indirect detection, requires an enzymatic reaction. |
| Lucigenin | Chemiluminescence | Superoxide (O₂•⁻) | N/A | High sensitivity. | Can undergo redox cycling, leading to artificial superoxide generation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for a generic Ru(II)-based assay for peroxynitrite detection and the widely used DCFDA assay.
Protocol 1: Detection of Intracellular Peroxynitrite Using a Ru(II)-Based Probe
This protocol is a generalized procedure based on the principles of Ru(II) probes that exhibit a change in luminescence upon reaction with peroxynitrite.[1][3]
1. Reagent Preparation:
-
Ru(II) Probe Stock Solution: Prepare a 1 mM stock solution of the Ru(II) complex in DMSO. Store at -20°C, protected from light.
-
Probe Working Solution: Dilute the stock solution to a final concentration of 5-10 µM in serum-free cell culture medium or phosphate-buffered saline (PBS).
-
Positive Control (Peroxynitrite Donor): Prepare a stock solution of a peroxynitrite donor (e.g., SIN-1) in an appropriate solvent.
-
Cell Culture Medium: Use phenol red-free medium to reduce background fluorescence.
2. Cell Preparation and Staining:
-
Seed cells in a suitable format (e.g., 96-well black plate with a clear bottom for plate reader assays, or on coverslips in a 24-well plate for microscopy).
-
Allow cells to adhere and grow to the desired confluency.
-
Wash the cells once with warm PBS.
-
Incubate the cells with the Ru(II) probe working solution for 30-60 minutes at 37°C, protected from light.
3. ROS Induction and Measurement:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh phenol red-free medium.
-
Induce peroxynitrite formation by treating cells with the positive control (e.g., SIN-1) or your experimental compounds.
-
Immediately measure the luminescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths for the specific Ru(II) probe (e.g., Ex/Em = 450/600 nm).
4. Controls:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) instead of the ROS inducer.
-
Unstained Control: Cells not loaded with the Ru(II) probe to determine background autofluorescence.
Protocol 2: General ROS Detection Using DCFDA Assay
This protocol is a standard procedure for measuring general cellular ROS levels.[6][7]
1. Reagent Preparation:
-
DCFDA Stock Solution: Prepare a 10 mM stock solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in DMSO. Store at -20°C, protected from light.
-
DCFDA Working Solution: Dilute the stock solution to a final concentration of 10-20 µM in serum-free cell culture medium immediately before use.
-
Positive Control: Prepare a working solution of a general ROS inducer, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), at a suitable concentration (e.g., 100-500 µM H₂O₂).
2. Cell Preparation and Staining:
-
Seed and culture cells as described in the previous protocol.
-
Wash the cells once with warm PBS.
-
Incubate the cells with the DCFDA working solution for 30 minutes at 37°C in the dark.
3. ROS Induction and Measurement:
-
Wash the cells once with warm PBS to remove the excess probe.
-
Add fresh phenol red-free medium.
-
Treat the cells with your experimental compounds or the positive control for the desired time.
-
Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer with excitation at ~495 nm and emission at ~529 nm.
4. Controls:
-
Negative Control: Cells treated with the vehicle instead of the ROS inducer.
-
Unstained Control: Cells not loaded with DCFDA to measure background autofluorescence.
Visualizing Cellular ROS Pathways and Experimental Workflows
Understanding the biological context and experimental design is key to interpreting ROS data. The following diagrams illustrate a simplified ROS generation pathway and a typical workflow for ROS detection.
Caption: A simplified pathway of cellular ROS generation, primarily from mitochondria.
Caption: A general experimental workflow for detecting intracellular ROS using fluorescent probes.
References
- 1. Ruthenium(II) complex-based fluorescent sensor for peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of singlet oxygen-responsive phosphorescent ruthenium(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Precision targeted ruthenium(ii) luminophores; highly effective probes for cell imaging by stimulated emission depletion (STED) microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to Ruthenium(II) Complexes in Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-resistance profiles of various Ruthenium(II) complexes in cancer cell lines, offering supporting experimental data and detailed methodologies. As platinum-based chemotherapeutics face mounting challenges due to drug resistance, Ruthenium(II) complexes have emerged as a promising alternative, demonstrating the ability to circumvent these resistance mechanisms through distinct modes of action.
This guide summarizes key quantitative data, outlines experimental protocols for assessing cross-resistance, and visualizes the underlying signaling pathways, offering a valuable resource for the development of next-generation anticancer agents.
Comparative Efficacy of Ruthenium(II) Complexes in Cisplatin-Resistant Cancer Cell Lines
A significant body of research has demonstrated that numerous Ruthenium(II) complexes exhibit impressive cytotoxicity in cancer cell lines that have developed resistance to cisplatin. This section provides a comparative analysis of the in vitro activity of several notable Ru(II) complexes against cisplatin-sensitive and cisplatin-resistant cancer cell lines. The data, presented in the tables below, highlights the ability of these complexes to overcome established resistance mechanisms.
The resistance factor (RF) is a key metric used to quantify the extent of cross-resistance. It is calculated as the ratio of the half-maximal inhibitory concentration (IC50) in the resistant cell line to that in the parental, sensitive cell line (IC50 resistant / IC50 sensitive). An RF value close to 1 indicates a lack of cross-resistance, signifying that the compound is equally effective against both sensitive and resistant cells.
Ovarian Cancer Cell Lines: A2780 and A2780cis
The human ovarian carcinoma cell line A2780 and its cisplatin-resistant derivative, A2780cis, are widely used models for studying cisplatin resistance. The A2780cis cell line exhibits a 10-fold resistance to cisplatin, partly due to the silencing of MLH1 protein expression.[1][2]
| Compound | A2780 IC50 (µM) | A2780cis IC50 (µM) | Resistance Factor (RF) | Reference |
| Cisplatin | 0.6 | 16.8 | 28 | [1][3] |
| Carboplatin | 6.0 | >100 | >16.7 | [1] |
| RM175 | 5.0 | 4.5 | 0.9 | [1] |
| HC11 | 0.5 | 0.4 | 0.8 | [1] |
| HC27 | 2.0 | 1.8 | 0.9 | [1] |
| HC29 | 6.0 | 5.8 | 0.97 | [1] |
| Compound 2 (aminoflavone ligand) | 2.5 | 4.6 | 1.84 | [3] |
| Compound 3 (aminoflavone ligand) | 1.8 | 1.5 | 0.83 | [3] |
Table 1: Comparative IC50 values and resistance factors of Ruthenium(II) complexes and platinum-based drugs in A2780 and A2780cis ovarian cancer cell lines.
Multi-Drug Resistant Ovarian Cancer Cell Line: 2780AD
The 2780AD cell line is a multi-drug resistant variant of the A2780 line that overexpresses P-glycoprotein (P-gp), a key efflux pump contributing to drug resistance.
| Compound | A2780 IC50 (µM) | 2780AD IC50 (µM) | Resistance Factor (RF) | Reference |
| Doxorubicin | - | - | 87 | [1] |
| Cisplatin | 0.6 | 4.8 | 8.0 | [1] |
| RM175 | 5.0 | >100 | >20 | [1] |
| HC11 | 0.5 | >50 | >100 | [1] |
Table 2: Comparative IC50 values and resistance factors in the P-glycoprotein overexpressing 2780AD cell line.
Non-Small Cell Lung Cancer Cell Lines: A549 and A549/DDP
Cisplatin resistance is a major hurdle in the treatment of non-small cell lung cancer (NSCLC). The A549 cell line and its cisplatin-resistant counterpart, A549/DDP, serve as a valuable model for investigating novel therapeutics.
| Compound | A549 IC50 (µM) | A549/DDP IC50 (µM) | Resistance Factor (RF) | Reference |
| Cisplatin | 2.5 | 15.0 | 6.0 | [4] |
| RuIQ6 | 1.2 | 3.5 | 2.9 | [4] |
| RuIQ7 | 0.9 | 2.8 | 3.1 | [4] |
| RuIQ8 | 0.7 | 2.1 | 3.0 | [4] |
Table 3: Comparative IC50 values and resistance factors of cyclometalated Ruthenium(II) complexes in A549 and A549/DDP non-small cell lung cancer cell lines.
Mechanisms of Overcoming Cisplatin Resistance
Ruthenium(II) complexes employ a variety of mechanisms to overcome cisplatin resistance, often involving signaling pathways distinct from those affected by platinum-based drugs.
P-glycoprotein (P-gp) Mediated Efflux
While some Ruthenium(II) complexes, particularly more hydrophobic ones, show cross-resistance in P-gp overexpressing cell lines like 2780AD, this can often be reversed.[1] Co-treatment with verapamil, a P-gp inhibitor, has been shown to restore the activity of complexes like RM175, indicating that their resistance in these cells is at least partially due to P-gp mediated efflux.[1]
Mismatch Repair (MMR) Deficiency
Cisplatin resistance is frequently associated with a deficient mismatch repair (MMR) system, often due to the silencing of the MLH1 gene.[1] Notably, several active Ruthenium(II) compounds, including RM175 and HC11, were not cross-resistant in the A2780cis cell line, which lacks MLH1 protein expression.[1] This suggests that the cytotoxic mechanism of these Ruthenium(II) complexes is independent of the MMR pathway, allowing them to bypass this common mode of cisplatin resistance.
Induction of Apoptosis via Alternative Pathways
Ruthenium(II) complexes can induce apoptosis through pathways that are not reliant on the mechanisms that become dysfunctional in cisplatin-resistant cells. For instance, certain Ru(II) complexes with aminoflavone ligands have been shown to activate the caspase 8-dependent apoptosis pathway and cause a loss of mitochondrial membrane potential in both cisplatin-sensitive and -resistant ovarian cancer cells.[3] Other studies have highlighted the role of p53-mediated apoptosis, where Ru(II) complexes can induce p53 accumulation and activation, leading to the upregulation of pro-apoptotic proteins like p21 and subsequent caspase activation.
PI3K/mTOR/Nrf2 Signaling Pathway
Recent studies on cyclometalated Ru(II) complexes have revealed their ability to overcome cisplatin resistance in NSCLC cells by modulating the PI3K/mTOR/Nrf2 signaling pathway.[4] These complexes were found to downregulate the phosphorylation of Akt and mTOR, key proteins in cell proliferation and survival.[4] Furthermore, they suppress the transcription of the Nrf2 gene, which in turn inhibits the expression of multidrug resistance-associated protein 1 (MRP1), another important drug efflux pump.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to assess the cross-resistance profiles of anticancer compounds.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Materials:
-
Cancer cell lines (parental and resistant)
-
Complete culture medium
-
96-well plates
-
Ruthenium(II) complexes and reference drugs (e.g., cisplatin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the Ruthenium(II) complexes and reference drugs in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth). The Resistance Factor (RF) is then calculated as IC50 (resistant cells) / IC50 (parental cells).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines (parental and resistant)
-
Ruthenium(II) complexes and reference drugs
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of the compounds for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC is detected in the green fluorescence channel (FL1), and PI is detected in the red fluorescence channel (FL2 or FL3).
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of Ruthenium(II) complexes and their cross-resistance profiles.
Caption: Experimental workflow for assessing cross-resistance.
Caption: PI3K/mTOR/Nrf2 signaling pathway modulation.
Caption: p53-mediated apoptosis pathway.
References
- 1. Cyclometalated ruthenium complexes overcome cisplatin resistance through PI3K/mTOR/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A ruthenium(II) β-carboline complex induced p53-mediated apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The ruthenium(II)-arene compound RAPTA-C induces apoptosis in EAC cells through mitochondrial and p53-JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ruthenium(II) and Platinum(II) Complexes in Oncology
A new generation of metal-based anticancer agents is being investigated by researchers and drug development professionals, with Ruthenium(II) complexes emerging as a promising alternative to traditional Platinum(II) therapies. This guide provides a detailed comparison of their performance, supported by experimental data, to inform future research and development in oncology.
While platinum-based drugs like cisplatin have long been a cornerstone of cancer chemotherapy, their efficacy is often limited by issues such as severe side effects and the development of drug resistance.[1][2][3] This has spurred the search for novel metal-based therapeutics with improved pharmacological profiles. Ruthenium(II) complexes have garnered significant attention due to their unique chemical properties, which allow for greater selectivity towards cancer cells and a different mechanism of action, potentially overcoming the limitations of platinum-based drugs.[1][3][4][5]
Cytotoxicity Profile: A Quantitative Comparison
The in vitro cytotoxicity of Ru(II) and Pt(II) complexes is a key indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potential.
The following tables summarize the IC50 values of various Ru(II) and Pt(II) complexes against a range of human cancer cell lines, as reported in recent studies. For comparison, the activity of the widely used platinum drug, cisplatin, is also included where available.
Table 1: Cytotoxicity (IC50, µM) of Selected Ru(II) Complexes
| Complex | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | A2780 (Ovarian) | Other Cell Lines | Reference |
| [(η⁶-C₆H₅)Ru(en)Cl]⁺ | - | - | - | 17 | - | [6] |
| Ru(II) complex 1a | - | - | - | 2.8 | - | [6] |
| Ru(II) N,O-complex 6d | 34 | - | - | - | - | [6] |
| [Ru(N-P)₂(NCS)₂] | 7.56 µg/ml | - | - | - | MRC-5 (normal): 576.6 µg/ml | [7] |
| Ru(II) carbonyl complex 43 | > cisplatin (14.2) | > cisplatin (15.2) | - | - | MDA-MB-231: > cisplatin (90.8), AGS: > cisplatin (27.1) | [8] |
| [Ru(η⁶-pcym)(L1)Cl]PF₆ (19) | - | - | - | 3.29 (sensitive), 11.96 (resistant) | - | [8] |
| Ru(II)-arene benzimidazole complex 32 | > cisplatin (21.19) | - | > cisplatin (16.20) | - | - | [8] |
| [(η6-p-cymene)Ru(nitroxolinato)(Cl)]2+ (35) | - | - | - | - | COV362: 21.53, OVCAR-4: 14.36 | [9] |
| Dinuclear Ru(II) complex | 4.09 | 0.68 | 1.66 | - | SW620: 1.99 | [9] |
Table 2: Cytotoxicity (IC50, µM) of Selected Pt(II) Complexes and Cisplatin
| Complex | MCF-7 (Breast) | HepG2 (Liver) | HeLa (Cervical) | A2780 (Ovarian) | Other Cell Lines | Reference |
| Cisplatin | 18.36 | 19.73 | - | - | - | [10] |
| Cisplatin | - | - | - | 2.9 | A2780/CP70 (resistant): > cisplatin | [6] |
| TCAP(4) | - | - | - | - | A2780: 6.5-15.1, Toledo: 6.5-15.1 | [11] |
| Pt-OEt | < 13.27 | 6.99 | - | - | - | [10][12] |
| Pt-PhN-OEt | 10.97 | 10.15 | - | - | - | [10] |
| [Pt(C₉H₆NO)Cl(C₂H₄)] | - | 0.4 | - | - | Lu-1 (Lung): 0.8, KB (Oral): > cisplatin, MCF-7: > cisplatin | [13] |
Mechanisms of Action: A Tale of Two Metals
The anticancer activity of both Ru(II) and Pt(II) complexes is primarily attributed to their ability to interact with cellular macromolecules, ultimately leading to cell death. However, the specific targets and downstream signaling pathways they modulate can differ significantly.
Platinum(II) Complexes: The mechanism of action for platinum-based drugs like cisplatin is well-established.[12] Following cellular uptake, the chloride ligands are hydrolyzed, allowing the platinum center to form covalent bonds with DNA, primarily at the N7 position of guanine bases.[12][14] These DNA adducts create distortions in the DNA structure, which inhibit DNA replication and transcription, ultimately triggering apoptosis.[12][14][15]
Ruthenium(II) Complexes: In contrast, the anticancer mechanism of Ru(II) complexes is more diverse and not solely dependent on DNA binding.[6][16] While some Ru(II) complexes do interact with DNA, many exhibit their cytotoxic effects through other mechanisms.[6][16] These include the inhibition of protein kinases and other enzymes, the generation of reactive oxygen species (ROS) leading to oxidative stress, and the disruption of mitochondrial function.[6][17] This multi-targeted approach may contribute to their ability to overcome cisplatin resistance.[4][11]
Signaling Pathways in Focus
The induction of apoptosis is a common outcome of treatment with both Ru(II) and Pt(II) complexes. This programmed cell death is regulated by a complex network of signaling pathways.
Key Signaling Pathways:
-
p53-mediated pathway: DNA damage induced by both platinum and some ruthenium complexes can activate the tumor suppressor protein p53, which in turn can trigger cell cycle arrest and apoptosis.[4][16]
-
Mitochondrial (Intrinsic) Pathway: Many Ru(II) complexes target the mitochondria, leading to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[6][17][18] This activates a cascade of caspases, ultimately leading to apoptosis. Some Pt(II) complexes also induce apoptosis via the mitochondrial pathway.[19]
-
Death Receptor (Extrinsic) Pathway: Some Ru(II) compounds have been shown to activate the extrinsic apoptotic pathway through the activation of caspase-8.[11]
-
MAPK and PI3K/Akt Pathways: Both Ru(II) and Pt(II) complexes can modulate the MAPK and PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation.[5][6][19] Inhibition of these pathways can contribute to the anticancer effects of the complexes.
Below is a generalized representation of the signaling pathways often implicated in the anticancer activity of Ru(II) and Pt(II) complexes.
Caption: Generalized signaling pathways affected by Ru(II) and Pt(II) complexes.
Experimental Protocols: A Guide for Researchers
The evaluation of the anticancer properties of Ru(II) and Pt(II) complexes relies on a set of standardized in vitro assays. Below are the detailed methodologies for some of the key experiments.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[21] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[22]
-
Compound Treatment: Treat the cells with various concentrations of the Ru(II) or Pt(II) complexes and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.[22]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
The following diagram illustrates the general workflow for evaluating the anticancer activity of these complexes.
Caption: A generalized workflow for assessing the anticancer potential of metal complexes.
Apoptosis and Cell Cycle Analysis
To further elucidate the mechanism of cell death, apoptosis and cell cycle analysis are commonly performed.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
-
Cell Cycle Analysis: This method, also utilizing flow cytometry, involves staining the DNA of cells with a fluorescent dye (e.g., propidium iodide) to quantify the DNA content. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can then be analyzed. Drug-induced cell cycle arrest at a specific phase can indicate interference with cell division processes.[18]
Conclusion
Ruthenium(II) complexes represent a versatile and promising class of anticancer agents that offer several potential advantages over traditional platinum-based drugs. Their diverse mechanisms of action, including the ability to induce apoptosis through multiple signaling pathways and their activity against cisplatin-resistant cell lines, make them attractive candidates for further development.[4][11] While platinum(II) complexes remain a vital component of cancer chemotherapy, the continued investigation of Ru(II) and other non-platinum metal complexes is crucial for expanding the arsenal of effective cancer treatments. This comparative guide provides a foundation for researchers to understand the key differences and potential of these two important classes of metallodrugs.
References
- 1. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Combination of Ruthenium Complex and Doxorubicin Synergistically Inhibits Cancer Cell Growth by Down-Regulating PI3K/AKT Signaling Pathway [frontiersin.org]
- 6. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative activity of ruthenium complex II against human cancer cell in vitro [pharmacia.pensoft.net]
- 8. Complexes of Ruthenium(II) as Promising Dual-Active Agents against Cancer and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jhsci.ba [jhsci.ba]
- 10. Tuning anticancer properties and DNA-binding of Pt(ii) complexes via alteration of nitrogen softness/basicity of tridentate ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruthenium(II) and Platinum(II) Complexes with Biologically Active Aminoflavone Ligands Exhibit In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tuning the anticancer properties of Pt(ii) complexes via structurally flexible N-(2-picolyl)salicylimine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new class of platinum( ii ) complexes with the phosphine ligand pta which show potent anticancer activity - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C7QI00299H [pubs.rsc.org]
- 15. Platinum (II) complex-nuclear localization sequence peptide hybrid for overcoming platinum resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ruthenium(ii)–arene complexes as anti-metastatic agents, and related techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic Studies of Arene–Ruthenium(II) Complexes with Carbothioamidopyrazoles as Alternative Cancer Drugs [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Monofunctional Platinum(II) Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. scielo.br [scielo.br]
A Comparative Analysis of Ruthenium(II) Photosensitizers and Porphyrin-Based Compounds for Photodynamic Therapy
For researchers, scientists, and drug development professionals, the selection of an optimal photosensitizer is a critical step in the advancement of photodynamic therapy (PDT). This guide provides a detailed comparison of two prominent classes of photosensitizers: Ruthenium(II) complexes and porphyrin-based compounds. We will delve into their key performance metrics, supported by experimental data, to offer a clear perspective on their respective advantages and limitations.
Ruthenium(II) complexes have emerged as a promising alternative to traditional porphyrin-based photosensitizers, offering unique photophysical and chemical properties.[1][2][3][4] Their modular nature allows for fine-tuning of their light absorption, cellular uptake, and targeting capabilities.[3][5] Porphyrins, on the other hand, are a well-established class of photosensitizers with a long history in clinical applications, known for their high singlet oxygen generation efficiency.[6][7][8]
This guide will explore the critical parameters that define the efficacy of a photosensitizer, including singlet oxygen quantum yield, photostability, cellular uptake, and phototoxicity. By presenting a side-by-side comparison, we aim to equip researchers with the necessary information to make informed decisions for their specific therapeutic applications.
Key Performance Metrics: A Tabular Comparison
The following table summarizes the key quantitative data for representative Ruthenium(II) and porphyrin-based photosensitizers, highlighting their performance in critical areas of photodynamic therapy.
| Parameter | Ruthenium(II) Complexes | Porphyrin-Based Compounds | Key Considerations |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.04 - 0.87[9] | 0.44 - 0.85[7] | While porphyrins generally exhibit high ΦΔ, the modular design of Ru(II) complexes allows for significant optimization of this parameter.[9][10] |
| Photostability | Generally high chemical and photochemical stability.[11] Some complexes show enhanced photostability when anchored to supports like reduced graphene oxide. | Susceptible to photobleaching, which can limit the effective treatment dose. | The robust nature of Ru(II) complexes can be advantageous for prolonged or repeated light irradiation protocols. |
| Cellular Uptake | Can be efficiently tuned through ligand design to enhance uptake and target specific organelles.[1][2][3] | Cellular uptake varies depending on the specific porphyrin structure and formulation. | The ability to modify ligands on Ru(II) complexes provides a clear pathway for optimizing drug delivery.[11][12] |
| Phototoxicity (IC50) | Can achieve nanomolar to low micromolar IC50 values upon light activation.[13] | Highly potent upon photoactivation, with IC50 values often in the nanomolar range. | Both classes of compounds can exhibit excellent phototoxicity, with the final efficacy being highly dependent on the specific molecular design and experimental conditions. |
| Dark Toxicity | Generally low, but the metal center can introduce inherent cytotoxicity that can be leveraged for dual chemo- and phototherapeutic approaches.[14][15] | Typically exhibit very low to no toxicity in the absence of light. | The intrinsic cytotoxicity of some Ru(II) complexes can be a desirable feature for a multi-modal cancer therapy. |
Visualizing the Mechanisms and Workflow
To better understand the underlying processes in photodynamic therapy and the evaluation of photosensitizers, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: A diagram illustrating the Type I and Type II photosensitization pathways leading to cell death.
Caption: A generalized workflow for the preclinical evaluation of novel photosensitizers.
Detailed Experimental Protocols
For the accurate benchmarking of photosensitizers, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in producing singlet oxygen upon photoexcitation. A common method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which reacts with singlet oxygen, leading to a decrease in its absorbance.
-
Materials: Photosensitizer of interest, reference photosensitizer with a known ΦΔ (e.g., methylene blue or zinc phthalocyanine), DPBF, and a suitable solvent (e.g., DMF, DMSO).
-
Instrumentation: UV-Vis spectrophotometer, light source with a specific wavelength (e.g., laser or LED).
-
Procedure:
-
Prepare solutions of the sample and reference photosensitizers with identical absorbance at the excitation wavelength.
-
To each solution, add a solution of DPBF and measure the initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm).
-
Irradiate the solutions with the light source for specific time intervals.
-
After each irradiation interval, measure the absorbance of DPBF.
-
Plot the change in absorbance of DPBF against irradiation time for both the sample and the reference.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) where ΦΔ_ref is the singlet oxygen quantum yield of the reference, and k_sample and k_ref are the slopes of the plots of ln(A₀/Aₜ) versus irradiation time for the sample and reference, respectively.
-
Cellular Uptake Studies
Quantifying the amount of photosensitizer taken up by cancer cells is crucial for understanding its potential efficacy. This can be achieved through various methods, including fluorescence microscopy and inductively coupled plasma mass spectrometry (ICP-MS) for metal-based photosensitizers.
-
Materials: Cancer cell line of interest (e.g., HeLa, A549), cell culture medium, photosensitizer, phosphate-buffered saline (PBS), and a lysis buffer.
-
Instrumentation: Confocal fluorescence microscope or ICP-MS.
-
Procedure (Fluorescence-based):
-
Seed the cells in appropriate culture vessels (e.g., chambered coverglass) and allow them to adhere overnight.
-
Incubate the cells with a known concentration of the photosensitizer for various time points.
-
After incubation, wash the cells with PBS to remove any unbound photosensitizer.
-
Fix the cells (optional, depending on the experiment).
-
Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths.
-
The fluorescence intensity within the cells can be quantified using image analysis software to provide a semi-quantitative measure of uptake.
-
-
Procedure (ICP-MS for Ruthenium Complexes):
-
Seed cells in culture plates and allow them to adhere.
-
Incubate the cells with the Ruthenium(II) complex for a specific duration.
-
Wash the cells thoroughly with PBS.
-
Harvest the cells and count them.
-
Lyse the cells and digest the samples with concentrated nitric acid.
-
Analyze the ruthenium content in the digested samples using ICP-MS.
-
The cellular uptake can be expressed as the amount of ruthenium per cell.
-
Phototoxicity Assay (MTT Assay)
The phototoxicity of a photosensitizer is its ability to kill cells upon light activation. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
-
Materials: Cancer cell line, cell culture medium, photosensitizer, PBS, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Instrumentation: Plate reader, light source for irradiation.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Incubate the cells with varying concentrations of the photosensitizer for a predetermined time.
-
Wash the cells with PBS and replace the medium with fresh medium.
-
Irradiate the cells with a specific light dose. A parallel set of plates should be kept in the dark as a control for dark toxicity.
-
After irradiation, incubate the cells for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the photosensitizer that causes 50% inhibition of cell growth) is determined.
-
Conclusion
The choice between Ruthenium(II) photosensitizers and porphyrin-based compounds is not straightforward and depends heavily on the specific therapeutic goal. Porphyrins remain a benchmark due to their proven efficacy and high singlet oxygen generation. However, the exceptional tunability of Ruthenium(II) complexes in terms of their photophysical properties, cellular uptake, and potential for multi-modal therapy presents exciting opportunities for the development of next-generation photosensitizers.[3][4] This guide provides a foundational comparison, and further research into specific derivatives of both classes is encouraged to identify the optimal candidate for any given application in photodynamic therapy.
References
- 1. Tracking the cellular uptake and phototoxicity of Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugates - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Tracking the cellular uptake and phototoxicity of Ru(ii)-polypyridyl-1,8-naphthalimide Tröger's base conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Singlet oxygen formation vs. photodissociation for light-responsive protic ruthenium anticancer compounds: The oxygenated substituent determines which pathway dominates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A ruthenium(ii) based photosensitizer and transferrin complexes enhance photo-physical properties, cell uptake, and photodynamic therapy safety and efficacy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. Combination of Ru(ii) complexes and light: new frontiers in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
Unveiling the Synergy: DFT Analysis as a Validation Tool for Experimental Findings on Ruthenium(II) Complexes in Drug Development
A comprehensive comparison guide for researchers, scientists, and drug development professionals.
The development of novel metallodrugs, particularly those based on Ruthenium(II) complexes, represents a promising frontier in cancer therapy. These complexes exhibit diverse coordination chemistry, redox activity, and the ability to interact with biological macromolecules, making them attractive candidates for targeted drug design. The validation of their potential, however, relies on a robust interplay between experimental characterization and theoretical modeling. This guide delves into the critical role of Density Functional Theory (DFT) analysis in corroborating and predicting the experimental findings for Ruthenium(II) complexes, thereby accelerating their journey from laboratory synthesis to potential clinical applications.
The Power of Prediction: How DFT Complements Experiment
DFT has emerged as a powerful computational tool that provides invaluable insights into the electronic structure, geometry, and reactivity of molecules. In the context of Ru(II) complexes, DFT calculations can predict a range of properties that are directly comparable to experimental data. This synergy not only validates experimental results but also offers a deeper understanding of the underlying chemical principles governing the behavior of these complexes. Key areas where this collaboration shines include:
-
Geometric and Electronic Structure: DFT can accurately predict bond lengths, bond angles, and overall molecular geometry, which can be directly compared with data from X-ray crystallography.
-
Spectroscopic Properties: Time-dependent DFT (TD-DFT) is instrumental in simulating electronic absorption spectra (UV-Vis), allowing for the assignment of experimentally observed metal-to-ligand charge transfer (MLCT) bands.[1][2][3][4]
-
Redox Behavior: DFT calculations can predict the redox potentials of Ru(II) complexes, which are crucial for understanding their electrochemical behavior and potential interactions within the cellular environment.[1][5]
-
Interaction with Biomolecules: While not a direct output of standard DFT, insights from electronic structure calculations can inform molecular docking studies to predict how these complexes interact with biological targets like DNA.[6][7][8]
The following sections provide a comparative analysis of experimental data and DFT calculations for representative Ruthenium(II) complexes, highlighting the predictive power of theoretical approaches.
Comparative Analysis: Experimental vs. DFT Data
To illustrate the synergy between experimental and theoretical approaches, we present a comparison of data for two representative classes of Ruthenium(II) polypyridyl complexes, which are widely investigated for their potential anticancer properties.
Case Study 1: Ruthenium(II) Polypyridyl Complexes - Spectroscopic and Redox Properties
Ruthenium(II) polypyridyl complexes are known for their rich photophysical and electrochemical properties. The comparison below showcases the excellent agreement between experimental UV-Vis absorption maxima and those calculated using TD-DFT, as well as the correlation between experimental and DFT-predicted redox potentials.
| Complex | Experimental UV-Vis λmax (nm) | Calculated UV-Vis λmax (nm) (TD-DFT) | Experimental E½ (V vs. SCE) | Calculated E½ (V vs. SCE) (DFT) | Reference |
| [Ru(bpy)2(dppz)]2+ | ~440 (MLCT) | ~435 (MLCT) | ~1.25 | ~1.20 | [1] |
| [Ru(phen)2(adppz)]2+ | 452 (MLCT) | 448 (MLCT) | 1.32 | 1.28 | [8] |
| [Ru(dmb)2(APIP)]2+ | 455 (MLCT) | Not Reported | 1.18 | Not Reported | [7] |
bpy = 2,2'-bipyridine; dppz = dipyrido[3,2-a:2',3'-c]phenazine; phen = 1,10-phenanthroline; adppz = 3-amino-dipyrido[3,2-a:2',3'-c]phenazine; dmb = 4,4'-dimethyl-2,2'-bipyridine; APIP = 2-(2-aminophenyl)imidazo[4,5-f][1][7]phenanthroline
The close correlation between the experimental and calculated values instills confidence in the theoretical models and allows for the reliable prediction of properties for yet-to-be-synthesized complexes.
Case Study 2: Ruthenium(II)-Arene Complexes - Anticancer Activity
Ruthenium(II)-arene complexes, often referred to as "piano-stool" complexes, have demonstrated significant anticancer activity. The table below compares the in vitro cytotoxicity (IC50 values) of selected complexes against human cancer cell lines. While DFT does not directly predict cytotoxicity, it can provide insights into reactivity and stability, which are often correlated with biological activity. For instance, DFT can elucidate the stability of complexes in solution, a critical factor for their biological efficacy.[9]
| Complex | Cell Line | Experimental IC50 (µM) | Key DFT Insights | Reference |
| [(η6-p-cymene)Ru(N,O-L1)Cl] | MCF-7 | 15.2 | Optimized geometry, electronic structure analysis | [9] |
| [(η6-p-cymene)Ru(N,O-L2)Cl] | A2780 | 8.7 | Insights into ligand effects on electronic properties | [10] |
| [Ru(η6-pcym)(L1)Cl]PF6 | A2780 | 3.29 | Not explicitly detailed for this complex | [10] |
N,O-L1 and N,O-L2 represent different bidentate N,O-donor ligands. L1 in the third entry is a different ligand.
Experimental Protocols
A brief overview of the key experimental methodologies is provided below. For detailed protocols, please refer to the cited literature.
Synthesis and Characterization: Ruthenium(II) complexes are typically synthesized under inert atmospheres and characterized using standard analytical techniques including:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the structure and purity of the ligands and final complexes.
-
Mass Spectrometry (ESI-MS): To determine the molecular weight of the complexes.
-
UV-Vis Spectroscopy: To investigate the electronic absorption properties of the complexes.
Electrochemical Studies: Cyclic voltammetry is commonly employed to determine the redox potentials of the Ru(II) complexes, providing insights into their electronic structure and stability.
In Vitro Cytotoxicity Assays (MTT Assay): The anticancer activity of the complexes is evaluated against various cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
DNA Interaction Studies: Techniques such as UV-Vis titration, fluorescence spectroscopy, and viscosity measurements are used to investigate the binding mode and affinity of the complexes with DNA.[7][8][11]
DFT Computational Details
DFT calculations are typically performed using software packages like Gaussian. The choice of functional and basis set is crucial for obtaining accurate results. A common approach involves:
-
Functional: B3LYP is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for transition metal complexes.[12][13]
-
Basis Set: A combination of basis sets is often employed, such as LANL2DZ for the Ruthenium atom and 6-31G(d) for other atoms.
-
Solvent Effects: The Polarizable Continuum Model (PCM) is frequently used to account for the effects of the solvent.
-
TD-DFT: For calculating electronic absorption spectra, the TD-DFT method is applied to the optimized ground-state geometry.[1][4]
Visualizing the Workflow and Biological Interactions
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Workflow illustrating the synergy between experimental and DFT analysis.
References
- 1. DFT‐Guided Synthesis, Electrochemical, and Photophysical Properties of Ruthenium(II) Polypyridyl Complexes Featuring Flavin‐Inspired π‐Extended Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A detailed density functional theory exploration of the photodissociation mechanism of ruthenium complexes for photoactivated chemotherapy - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00834K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Ruthenium(II) polypyridyl complexes: synthesis and studies of DNA binding, photocleavage, cytotoxicity, apoptosis, cellular uptake, and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, DNA interaction, antioxidant and anticancer activity studies of ruthenium(II) polypyridyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Complexes of Ruthenium(II) as Promising Dual-Active Agents against Cancer and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Novel Ruthenium(II) Complexes: In Vitro and In Vivo Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on the development of metal-based chemotherapeutics that can overcome the limitations of platinum-based drugs like cisplatin. Among these, Ruthenium(II) complexes have emerged as a promising class of compounds due to their unique chemical properties, reduced toxicity profiles, and novel mechanisms of action.[1][2] This guide provides an objective comparison of the in vitro and in vivo anticancer activities of several novel Ruthenium(II) complexes, supported by experimental data from recent studies.
Introduction to Ruthenium(II) Complexes in Cancer Therapy
Ruthenium complexes offer several advantages over traditional platinum-based drugs. Their ability to mimic iron in binding to biomolecules like transferrin and albumin may contribute to their selective accumulation in tumor tissues.[1] Furthermore, they often exhibit different mechanisms of action, potentially overcoming cisplatin resistance.[1][2] This guide will delve into the comparative efficacy of different classes of Ru(II) complexes, including arene, terpyridine, and polypyridyl complexes, against various cancer models.
In Vitro Cytotoxicity: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro cytotoxicity of a compound. The following tables summarize the IC50 values of various novel Ruthenium(II) complexes against a panel of human cancer cell lines, with cisplatin and carboplatin included for reference.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Ruthenium(II)-Arene Complexes in Ovarian Cancer
| Compound | A2780 (Parental) | A2780cis (Cisplatin-Resistant) |
| HC11 | 0.6 | Not specified |
| RM175 | 6.0 | Not specified |
| HC29 | 6.0 | Not specified |
| Cisplatin | 0.6 | Not specified |
| Carboplatin | 6.0 | Not specified |
Data sourced from a study on human ovarian cancer cell lines.[1][2] The study highlights that the most active compound, HC11, was equipotent to cisplatin in the parental A2780 cell line.[1][2] Importantly, several active Ru(II) compounds were found to be non-cross-resistant in the cisplatin-resistant A2780cis cell line.[1][2]
Table 2: In Vitro Cytotoxicity (IC50, µM) of Ruthenium(II)-Terpyridine Complexes in Colon Cancer
| Compound | CT26 (Murine Colon Carcinoma) | HCT116 (Human Colon Carcinoma) | SW480 (Human Colon Carcinoma) |
| Ru-1 | 19.1 (24h) / 35.5 (72h) | 167.3 (24h) / 80.9 (72h) | 25.9 (24h) / 45.3 (72h) |
| Ru-2 | 30.8 (24h) / 28.2 (72h) | 103.5 (24h) / 78.1 (72h) | 48.1 (24h) / 41.2 (72h) |
| Oxaliplatin | 24.7 (24h) / 2.3 (72h) | 10.9 (24h) / 1.1 (72h) | 39.8 (24h) / 3.2 (72h) |
Data from a study comparing Ru(II)-terpyridine complexes to oxaliplatin.[3] This study showed that while oxaliplatin was more potent after 72 hours, the Ru(II) complex Ru-1 exhibited comparable or greater cytotoxicity at 24 hours against CT26 and SW480 cells, suggesting a faster onset of action.[3]
Table 3: In Vitro Cytotoxicity (IC50, µM) of Various Ruthenium(II) Complexes in Different Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| RAPTA-C | TS/A | Mouse Adenocarcinoma | Active (IC50 not specified) | - | - |
| JHOR11 | A2780 | Ovarian Carcinoma | 1.9 | Cisplatin | 4.8 |
| JHOR11 | HCT116 | Colorectal Carcinoma | 7.9 | Cisplatin | 10.2 |
| JHOR11 | HCT116-Dox | Doxorubicin-Resistant Colorectal Carcinoma | 12.4 | - | - |
| Ru2 (Coumarin) | NCI-H460 | Lung Cancer | 0.30 | Cisplatin | - |
| Δ-Ru1 | HeLa | Cervical Carcinoma | Comparable to Cisplatin | Cisplatin | - |
This table compiles data from multiple studies on different Ru(II) complexes.[4][5][6][7][8][9] Notably, JHOR11 demonstrated greater potency than cisplatin in the A2780 ovarian cancer cell line and also showed activity against a doxorubicin-resistant colorectal cancer cell line.[6] The coumarin-containing complex Ru2 exhibited particularly high potency against the NCI-H460 lung cancer cell line.[7]
In Vivo Antitumor Efficacy
In vivo studies using animal models are crucial for evaluating the therapeutic potential of novel compounds. The following table summarizes the in vivo activity of selected Ruthenium(II) complexes.
Table 4: In Vivo Antitumor Activity of Novel Ruthenium(II) Complexes
| Compound | Animal Model | Tumor Model | Treatment Regimen | Tumor Growth Inhibition | Key Findings |
| RM175 | Mice | A2780 Xenograft | Not specified | Significant | Active in vivo and non-cross-resistant in A2780cis xenograft.[1][2] |
| RAPTA-C | CBA Mice | MCa Mammary Carcinoma | Not specified | Reduced lung metastases | Did not reduce primary tumor growth.[4][5] |
| Ru-1 | Mice | CT26 Heterotopic Tumor | Not specified | Significant, similar to oxaliplatin | Lower renal damage but higher liver damage compared to oxaliplatin.[3] |
| JHOR11 | Zebrafish Embryos | HCT116 Xenograft | Not specified | Reduced proliferation | No toxicity observed in chicken and zebrafish embryos.[6] |
| Ru2 (Coumarin) | Mice | NCI-H460 Xenograft | 10.0 mg/kg every 2 days | 61.3% | Higher efficacy than cisplatin (25.5% inhibition).[7] |
| Δ-Ru1 | Nude Mice | HeLa Xenograft | 10 mg/kg, 20 mg/kg | Similar to cisplatin | No detectable side effects on kidney, liver, or hematological system.[8][9] |
These in vivo studies demonstrate the significant antitumor potential of Ruthenium(II) complexes. For instance, the coumarin-containing complex Ru2 showed substantially higher tumor inhibition in a lung cancer model compared to cisplatin.[7] Furthermore, the polypyridyl complex Δ-Ru1 exhibited comparable efficacy to cisplatin in a cervical cancer model but with a markedly improved safety profile, showing no detectable toxicity to major organs.[8][9]
Mechanisms of Action and Cellular Pathways
Novel Ruthenium(II) complexes exert their anticancer effects through diverse mechanisms, often distinct from those of platinum-based drugs.
Induction of Apoptosis and Necrosis
Several Ruthenium(II) complexes have been shown to induce programmed cell death, or apoptosis, in cancer cells. For example, the polypyridyl complex Δ-Ru1 was found to induce apoptosis in tumor cells within xenograft models.[8][9] Similarly, Ru(II)-terpyridine complexes were observed to cause both apoptosis and significant necrotic cell death in colon carcinoma cells.[3]
Cell Cycle Arrest
Disruption of the normal cell cycle is another common mechanism of action. Ruthenium(II)-terpyridine complexes were found to induce cell cycle disturbances, with the specific effects being cell-line dependent.[3] For instance, Ru-1 induced G2/M phase arrest in CT26 and HCT116 cells.[3]
Reactive Oxygen Species (ROS) Generation
Some Ruthenium(II) complexes exert their cytotoxic effects by increasing the intracellular levels of reactive oxygen species (ROS), leading to oxidative stress and cell death. The complex JHOR11 was shown to induce the production of ROS, which in turn triggered autophagy and cellular senescence in A2780 ovarian cancer cells.[6]
Telomerase Inhibition
A novel mechanism of action has been identified for the coumarin-containing complex Ru2, which was found to induce apoptosis in NCI-H460 lung cancer cells via telomerase inhibition.[7] This involved subsequent DNA damage and downregulation of S-phase proteins.[7]
Signaling Pathway Diagram
The following diagram illustrates a generalized signaling pathway for ROS-induced cell death, a mechanism employed by some Ruthenium(II) complexes like JHOR11.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the in vitro and in vivo activities of the Ruthenium(II) complexes.
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assays are colorimetric assays used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Ruthenium(II) complexes or control drugs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition: After the incubation period, the MTT or MTS reagent is added to each well.
-
Incubation: The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO for MTT) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
In Vivo Xenograft Studies
Xenograft models are commonly used to evaluate the antitumor efficacy of compounds in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Animal Grouping: The animals are randomly divided into control and treatment groups.
-
Compound Administration: The Ruthenium(II) complexes or control drugs are administered to the treatment groups via a specific route (e.g., intraperitoneal or intravenous injection) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Body Weight Monitoring: The body weight of the animals is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when the tumors in the control group reach a certain size or after a predetermined period.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the evaluation of novel anticancer compounds.
Conclusion
The studies presented in this guide collectively demonstrate the significant potential of novel Ruthenium(II) complexes as effective anticancer agents. They exhibit potent in vitro cytotoxicity against a range of cancer cell lines, including those resistant to conventional chemotherapeutics. Furthermore, in vivo studies have confirmed their antitumor efficacy, with some complexes showing superior activity and improved safety profiles compared to cisplatin. The diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, ROS generation, and telomerase inhibition, highlight the versatility of this class of compounds. Continued research and development in this area are warranted to translate these promising preclinical findings into clinical applications for the treatment of cancer.
References
- 1. In vitro and in vivo activity and cross resistance profiles of novel ruthenium (II) organometallic arene complexes in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity and cross resistance profiles of novel ruthenium (II) organometallic arene complexes in human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of Ruthenium(II) Terpyridine Complexes towards Colon Cancer Cells In Vitro and In Vivo [mdpi.com]
- 4. In vitro and in vivo evaluation of ruthenium(II)-arene PTA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. High in Vitro and in Vivo Tumor-Selective Novel Ruthenium(II) Complexes with 3-(2′-Benzimidazolyl)-7-fluoro-coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A ruthenium(II) complex inhibits tumor growth in vivo with fewer side-effects compared with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Techniques for the Validation of Ruthenium(II) Complex Structures
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Analytical Methods
The robust and unambiguous structural validation of novel Ruthenium(II) complexes is a cornerstone of modern inorganic chemistry and drug development. The precise arrangement of ligands around the ruthenium center dictates the complex's photophysical, electrochemical, and biological properties. A multi-faceted analytical approach, leveraging the strengths of various spectroscopic techniques, is therefore indispensable. This guide provides a comparative overview of the most pivotal spectroscopic methods employed for the structural elucidation of Ruthenium(II) complexes, supported by quantitative data and detailed experimental protocols.
At a Glance: Comparison of Spectroscopic Techniques
The selection of spectroscopic techniques for the characterization of a Ruthenium(II) complex is a strategic process, with each method offering unique insights into the molecule's structure and purity. The following tables summarize the key quantitative data that can be obtained from each technique, providing a basis for their comparative evaluation.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
| Parameter | Technique | Typical Data Range for Ru(II) Complexes | Information Provided |
| Chemical Shift (δ) | ¹H NMR | 7.0 - 9.5 ppm (aromatic protons on polypyridyl ligands); -20 to 20 ppm (protons on alkyl or other coordinated ligands) | Electronic environment of protons, ligand coordination, complex symmetry. |
| ¹³C NMR | 120 - 160 ppm (aromatic carbons); 10 - 70 ppm (aliphatic carbons) | Carbon skeleton of ligands, coordination-induced shifts. | |
| ⁹⁹Ru NMR | 3900 - 8000 ppm (relative to Ru(CN)₆⁴⁻) | Direct information on the metal's coordination environment; highly sensitive to ligand changes.[1] | |
| Coupling Constants (J) | ¹H-¹H COSY | 1 - 10 Hz | Connectivity of protons within a ligand. |
Table 2: Mass Spectrometry (MS)
| Parameter | Technique | Typical Data | Information Provided |
| Mass-to-Charge Ratio (m/z) | ESI-MS | [M-X]⁺ or [M-2X]²⁺ (where X is a counter-ion) | Molecular weight of the complex cation, confirmation of composition. |
| Isotopic Pattern | ESI-MS | Characteristic pattern for ruthenium | Confirms the presence and number of ruthenium atoms in an ion. |
| Fragmentation Pattern | MS/MS | Loss of labile ligands (e.g., solvents, counter-ions), fragmentation of ligands.[2][3] | Structural information about the complex, ligand connectivity. |
Table 3: UV-Visible (UV-Vis) Spectroscopy
| Parameter | Technique | Typical Wavelength (λmax) Range for Polypyridyl Complexes | Information Provided |
| Metal-to-Ligand Charge Transfer (MLCT) | UV-Vis Absorption | 400 - 550 nm | Electronic properties of the complex, information on the HOMO-LUMO gap.[4][5][6][7] |
| Intra-Ligand (π-π) Transitions* | UV-Vis Absorption | 250 - 350 nm | Electronic transitions within the aromatic ligands.[4] |
| Molar Absorptivity (ε) | UV-Vis Absorption | 10,000 - 25,000 M⁻¹cm⁻¹ for MLCT bands | Quantitative measure of light absorption, useful for concentration determination. |
Table 4: Infrared (IR) Spectroscopy
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) Range | Information Provided |
| C=N stretch (polypyridyl ligands) | FT-IR | 1580 - 1620 cm⁻¹ | Coordination of nitrogen-containing heterocyclic ligands.[8] |
| C≡N stretch (nitrile ligands) | FT-IR | 2200 - 2300 cm⁻¹ (free), shifts upon coordination | Presence and coordination mode of nitrile ligands.[5] |
| C=O stretch (carbonyl ligands) | FT-IR | 1900 - 2100 cm⁻¹ | Presence and electronic environment of carbonyl ligands.[8] |
| Ru-Cl stretch | Far-IR | 270 - 350 cm⁻¹ | Presence of metal-halogen bonds.[9] |
Table 5: X-ray Crystallography
| Parameter | Technique | Typical Values for Ru(II) Complexes | Information Provided |
| Bond Lengths | Single-Crystal X-ray Diffraction | Ru-N: 2.05 - 2.15 ÅRu-Cl: 2.35 - 2.45 Å | Precise, unambiguous measurement of interatomic distances.[7] |
| Bond Angles | Single-Crystal X-ray Diffraction | N-Ru-N (bite angle): ~78° (for bipyridine)N-Ru-N (cis): ~90°N-Ru-N (trans): ~180° | Definitive determination of the coordination geometry (e.g., octahedral). |
| Crystal Packing | Single-Crystal X-ray Diffraction | Varies | Information on intermolecular interactions in the solid state. |
The Workflow of Structural Validation
The structural validation of a Ruthenium(II) complex is a sequential and complementary process. The following diagram illustrates a typical workflow, starting from the synthesis of the complex to its full structural elucidation.
Caption: Workflow for the structural validation of a Ruthenium(II) complex.
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining reproducible and reliable data. Below are generalized methodologies for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the solution-state structure and purity of the complex.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ideally, a low-frequency probe for ⁹⁹Ru.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the Ruthenium(II) complex.
-
Dissolve the complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CD₃CN, DMSO-d₆, CDCl₃, D₂O). The choice of solvent should be based on the complex's solubility and should not have overlapping signals with key resonances of the complex.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
⁹⁹Ru NMR: This is a more specialized experiment due to the low gyromagnetic ratio and quadrupolar nature of the ⁹⁹Ru nucleus. A dedicated low-frequency probe is often necessary. A common reference standard is 0.3 M K₄[Ru(CN)₆] in D₂O. A large spectral width is required to encompass the wide chemical shift range.
-
-
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of signals. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Objective: To determine the molecular weight of the complex cation and to confirm its elemental composition.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Sample Preparation:
-
Prepare a stock solution of the Ruthenium(II) complex at a concentration of approximately 1 mg/mL in a solvent such as methanol, acetonitrile, or water.
-
Dilute this stock solution to a final concentration of 1-10 µM using a suitable solvent system for infusion (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The final concentration may need to be optimized.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode. The capillary voltage, cone voltage, and desolvation gas temperature and flow rate should be optimized to maximize the signal of the desired ion while minimizing fragmentation.
-
Acquire data over a mass range that encompasses the expected m/z values for the complex cation (e.g., [M-PF₆]⁺ or [M-2PF₆]²⁺).
-
-
Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the molecular ion. Compare the experimental m/z value and the isotopic distribution pattern with the theoretical values calculated for the proposed structure.
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To investigate the electronic properties of the complex and to determine its concentration in solution.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the Ruthenium(II) complex in a UV-grade solvent (e.g., acetonitrile, ethanol, water) at a known concentration (e.g., 1 mM).
-
From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance between 0.1 and 1.0 in the wavelength range of interest (typically in the µM range).
-
Use a matched pair of quartz cuvettes (e.g., 1 cm path length), one for the sample solution and one for the solvent blank.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Record the absorption spectrum of the complex solution over a suitable wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the MLCT and intra-ligand transitions. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the ligands and to observe changes in their vibrational frequencies upon coordination to the ruthenium center.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid complex directly onto the ATR crystal and apply pressure to ensure good contact.
-
Solid State (KBr pellet): Grind a small amount of the complex (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Record the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹). A sufficient number of scans should be co-added to obtain a high-quality spectrum.
-
-
Data Analysis: Identify the characteristic vibrational bands for the functional groups in the ligands. Compare the spectrum of the complex to that of the free ligand to identify shifts in vibrational frequencies that indicate coordination to the metal.
Single-Crystal X-ray Crystallography
-
Objective: To obtain an unambiguous, three-dimensional structure of the complex in the solid state.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
Sample Preparation:
-
Grow single crystals of the Ruthenium(II) complex that are of suitable size and quality for diffraction. This is often the most challenging step and may require screening of various crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).
-
Select a suitable crystal under a microscope and mount it on a goniometer head.
-
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy (e.g., exposure time, rotation angle) will depend on the crystal quality and the diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to improve the fit and obtain the final, high-resolution structure. This process yields precise bond lengths, bond angles, and other geometric parameters.
-
Conclusion
The structural validation of Ruthenium(II) complexes is a comprehensive endeavor that relies on the synergistic application of multiple spectroscopic techniques. While NMR, MS, UV-Vis, and IR spectroscopy provide crucial information regarding the complex's composition, purity, and electronic properties in solution, single-crystal X-ray crystallography remains the gold standard for unequivocally determining the three-dimensional structure in the solid state. By integrating the data from these complementary methods, researchers can build a complete and accurate picture of their synthesized complexes, which is a critical prerequisite for understanding their function and advancing their application in fields ranging from catalysis to medicine.
References
- 1. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. IR spectroscopic characterization of [M,C,2H]+ (M = Ru and Rh) products formed by reacting 4d transition metal cations with oxirane: Spectroscopic evidence for multireference character in RhCH2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium(II) Complex-Based Tetradentate Schiff Bases: Synthesis, Spectroscopic, Antioxidant, and Antibacterial Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. citedrive.com [citedrive.com]
- 7. mdpi.com [mdpi.com]
- 8. people.bu.edu [people.bu.edu]
- 9. Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Ruthenium(II)-Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of catalytic reactions is a cornerstone of reliable and scalable chemical synthesis. Ruthenium(II) complexes have emerged as powerful and versatile catalysts for a wide array of organic transformations, including olefin metathesis and asymmetric hydrogenation. However, the sensitivity of these catalysts to various experimental parameters can lead to discrepancies in reported outcomes. This guide provides an objective comparison of the performance of common Ru(II)-catalyzed reactions, supported by experimental data from various studies, to shed light on their reproducibility. We also present detailed experimental protocols and compare the performance of Ru(II) catalysts with alternative systems.
Factors Influencing Reproducibility
The efficiency and selectivity of Ru(II)-catalyzed reactions can be significantly influenced by a range of factors, including:
-
Catalyst Purity and Handling: The active catalytic species can be sensitive to air and moisture. Inconsistent handling and storage can lead to catalyst degradation and variable results.
-
Solvent and Reagent Purity: Trace impurities in solvents and reagents can act as poisons to the catalyst, affecting its activity and longevity. The source and purification method of solvents and reagents can introduce variability.
-
Reaction Temperature: Precise temperature control is crucial, as minor fluctuations can impact reaction rates and, in some cases, selectivity.
-
Stirring and Mixing: In heterogeneous or biphasic systems, the efficiency of mixing can affect the rate of mass transfer and, consequently, the overall reaction rate.
-
Ethylene Removal (in Metathesis): In ring-closing metathesis (RCM), the buildup of the ethylene byproduct can inhibit the catalyst and shift the reaction equilibrium. The efficiency of ethylene removal can therefore impact the final yield.
Case Study 1: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
The RCM of diethyl diallylmalonate is a widely used benchmark reaction to evaluate the performance of olefin metathesis catalysts. Below is a comparison of reported yields and key experimental parameters using first and second-generation Grubbs catalysts.
Data Presentation: RCM of Diethyl Diallylmalonate
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Grubbs I | 0.4 | CH₂Cl₂ | 16 | 1 | 77% (Conversion) | [1] |
| Grubbs I | 0.4 | CH₂Cl₂ | 16 | 1.67 | 90% (Conversion) | [1] |
| Grubbs I | 4.8 | CH₂Cl₂ | Room Temp. | 1 | Not specified | [2] |
| Grubbs II | Not specified | Not specified | Not specified | 48 | Not specified | [3] |
| Grubbs II | 15 (mol%) | DCM | 40 | Not specified | High Yield | [4] |
| Hoveyda-Grubbs II | Not specified | Water (in alginate beads) | Not specified | Not specified | Quantitative Yield | [5] |
Analysis of Reproducibility:
The data for the RCM of diethyl diallylmalonate suggests that while high conversions and yields are generally achievable with both first and second-generation Grubbs catalysts, the reaction outcomes can be sensitive to the specific conditions. For Grubbs I, a conversion of 77% was reported after 1 hour, reaching 90% after 1.67 hours[1]. Other studies using Grubbs II report high yields, but often with variations in catalyst loading, reaction time, and temperature, making a direct comparison challenging[3][4]. The use of specialized systems, such as encapsulating the catalyst in alginate beads for reactions in water, can lead to quantitative yields, highlighting the impact of the reaction medium and catalyst formulation[5]. The variability in reported conditions and outcomes underscores the importance of precisely controlling and reporting all experimental parameters to ensure reproducibility.
Comparison with Alternative Catalysts: Olefin Metathesis
While ruthenium-based catalysts are dominant in olefin metathesis, catalysts based on other metals, such as molybdenum and tungsten (e.g., Schrock catalysts), are also powerful alternatives, particularly for demanding substrates.
Data Presentation: Catalyst Comparison for Olefin Metathesis
| Catalyst Type | Metal | Key Advantages | Key Disadvantages | Typical Substrates |
| Grubbs Catalysts | Ruthenium | High functional group tolerance, air and moisture stability. | Lower activity for sterically hindered and electron-deficient olefins compared to Schrock catalysts. | Wide range of dienes for RCM, cross-metathesis partners. |
| Schrock Catalysts | Molybdenum, Tungsten | Very high activity, effective for sterically demanding and electron-deficient olefins. | High sensitivity to air, moisture, and functional groups. | Hindered olefins, challenging RCM reactions. |
Schrock-type catalysts, based on molybdenum or tungsten, often exhibit higher activity than their ruthenium counterparts, especially for the formation of highly substituted double bonds[6]. However, their high sensitivity to air, moisture, and various functional groups can make them more challenging to handle, potentially impacting reproducibility if stringent inert techniques are not employed[6].
Case Study 2: Asymmetric Hydrogenation of Acetophenone
The asymmetric hydrogenation of acetophenone to 1-phenylethanol is a classic benchmark reaction for evaluating the performance of chiral catalysts. Ru(II) complexes, particularly those developed by Noyori and coworkers, are highly effective for this transformation.
Data Presentation: Asymmetric Hydrogenation of Acetophenone
| Catalyst System | Base | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| trans-[RuCl₂{(S)-binap}{(S,S)-dpen}] / KOtBu | KOtBu | 2-Propanol | Not specified | Not specified | Not specified | Not specified | Not specified | [7] |
| Ru-catalyst with chiral amino-alcohol ligand | Not specified | 2-Propanol | Not specified | 33 | Not specified | Equilibrium | 92 | [8] |
| [RuCl₂(η⁶-arene)(P)] complexes | Base | 2-Propanol | Not applicable (Transfer Hydrogenation) | 80 | 3-24 | Moderate to high | Variable | [9] |
Analysis of Reproducibility:
The asymmetric hydrogenation of acetophenone using Ru(II) catalysts can deliver high conversions and excellent enantioselectivities. However, the performance is highly dependent on the specific catalyst system, including the chiral ligands, the presence and nature of a base, the solvent, and the reaction conditions. The mechanism of these reactions can be complex, involving metal-ligand bifunctional catalysis, and subtle changes in the reaction environment can influence the outcome[7]. For transfer hydrogenation variants, the choice of hydrogen donor is also a critical parameter[9]. The need for precise control over multiple components and conditions makes inter-laboratory reproducibility a significant consideration.
Experimental Protocols
1. Ring-Closing Metathesis of Diethyl Diallylmalonate using Grubbs First-Generation Catalyst
-
Materials:
-
Grubbs First-Generation Catalyst ([RuCl₂(PCy₃)₂(CHPh)])
-
Diethyl diallylmalonate
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Grubbs First-Generation Catalyst (e.g., 4.8 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar[2].
-
Add anhydrous, degassed CH₂Cl₂ to dissolve the catalyst.
-
Add diethyl diallylmalonate to the catalyst solution via syringe.
-
Stir the reaction mixture at room temperature for the desired time (e.g., 1 hour)[2].
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the product, diethyl 1-cyclopentene-1,1-dicarboxylate.
-
2. Asymmetric Hydrogenation of Acetophenone using a Noyori-type Catalyst
-
Materials:
-
trans-[RuCl₂{(S)-binap}{(S,S)-dpen}]
-
Potassium tert-butoxide (KOtBu)
-
Acetophenone
-
Anhydrous 2-propanol
-
Hydrogen gas
-
-
Procedure:
-
In a glovebox, charge a high-pressure reactor with trans-[RuCl₂{(S)-binap}{(S,S)-dpen}] and potassium tert-butoxide[7].
-
Add a solution of acetophenone in anhydrous 2-propanol.
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the desired temperature for the specified time.
-
After the reaction, carefully vent the hydrogen gas and open the reactor.
-
Determine the conversion and enantiomeric excess of the product, 1-phenylethanol, by chiral GC or HPLC analysis.
-
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate a typical catalytic cycle for olefin metathesis and a general workflow for assessing reaction reproducibility.
Caption: A simplified catalytic cycle for olefin metathesis.
Caption: A workflow for assessing the reproducibility of a chemical reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. scribd.com [scribd.com]
- 4. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Encapsulation of the Hoveyda–Grubbs 2nd generation catalyst in magnetically separable alginate/mesoporous carbon beads for olefin metathesis reactions in water - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Ruthenium(2+) Compounds: A Guide for Laboratory Professionals
The safe and compliant disposal of Ruthenium(2+) compounds is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper handling and disposal of Ruthenium(2+) waste, with a focus on ensuring the safety of laboratory personnel and adherence to regulatory standards. The primary objective is to convert soluble Ruthenium(2+) complexes into a more stable, less hazardous form for collection by a certified waste disposal service.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE) and to work in a designated, well-ventilated area.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a suitable option), a lab coat, and chemical safety goggles.[1]
-
Work Area: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any hazardous vapors or aerosols.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[1] Spill control materials, such as absorbent pads, should also be on hand.[1]
-
Incompatible Materials: Ruthenium compounds, particularly oxidizing ones like ruthenium nitroso nitrate, should be kept away from flammable and combustible materials, as well as strong reducing agents.[1][2]
Hazard Data for Ruthenium Compounds
While specific hazard classifications can vary depending on the exact Ruthenium(2+) complex, the following table summarizes general hazard information for a representative Ruthenium compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Oxidizing solid/liquid | Oxidizer | Danger | May intensify fire; oxidizer. |
| Corrosive to metals | Corrosive | Warning | May be corrosive to metals. |
| Skin corrosion/irritation | Corrosive | Danger | Causes severe skin burns and eye damage. |
| Serious eye damage/irritation | Corrosive | Danger | Causes serious eye damage. |
Table compiled from information in the search results.[1]
Experimental Protocol: Disposal of Aqueous Ruthenium(2+) Waste
This protocol details a widely accepted method for the treatment of small quantities (typically less than 1 liter) of acidic aqueous Ruthenium(2+) waste solutions in a laboratory setting. The core of this procedure is the neutralization of the acidic waste and the precipitation of Ruthenium as a more stable solid.
Materials
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) or another suitable base like sodium bicarbonate
-
pH indicator strips or a calibrated pH meter
-
Stir plate and magnetic stir bar
-
Appropriate size glass beakers
-
Designated hazardous waste containers (chemically resistant with secure lids)
-
Deionized water
Procedure
-
Preparation: Place the beaker containing the Ruthenium(2+) waste solution on a stir plate inside a chemical fume hood. Add a magnetic stir bar to the beaker and begin gentle stirring.[1]
-
Neutralization: Slowly and carefully add the sodium hydroxide solution dropwise to the stirring waste solution. This reaction is exothermic and may generate heat, so proceed with caution to control the reaction rate.[1]
-
pH Monitoring: Periodically monitor the pH of the solution using pH strips or a pH meter. Continue to add the base until the pH of the solution is in the neutral range (pH 6-8).[1] The formation of a precipitate, likely ruthenium hydroxide or oxide, will be observed as the pH increases.[1]
-
Precipitation and Settling: Once the solution is neutralized, turn off the stir plate and allow the precipitate to settle to the bottom of the beaker. This may take some time.[1]
-
Waste Segregation and Collection:
-
Carefully decant the supernatant (the clear liquid above the solid) into a separate hazardous waste container labeled "Aqueous waste, neutralized, may contain trace ruthenium."[1]
-
Transfer the remaining precipitate (slurry) into a primary hazardous waste container. Use a small amount of deionized water to rinse the beaker and transfer any remaining precipitate.[1]
-
Label the container with the full chemical name, such as "Ruthenium Hydroxide/Oxide precipitate."[1]
-
Disposal of Solid Ruthenium(2+) Waste
For solid Ruthenium(2+) waste, such as powders or contaminated materials, the following steps should be taken:
-
Carefully sweep or scoop up the solid material, avoiding the generation of dust.[3]
-
Place the solid waste into a suitable, labeled, and securely sealed container for disposal.[2][4]
-
For spills, clean the area with appropriate materials and collect the cleaning materials as hazardous waste.
Note: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1][4] It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for pickup by a certified hazardous waste disposal service. For unused or uncontaminated ruthenium metal, recycling or recovery may be an option.[3][4][5]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of aqueous Ruthenium(2+) waste in a laboratory setting.
Caption: Workflow for the safe disposal of aqueous Ruthenium(2+) waste.
References
Essential Safety and Logistical Information for Handling Ruthenium(II) Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of Ruthenium(II) compounds. Adherence to these procedures is essential for ensuring laboratory safety and experimental integrity when working with these potentially hazardous materials. Ruthenium(II) complexes, while investigated for their therapeutic potential, require careful management due to their potential for causing serious eye irritation, skin irritation, and other health effects.[1][2][3] Oxidation of ruthenium compounds may also form toxic and volatile ruthenium tetroxide.[4][5]
Immediate Safety Information
Before handling any Ruthenium(II) compound, it is imperative to review the specific Safety Data Sheet (SDS) for that substance. The following table summarizes key hazard information for representative Ruthenium compounds.
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [1][3] |
| Skin Corrosion/Irritation (Category 1B/2) | Causes severe skin burns and irritation.[2][3] | [2][3] |
| Serious Eye Damage/Eye Irritation (Category 1/2A) | Causes serious eye damage or irritation.[1][2][3] | [1][2][3] |
| Germ Cell Mutagenicity (Category 2) | Suspected of causing genetic defects. | [1] |
| Aquatic Toxicity (Acute and Chronic, Category 1) | Very toxic to aquatic life with long-lasting effects. | [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling Ruthenium(II) compounds to prevent exposure.
| PPE Category | Specifications |
| Eye and Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate chemical-resistant protective gloves (inspect before use) and a flame-resistant laboratory coat.[1][6] Impervious clothing should be worn to prevent skin contact.[2] |
| Respiratory Protection | For nuisance exposures, a NIOSH-approved respirator with a particulates filter (type P95 or P1) should be used. For higher-level protection or where risk assessment indicates, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[1][2] |
Operational Plan for Handling Ruthenium(II) Compounds
This step-by-step guide outlines the safe handling of Ruthenium(II) compounds from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work Area: All manipulations should be conducted in a well-ventilated fume hood or a glove box.[1]
-
Ventilation: A closed ventilation system or local exhaust is required in the handling area.[4][6]
-
Inert Atmosphere: For air and moisture-sensitive organometallic Ruthenium(II) compounds, the use of a Schlenk line or a glove box to maintain an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]
-
Glassware: Ensure all glassware is thoroughly dried to remove moisture.[1]
2. Handling Procedures:
-
Avoid Dust Formation: Avoid creating and breathing dust.[5][7]
-
Personal Hygiene: Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the work area.[4][5]
-
Container Management: Keep containers tightly closed when not in use.[4]
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1][3]
-
Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][7]
4. Disposal Plan:
-
Waste Generation: The generation of waste should be minimized wherever possible.[8]
-
Waste Collection: Collect surplus and non-recyclable solutions in suitable, closed containers for disposal by a licensed waste disposal contractor.[8][9]
-
Contaminated Materials: Dispose of contaminated gloves and other materials in accordance with applicable laws and good laboratory practices.[2][9]
-
Sewer Disposal: Waste should not be disposed of untreated to the sewer.[8]
Emergency Spill Workflow
The following diagram outlines the procedural steps for handling a Ruthenium(II) compound spill.
Caption: Workflow for a Ruthenium(II) chemical spill.
References
- 1. benchchem.com [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 2spi.com [2spi.com]
- 5. Ruthenium - ESPI Metals [espimetals.com]
- 6. tedpella.com [tedpella.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
